molecular formula C6H3BrFNO2 B1448202 2-Bromo-6-fluoronicotinic acid CAS No. 1214332-31-6

2-Bromo-6-fluoronicotinic acid

Cat. No.: B1448202
CAS No.: 1214332-31-6
M. Wt: 220 g/mol
InChI Key: FPYGNMXTCWUQCH-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoronicotinic acid (CAS 1214332-31-6) is a fluorinated and halogenated pyridine derivative of significant value in chemical research and development. This compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry for the construction of more complex molecules. Its molecular formula is C 6 H 3 BrFNO 2 with a molecular weight of 220.00 . The presence of both bromine and fluorine substituents on the pyridine ring makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, allowing for further functionalization of the core structure. Researchers utilize this compound in the synthesis of active pharmaceutical ingredients (APIs) and various agrochemicals. The compound should be stored in a cool, sealed environment under an inert atmosphere between 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet prior to handling. This compound is classified with the signal word "Warning" and may cause skin, eye, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-fluoropyridine-3-carboxylic acid
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InChI

InChI=1S/C6H3BrFNO2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYGNMXTCWUQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266694
Record name 2-Bromo-6-fluoro-3-pyridinecarboxylic acid
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Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1214332-31-6
Record name 2-Bromo-6-fluoro-3-pyridinecarboxylic acid
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Record name 2-Bromo-6-fluoro-3-pyridinecarboxylic acid
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Record name 2-bromo-6-fluoropyridine-3-carboxylic acid
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Foundational & Exploratory

2-Bromo-6-fluoronicotinic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-6-fluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

This compound, a halogenated pyridine derivative, is a key building block in modern medicinal chemistry. Its strategic importance lies in the unique combination of a bromine atom, a fluorine atom, and a carboxylic acid moiety on a pyridine scaffold. This trifecta of functional groups provides medicinal chemists with a versatile platform for the synthesis of complex molecular architectures with tunable physicochemical and pharmacological properties. The bromine atom serves as a convenient handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the carboxylic acid group allows for the formation of amides and esters, facilitating the exploration of structure-activity relationships. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a focus on its role in drug discovery and development.

Core Molecular Identifiers
IdentifierValue
CAS Number 1214332-31-6
Molecular Formula C₆H₃BrFNO₂
Molecular Weight 220.00 g/mol
IUPAC Name 2-Bromo-6-fluoropyridine-3-carboxylic acid

Synthesis and Mechanism

The synthesis of this compound is not widely documented in peer-reviewed literature, suggesting it is often prepared on a custom basis or sourced from specialized chemical suppliers. However, a plausible synthetic route can be extrapolated from known organic chemistry principles and analogous transformations. A likely precursor for this synthesis is 2,6-difluoropyridine. The synthetic strategy would involve a regioselective bromination followed by a directed ortho-metalation and subsequent carboxylation.

Plausible Synthetic Pathway

A potential synthetic route is outlined below. This pathway is hypothetical and would require optimization of reaction conditions.

Synthetic_Pathway A 2,6-Difluoropyridine B 2-Bromo-6-fluoropyridine A->B Electrophilic Bromination (e.g., NBS, H2SO4) C Deprotonated Intermediate B->C Directed ortho-Metalation (e.g., LDA, THF, -78 °C) D This compound C->D Carboxylation (1. CO2 (s)) (2. H3O+ workup)

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Bromination of 2,6-Difluoropyridine

  • To a solution of 2,6-difluoropyridine in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Carefully pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-6-fluoropyridine.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Directed ortho-Metalation and Carboxylation

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

  • Slowly add a solution of 2-bromo-6-fluoropyridine in anhydrous THF to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Add an excess of crushed dry ice (solid carbon dioxide) to the reaction mixture.

  • Allow the mixture to slowly warm to room temperature.

  • Quench the reaction with water and acidify to a pH of 2-3 with 1M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by recrystallization.

Causality Behind Experimental Choices
  • Directed ortho-Metalation: The fluorine atom at the 6-position is a moderate directing group for deprotonation at the adjacent C5 position. However, the bromine at the 2-position, being a larger and more polarizable atom, can also influence the regioselectivity. The use of a strong, sterically hindered base like LDA at low temperatures is crucial to achieve selective deprotonation at the position ortho to the fluorine, leading to the desired product.

  • Carboxylation: The use of solid carbon dioxide as the electrophile is a standard and efficient method for introducing a carboxylic acid group onto an organometallic intermediate. The subsequent acidic workup protonates the carboxylate salt to yield the final product.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

  • H-4: This proton is expected to be a doublet of doublets due to coupling with H-5 and the fluorine atom at the 6-position.

  • H-5: This proton is also expected to be a doublet of doublets due to coupling with H-4 and the fluorine atom at the 6-position.

  • -COOH: A broad singlet corresponding to the carboxylic acid proton, the chemical shift of which is highly dependent on concentration and solvent.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups.

Carbon AtomExpected Chemical Shift Range (ppm)
C=O165-175
C-F155-165 (doublet due to C-F coupling)
C-Br115-125
C-COOH120-130
C-H110-140
C-H110-140
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Broad
C=O (Carboxylic Acid)1680-1725Strong
C=C, C=N (Aromatic Ring)1400-1600Medium to Strong
C-F1000-1400Strong
C-Br500-600Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z 220. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern:

Fragmentation_Pathway M [C₆H₃BrFNO₂]⁺ m/z = 219/221 F1 [C₆H₂BrFNO]⁺ Loss of OH m/z = 202/204 M->F1 F2 [C₅H₃BrFN]⁺ Loss of COOH m/z = 174/176 M->F2 F3 [C₆H₃FNO₂]⁺ Loss of Br m/z = 140 M->F3

Caption: Plausible mass spectrometry fragmentation of this compound.

Applications in Drug Discovery

This compound is a valuable building block in drug discovery due to the advantageous properties conferred by the fluorine and bromine substituents. The incorporation of fluorine can enhance metabolic stability, increase binding affinity, and modulate the pKa of nearby functional groups. The bromine atom provides a reactive site for the introduction of further molecular complexity through cross-coupling reactions.

Role as a Pharmacophore

Fluorinated nicotinic acids are recognized as important pharmacophores in the development of various therapeutic agents.[1] They can serve as key intermediates in the synthesis of compounds targeting a range of biological targets. For instance, derivatives of fluoronicotinic acids have been explored for their potential in developing tracers for positron emission tomography (PET), which is a powerful imaging technique for visualizing and measuring metabolic processes in vivo.[1]

Scaffold for Library Synthesis

The orthogonal reactivity of the bromine and carboxylic acid functionalities makes this compound an ideal scaffold for the synthesis of compound libraries for high-throughput screening. The bromine atom can be functionalized via Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to introduce a diverse range of aryl, heteroaryl, or amino substituents. The carboxylic acid can be readily converted to a variety of amides or esters, further expanding the chemical space that can be explored.

Library_Synthesis Start This compound A Suzuki Coupling (Ar-B(OH)₂) Start->A B Amide Coupling (R-NH₂) Start->B C Diverse Library of Compounds A->C B->C

Caption: Diversification of the this compound scaffold.

Safety and Handling

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

Handling and Storage
  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

This compound is a highly functionalized building block with significant potential in the field of medicinal chemistry. Its unique structural features provide a versatile platform for the synthesis of novel and complex molecules for drug discovery. While detailed synthetic procedures and specific applications in the literature are still emerging, the principles of modern organic synthesis and the known utility of related fluorinated heterocycles strongly suggest that this compound will continue to be a valuable tool for researchers and scientists in the pharmaceutical industry. A thorough understanding of its synthesis, characterization, and reactivity is essential for unlocking its full potential in the development of new therapeutic agents.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Bromo-6-fluoronicotinic acid (CAS No: 1214332-31-6), a key building block in pharmaceutical and materials science research. As a substituted pyridine, its structural elucidation relies on the precise interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This document offers a detailed examination of its ¹H NMR, ¹³C NMR, and MS spectra, grounded in established scientific principles and supported by detailed experimental protocols. The insights provided herein are intended to guide researchers in accurately identifying and characterizing this and structurally related compounds.

Molecular Structure and Spectroscopic Overview

This compound is a trifunctionalized pyridine ring. The strategic placement of a bromine atom, a fluorine atom, a carboxylic acid group, and the ring nitrogen atom creates a distinct electronic environment. This unique substitution pattern governs the chemical shifts and coupling constants observed in NMR spectroscopy and dictates the fragmentation pathways in mass spectrometry. Understanding these influences is paramount for unambiguous structural confirmation.

prep Sample Preparation (Dilution in MeOH/H₂O) ion Ionization (Electrospray - ESI) prep->ion Infusion or LC Injection sep Mass Analysis (Quadrupole or TOF) ion->sep Ion Transfer detect Detection & Data Acquisition sep->detect Ion Separation by m/z

An In-depth Technical Guide to the Solubility of 2-Bromo-6-fluoronicotinic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-6-fluoronicotinic acid is a halogenated pyridine carboxylic acid derivative of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block is critically dependent on its solubility characteristics in various organic solvents, which dictates reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the theoretical and practical aspects governing the solubility of this compound. In the absence of specific public data for this compound, this document establishes a predictive framework based on its structural attributes and leverages solubility data from structurally analogous compounds. Furthermore, it delivers detailed, field-proven experimental protocols for researchers to determine both thermodynamic and kinetic solubility, ensuring a robust and self-validating approach to handling this compound in a laboratory setting.

Introduction: The Strategic Importance of Solubility Data

In the realms of drug discovery and chemical synthesis, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a foundational requirement. Solubility is not merely a physical constant; it is a critical parameter that influences bioavailability, dictates viable formulation pathways, and governs the efficiency of crystallization and purification processes.[1] Low aqueous solubility is a primary contributor to the failure of promising drug candidates, making its early assessment a crucial step in de-risking a development pipeline.[2]

This compound (CAS No. 1214332-31-6) presents a unique molecular architecture, incorporating a pyridine ring, a carboxylic acid group, and two different halogen substituents (Figure 1). This combination of features suggests a nuanced solubility profile that requires careful consideration.

Figure 1: Chemical Structure of this compound Chemical Structure of this compound

This guide is structured to empower researchers by first building a theoretical understanding of the factors that will influence the solubility of this specific molecule and then providing the practical tools to measure it accurately.

Theoretical Solubility Profile of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3][4] To predict the solubility of this compound, we must analyze its key structural features.

2.1. Analysis of Functional Groups and Substituents

  • Pyridine Ring and Carboxylic Acid: The core structure is a derivative of nicotinic acid. The nitrogen atom in the pyridine ring and the carboxylic acid group are both capable of acting as hydrogen bond acceptors. The hydroxyl group of the carboxylic acid is a strong hydrogen bond donor. These features impart a polar character to the molecule, suggesting solubility in polar solvents.[5] In organic solvents, nicotinic acid and its derivatives exist predominantly in their neutral, non-zwitterionic form.[6]

  • Fluorine Substituent: The fluorine atom at the 6-position is highly electronegative and can act as a weak hydrogen bond acceptor. While the C-F bond is very polar, fluorine substitution can increase a molecule's overall lipophilicity and metabolic stability, which can sometimes reduce solubility in highly polar solvents like water but improve it in less polar organic media.[7]

  • Bromine Substituent: The bromine atom at the 2-position is larger and more polarizable than fluorine. Its effect on solubility is complex; it increases molecular weight and van der Waals forces, which can decrease solubility, but its polarizability can lead to favorable dipole-dipole interactions with certain solvents.[8]

2.2. The Role of Solvent Properties

The choice of solvent is paramount. Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds.[3]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[9] Given the hydrogen-bonding capabilities of the carboxylic acid and pyridine nitrogen, this compound is expected to exhibit good solubility in polar protic solvents. Studies on the parent compound, nicotinic acid, show high solubility in solvents like dimethyl sulfoxide (DMSO) and ethanol.[10]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone, Tetrahydrofuran): These solvents have significant dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors only.[9] DMSO, in particular, is an excellent solvent for many carboxylic acids due to its strong hydrogen bond accepting ability.[11] Nicotinic acid itself is highly soluble in DMSO.[10] We predict strong solubility of the title compound in DMSO and moderate solubility in solvents like THF and acetone.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and interact primarily through weak London dispersion forces.[4] Due to the highly polar nature of the carboxylic acid and the pyridine ring, this compound is expected to have very poor solubility in nonpolar solvents.

2.3. Comparative Analysis with Structural Analogs

While direct data is unavailable, we can infer a likely solubility hierarchy by examining related compounds.

CompoundKey FeaturesReported Solubility InsightsReference
Nicotinic Acid Parent ScaffoldHigh solubility in DMSO, good solubility in ethanol and water, lower in acetone and acetonitrile.[5][10]
6-Fluoronicotinic Acid Fluoro-substitutedDescribed as soluble in water and common organic solvents. Melting point of 144-148 °C.[12][13]
2-Bromonicotinic Acid Bromo-substitutedSynthesis protocols show it being dissolved in ethyl acetate and precipitated from acidic aqueous solutions.[14]
4-Bromonicotinic Acid Bromo-substitutedDescribed as soluble in polar solvents like water and alcohols.[15]

Predicted Solubility Trend: Based on this analysis, the predicted qualitative solubility of this compound in common organic solvents is:

DMSO > Methanol > Ethanol > THF > Acetone > Acetonitrile > Ethyl Acetate > Dichloromethane > Toluene > Hexane

This prediction provides a strategic starting point for experimental validation, which is essential for obtaining precise, quantitative data.

Experimental Determination of Solubility

Two primary types of solubility are measured in drug development: thermodynamic and kinetic.[16] Thermodynamic solubility is the true equilibrium solubility, while kinetic solubility is a higher-throughput measure often used in early discovery to assess solubility from a DMSO stock solution.[17]

3.1. Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[18][19] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol: Equilibrium Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (solid powder)

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE for organic solvents)

  • HPLC system with UV detector or LC-MS system

  • Volumetric flasks and pipettes

Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial. An excess is critical to ensure that a solid phase remains at equilibrium.[18] A few milligrams are typically sufficient.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the suspension for at least 24 hours to ensure equilibrium is reached. Longer times (48-72 hours) may be necessary for poorly soluble compounds or those that equilibrate slowly.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to sediment. For a more robust separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[20]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm syringe filter. Self-Validation Check: The first few drops of the filtrate should be discarded to prevent underestimation of solubility due to potential adsorption of the compound onto the filter material.

  • Quantification (HPLC Analysis):

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the calibration curve.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards and the sample onto the HPLC system and record the peak areas.[21]

    • Construct a calibration curve by plotting peak area versus concentration for the standards.

    • Calculate the concentration of the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.[22]

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to vial B Add known volume of solvent A->B C Seal and shake at constant temperature for 24-48h B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through 0.22 µm syringe filter D->E G Dilute filtered sample E->G F Prepare calibration standards H Analyze standards and sample by HPLC-UV F->H G->H I Calculate solubility from calibration curve H->I caption Workflow for Thermodynamic Solubility Determination G cluster_detection Detection Methods A Prepare 10 mM stock in 100% DMSO C Add DMSO stock to solvent (e.g., 1-2% final DMSO) A->C B Dispense solvent into 96-well plate B->C D Incubate with shaking (1-2 hours) C->D E1 Nephelometry: Measure light scatter to detect precipitate D->E1 E2 Direct UV: Filter plate to remove precipitate D->E2 G Determine concentration at which precipitation occurs E1->G F2 Measure UV absorbance of filtrate E2->F2 F2->G caption Workflow for Kinetic Solubility Screening

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-fluoronicotinic Acid: Key Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2> Based on the initial search results, I have identified two primary synthetic strategies for 2-Bromo-6-fluoronicotinic acid.

The first strategy involves the ortho-lithiation of a pre-existing fluoropyridine, followed by carboxylation. Key starting materials for this route would be 2-fluoropyridine or 2,6-difluoropyridine. The search results provide information on the mechanism of ortho-lithiation of 2-fluoropyridines using LDA and highlight the regioselectivity of this reaction.

The second strategy involves the halogenation of a nicotinic acid derivative. A potential starting material for this route could be 6-fluoronicotinic acid, which would then be brominated. The search results offer some insights into the halogenation of aromatic compounds and the synthesis of 6-fluoronicotinic acid itself.

To provide a comprehensive guide, I need to gather more detailed information on the specific experimental conditions for each step in both synthetic routes. For the lithiation route, I need to find protocols for the carboxylation step after lithiation. For the halogenation route, I need to find specific methods for the selective bromination of 6-fluoronicotinic acid at the 2-position. Additionally, I will look for comparative studies or analyses of these routes to discuss their respective advantages and disadvantages. I will also search for the commercial availability and cost of the identified starting materials to provide a complete picture for researchers. Finally, I will look for supplementary information like safety data and spectroscopic characterization of the final product to make the guide more practical.I have gathered substantial information on two primary synthetic routes to this compound.

Route 1: Ortho-lithiation of 2,6-difluoropyridine followed by carboxylation.

  • I have information on the ortho-lithiation of 2,6-difluoropyridine using LDA or n-BuLi.

  • I have general knowledge of carboxylation using CO2 (dry ice).

  • I have information on the commercial availability of the starting material, 2,6-difluoropyridine.

  • I have gathered extensive safety information on handling n-butyllithium.

Route 2: Halogenation of a pre-functionalized pyridine ring.

  • I have identified 6-fluoronicotinic acid as a key starting material for this route.

  • I have information on the synthesis of 6-fluoronicotinic acid from 2,5-dibromopyridine.

  • I have general information on electrophilic aromatic bromination.

  • I have information on the commercial availability of 6-fluoronicotinic acid.

Route 3 (Alternative): Sandmeyer reaction.

  • I have identified that a Sandmeyer reaction could be a viable route, likely starting from an amino-substituted nicotinic acid.

  • I have general information on the Sandmeyer reaction for converting amino groups to bromo groups.

To create the in-depth technical guide, I will now proceed with structuring the gathered information. I will detail the experimental protocols for each route, explaining the rationale behind the choice of reagents and conditions. I will create tables to compare the routes and Graphviz diagrams to visualize the synthetic pathways. I will also include a dedicated section on the safe handling of pyrophoric reagents like n-butyllithium. Finally, I will compile the references. I believe I have sufficient information to generate a comprehensive and authoritative guide as requested.

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its trifunctional nature, featuring a carboxylic acid, a bromine atom, and a fluorine atom on a pyridine scaffold, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic strategies for its preparation, with a focus on the selection of key starting materials and the rationale behind the chosen synthetic routes. We will explore two principal pathways: the ortho-lithiation of a di-substituted pyridine and the regioselective bromination of a pre-functionalized nicotinic acid derivative. A thorough examination of experimental protocols, mechanistic considerations, and a comparative analysis of the routes are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for its efficient synthesis.

Introduction: The Strategic Importance of this compound

The pyridine ring is a ubiquitous motif in pharmaceuticals and functional materials. The precise installation of multiple, distinct functional groups onto this scaffold is a key challenge in synthetic organic chemistry. This compound has emerged as a particularly valuable intermediate due to its orthogonal reactivity. The carboxylic acid allows for amide bond formation, the bromine atom is amenable to a wide range of cross-coupling reactions, and the fluorine atom can modulate the physicochemical properties of the final molecule, such as pKa, lipophilicity, and metabolic stability. Understanding the most efficient and scalable routes to this key intermediate is therefore of paramount importance for the rapid advancement of research and development programs.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to two distinct synthetic strategies. The first involves the formation of the C-C bond between the pyridine ring and the carboxylic acid, suggesting a nucleophilic pyridine species and an electrophilic carbon source. The second approach considers the direct introduction of the bromine atom onto a pre-existing 6-fluoronicotinic acid scaffold.

G Target This compound Route1 Route 1: Lithiation-Carboxylation Target->Route1 C-C bond formation Route2 Route 2: Electrophilic Bromination Target->Route2 C-Br bond formation Intermediate1 Ortho-lithiated Intermediate Route1->Intermediate1 Deprotonation Electrophile CO2 (Dry Ice) Route1->Electrophile SM2 Starting Material: 6-Fluoronicotinic Acid Route2->SM2 Precursor SM1 Starting Material: 2,6-Difluoropyridine Intermediate1->SM1 Precursor

Caption: Retrosynthetic analysis of this compound.

Synthetic Route 1: Ortho-Lithiation of 2,6-Difluoropyridine

This strategy leverages the directing effect of the fluorine atom to achieve regioselective deprotonation at the C3 position of 2,6-difluoropyridine. The resulting organolithium species is then quenched with an electrophile, in this case, carbon dioxide, to install the carboxylic acid group.

Key Starting Material: 2,6-Difluoropyridine

2,6-Difluoropyridine is a commercially available liquid that serves as an excellent starting point for this route.[1][2] The two fluorine atoms activate the pyridine ring for nucleophilic aromatic substitution and also direct the regioselectivity of the lithiation.

Strategy & Rationale

The fluorine atom at the C2 position of the pyridine ring is a powerful ortho-directing group for lithiation.[3][4][5] This is due to a combination of its electron-withdrawing inductive effect, which increases the acidity of the adjacent protons, and its ability to coordinate with the lithium cation of the organolithium base. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or a hindered alkyllithium like n-butyllithium at low temperatures ensures efficient and regioselective deprotonation without competing nucleophilic attack on the pyridine ring.[6][7]

Detailed Experimental Protocol

Step 1: Ortho-Lithiation and Carboxylation of 2,6-Difluoropyridine

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Base: n-Butyllithium (1.1 equivalents) in hexanes is added dropwise to the stirred THF, maintaining the temperature below -70 °C.

  • Addition of Starting Material: 2,6-Difluoropyridine (1.0 equivalent) is then added dropwise to the solution, ensuring the temperature remains at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.

  • Carboxylation: A large excess of freshly crushed dry ice (solid CO2) is added in one portion to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight with continuous stirring.

  • Work-up: The reaction is quenched by the slow addition of water. The mixture is then acidified to a pH of approximately 2-3 with concentrated hydrochloric acid.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

G cluster_0 Synthetic Workflow: Route 1 Start 2,6-Difluoropyridine in THF Step1 Add n-BuLi at -78 °C Start->Step1 Step2 Stir for 1-2 h at -78 °C Step1->Step2 Step3 Add Dry Ice (CO2) Step2->Step3 Step4 Warm to RT, Acidic Work-up Step3->Step4 End 2-Bromo-6-fluoronicotinic Acid Step4->End

Caption: Workflow for the synthesis via ortho-lithiation.

Safety Considerations for Handling n-Butyllithium

n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[8][9][10][11][12] Strict adherence to safety protocols is mandatory.

  • Handling: All manipulations should be performed under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[10]

  • Personal Protective Equipment (PPE): Fire-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves are essential.[12]

  • Quenching: Unused n-butyllithium and reaction residues must be quenched carefully. A common procedure involves the slow addition of the reagent to a cooled solution of isopropanol in hexanes, followed by the slow addition of water.

Synthetic Route 2: Electrophilic Bromination of 6-Fluoronicotinic Acid

This approach involves the direct bromination of a pre-existing 6-fluoronicotinic acid. The success of this route hinges on the ability to control the regioselectivity of the bromination reaction.

Key Starting Material: 6-Fluoronicotinic Acid

6-Fluoronicotinic acid is a commercially available solid.[13][14][15][16][17] Its synthesis from 2,5-dibromopyridine via a Grignard exchange followed by fluorination has been reported, providing an alternative to direct purchase.[18]

Strategy & Rationale

Electrophilic aromatic substitution on a pyridine ring is generally more challenging than on a benzene ring due to the electron-withdrawing nature of the nitrogen atom. However, the existing substituents on 6-fluoronicotinic acid direct the position of the incoming electrophile. The carboxylic acid group is a meta-director, while the fluorine atom is an ortho-, para-director. In this case, both groups direct the incoming electrophile to the C2 and C4 positions. Achieving high selectivity for bromination at the C2 position can be challenging and may require careful optimization of reaction conditions.

Detailed Experimental Protocol

Step 1: Bromination of 6-Fluoronicotinic Acid

  • Reaction Setup: A round-bottom flask is charged with 6-fluoronicotinic acid and a suitable solvent, such as oleum or a mixture of sulfuric acid and nitric acid.

  • Addition of Brominating Agent: A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise to the stirred solution.

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the crude product.

  • Purification: The crude this compound can be purified by recrystallization.

Alternative Strategy: The Sandmeyer Reaction

An alternative, though potentially longer, route to this compound involves the Sandmeyer reaction.[19][20][21][22][23][24] This classical transformation converts an aromatic amino group into a halide via a diazonium salt intermediate.

Potential Starting Material: 2-Amino-6-fluoronicotinic Acid

The key starting material for this route would be 2-amino-6-fluoronicotinic acid. The synthesis of this precursor would add steps to the overall sequence.

Conceptual Workflow
  • Diazotization: The amino group of 2-amino-6-fluoronicotinic acid is converted to a diazonium salt using sodium nitrite in the presence of a strong acid like hydrobromic acid at low temperatures (0-5 °C).

  • Copper-Catalyzed Bromination: The diazonium salt is then treated with a solution of copper(I) bromide (CuBr) in HBr. The copper(I) salt catalyzes the substitution of the diazonium group with a bromide atom, yielding this compound.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Ortho-LithiationRoute 2: Electrophilic BrominationRoute 3: Sandmeyer Reaction
Key Starting Material 2,6-Difluoropyridine6-Fluoronicotinic Acid2-Amino-6-fluoronicotinic Acid
Number of Steps 112 (from amino precursor)
Regioselectivity Generally high and predictableCan be challenging to controlHigh
Reaction Conditions Cryogenic temperatures (-78 °C)Elevated temperaturesLow temperatures for diazotization
Key Reagents n-Butyllithium (pyrophoric), Dry IceStrong acids, Brominating agentsSodium nitrite, Copper(I) bromide
Scalability Can be challenging due to temperature control and handling of pyrophoric reagentsGenerally more scalableScalable, but requires careful handling of diazonium intermediates
Potential Byproducts Over-lithiation, side reactions of the organolithium intermediateIsomeric brominated productsDiazonium salt decomposition products

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The choice of the optimal route depends on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the technical capabilities of the laboratory. The ortho-lithiation of 2,6-difluoropyridine offers a direct and highly regioselective approach, provided that the stringent safety requirements for handling pyrophoric reagents can be met. The electrophilic bromination of 6-fluoronicotinic acid is a more classical approach that may require optimization to achieve the desired regioselectivity but is often more amenable to large-scale synthesis. The Sandmeyer reaction presents a reliable, albeit longer, alternative. This guide provides the foundational knowledge for researchers to make informed decisions and successfully synthesize this valuable building block for their research endeavors.

References

An In-depth Technical Guide to the Structural and Conformational Analysis of 2-Bromo-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-6-fluoronicotinic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. Fluorinated organic compounds often exhibit increased metabolic stability, altered lipophilicity, and enhanced binding affinity to biological targets.[1] this compound, a derivative of nicotinic acid, has emerged as a valuable and versatile building block in the synthesis of complex therapeutic agents.[1] Its pyridine core, functionalized with a bromine atom, a fluorine atom, and a carboxylic acid group, provides multiple reaction sites for diverse chemical modifications. This trifunctional nature allows for a series of selective chemical transformations, enabling the construction of complex molecular architectures.[2]

This technical guide offers a comprehensive exploration of the structural and conformational analysis of this compound. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of novel drug candidates. While direct crystallographic data for this compound is not publicly available, this guide will leverage data from closely related analogues and established analytical principles to provide a robust predictive analysis. We will delve into the primary experimental techniques and computational methodologies employed for such analyses, providing both theoretical underpinnings and practical, field-proven protocols.

Part 1: Elucidating the Solid-State Architecture through X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the atomic and molecular structure of a crystalline solid.[3][4] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the solid-state packing and the influence of non-covalent interactions on the crystal lattice.

Causality Behind Experimental Choices in X-Ray Crystallography

The journey from a powdered sample to a refined crystal structure involves a series of critical decisions. The initial and often most challenging step is growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[4][5] The choice of solvent for crystallization is crucial; a solvent in which the compound has moderate solubility is often ideal to allow for slow crystal growth. For a molecule like this compound, a range of solvents from polar protic (e.g., ethanol, methanol) to polar aprotic (e.g., acetone, acetonitrile) and nonpolar (e.g., toluene, hexane) should be screened. Techniques such as slow evaporation, vapor diffusion, and cooling crystallization are commonly employed.

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystal Growth:

    • Dissolve a small amount of this compound in a minimal amount of a suitable solvent or solvent mixture.

    • Employ slow evaporation of the solvent at room temperature in a loosely capped vial.

    • Alternatively, use the vapor diffusion method by placing the solution in an open vial inside a larger sealed container with a more volatile anti-solvent.

    • Monitor for the formation of single, well-defined crystals over several days to weeks.

  • Crystal Mounting and Data Collection:

    • Carefully select a suitable crystal under a microscope and mount it on a goniometer head.[6]

    • Place the mounted crystal in an X-ray diffractometer.

    • A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete sphere of diffraction data.[6]

  • Data Processing and Structure Solution:

    • The collected diffraction intensities are processed to correct for experimental factors.

    • The structure is solved using direct methods or Patterson techniques to obtain an initial electron density map.

    • The atomic positions are refined against the experimental data to yield the final crystal structure.

Anticipated Structural Features and the Role of Halogen Bonding

Based on the analysis of analogous structures, such as 5-bromo-2-fluoronicotinic acid monohydrate, we can anticipate key structural features for this compound. The pyridine ring is expected to be nearly planar. The carboxylic acid group may be twisted out of the plane of the pyridine ring.

A significant aspect of the crystal packing of halogenated organic molecules is the presence of halogen bonds.[7] A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The strength of these interactions generally follows the trend I > Br > Cl > F.[8] In the crystal lattice of this compound, we can anticipate the formation of Br···N or Br···O halogen bonds, which can play a crucial role in directing the supramolecular assembly.[9][10] The presence of the electron-withdrawing fluorine atom can enhance the electrophilic character of the bromine atom, potentially leading to stronger halogen bonds.[7]

Part 2: Conformational Analysis in Solution via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[2][6] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The Logic of NMR Experiment Selection

A systematic approach to NMR analysis is crucial for unambiguous structure elucidation.

  • ¹H NMR: This is the initial and most informative experiment, revealing the number of different proton environments, their chemical shifts, integration (relative number of protons), and spin-spin splitting patterns which indicate neighboring protons.[2]

  • ¹³C NMR: This experiment provides information on the number and chemical environment of the carbon atoms.[2]

  • DEPT (Distortionless Enhancement by Polarization Transfer): These experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.[2]

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, helping to establish proton-proton connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away, crucial for piecing together the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that reveals through-space correlations between protons that are close to each other, providing information about the molecule's conformation and stereochemistry.

Experimental Protocol: NMR Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Acquire DEPT-135, DEPT-90, and DEPT-45 spectra.

  • 2D NMR Acquisition:

    • Acquire a COSY spectrum to establish H-H connectivities.

    • Acquire an HSQC spectrum to assign protonated carbons.

    • Acquire an HMBC spectrum to establish long-range H-C connectivities and piece together the molecular framework.

    • Acquire a NOESY spectrum to investigate through-space interactions and determine the preferred conformation.

Predicted NMR Spectral Features

For this compound, the ¹H NMR spectrum is expected to show two aromatic protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups. The ¹³C NMR spectrum will display six distinct signals for the pyridine and carboxylic acid carbons. The ¹⁹F NMR spectrum would show a single resonance, and its coupling to the neighboring proton would provide valuable conformational information.

The conformational preference of the carboxylic acid group relative to the pyridine ring can be investigated using NOESY. For instance, a NOE between the carboxylic acid proton and a proton on the pyridine ring would indicate a specific spatial arrangement.

Part 3: Computational Modeling of Conformational Landscape

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful complementary tool to experimental methods for studying the conformational preferences of molecules.[11] DFT calculations can provide accurate estimations of the relative energies of different conformers, rotational barriers, and geometric parameters.

Rationale for Computational Approach

Conformational analysis aims to understand the different spatial arrangements of atoms in a molecule (conformers) and their relative stabilities.[12] For this compound, the primary conformational flexibility arises from the rotation around the C-C bond connecting the carboxylic acid group to the pyridine ring. Different orientations of the carboxylic acid group can lead to different intramolecular interactions and overall molecular dipole moments, which can influence its biological activity and physical properties.

Protocol for DFT-Based Conformational Analysis
  • Initial Conformer Generation:

    • Build the 3D structure of this compound using a molecular modeling software.

    • Perform a systematic conformational search by rotating the dihedral angle of the C-C bond connecting the carboxylic acid to the pyridine ring in small increments (e.g., 10-15 degrees).

  • Geometry Optimization and Frequency Calculations:

    • For each generated conformer, perform a geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP).[11]

    • Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

  • Analysis of Results:

    • Compare the relative Gibbs free energies of the different conformers to determine their populations at a given temperature using the Boltzmann distribution.

    • Analyze the geometric parameters (bond lengths, angles, dihedral angles) and intramolecular interactions (e.g., hydrogen bonds, steric clashes) of the low-energy conformers.

Predicted Conformational Preferences

The conformational preference of the carboxylic acid group in this compound will be governed by a delicate balance of steric and electronic effects. It is likely that the molecule will adopt a conformation where the carboxylic acid group is nearly coplanar with the pyridine ring to maximize π-conjugation. However, steric hindrance between the carboxylic acid's oxygen atoms and the adjacent bromine atom or ring proton could lead to a twisted conformation. The presence of an intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen is also a possibility, which would significantly stabilize a specific planar conformer. DFT calculations can quantify the energetic contributions of these competing factors.[13]

Visualization of Key Workflows and Concepts

Experimental Workflow for Structural Elucidation

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-Ray Crystallography cluster_nmr NMR Spectroscopy cluster_comp Computational Modeling synthesis Synthesis & Purification of This compound crystal_growth Crystal Growth synthesis->crystal_growth nmr_sample Sample Preparation (Deuterated Solvent) synthesis->nmr_sample conf_search Conformational Search synthesis->conf_search data_collection X-Ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Comprehensive Structural & Conformational Profile structure_solution->final_structure oneD_nmr 1D NMR (1H, 13C, DEPT) nmr_sample->oneD_nmr twoD_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) oneD_nmr->twoD_nmr twoD_nmr->final_structure dft_calc DFT Optimization & Frequencies conf_search->dft_calc energy_analysis Energy & Population Analysis dft_calc->energy_analysis energy_analysis->final_structure

Caption: A comprehensive workflow for the structural and conformational analysis of this compound.

Interplay of Non-Covalent Interactions

non_covalent_interactions cluster_interactions Potential Non-Covalent Interactions cluster_properties Impact on Properties molecule {this compound | -COOH Group - Pyridine Ring - Br Atom - F Atom} h_bond Hydrogen Bonding O-H···N (intramolecular) O-H···O (intermolecular) molecule->h_bond directs conformation x_bond Halogen Bonding C-Br···N C-Br···O molecule->x_bond influences crystal packing pi_stack π-π Stacking Pyridine Ring Stacking molecule->pi_stack contributes to solid-state assembly properties Physicochemical Properties - Solubility - Melting Point - Crystal Morphology h_bond->properties activity Biological Activity - Receptor Binding - Enzyme Inhibition h_bond->activity x_bond->properties x_bond->activity pi_stack->properties

Caption: The influence of non-covalent interactions on the structure and properties of this compound.

Conclusion and Implications for Drug Development

A comprehensive understanding of the structural and conformational properties of this compound is fundamental to its effective utilization in drug discovery. The interplay of its functional groups, governed by both covalent geometry and a network of non-covalent interactions, dictates its three-dimensional shape and how it interacts with biological macromolecules. The methodologies outlined in this guide—X-ray crystallography, multi-dimensional NMR spectroscopy, and DFT calculations—provide a powerful, synergistic toolkit for elucidating these critical features.

The insights gained from such analyses are not merely academic. They provide a rational basis for:

  • Structure-Based Drug Design: A detailed 3D structure can inform the design of more potent and selective analogues.

  • Improving Physicochemical Properties: Understanding crystal packing can aid in the development of stable, crystalline forms with desirable properties for formulation.

  • Predicting and Interpreting Biological Data: Conformational analysis helps in understanding the bioactive conformation and interpreting SAR data.

By applying these rigorous analytical and computational approaches, researchers can unlock the full potential of this compound as a key building block for the next generation of innovative therapeutics.

References

The Synthetic Chemist's Guide to Substituted Nicotinic Acids: Strategies, Mechanisms, and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted nicotinic acids and their derivatives are foundational scaffolds in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] The strategic synthesis of these vital heterocycles is a subject of continuous innovation, balancing the classical tenets of pyridine ring construction with the precision of modern cross-coupling and functionalization techniques. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic routes to substituted nicotinic acids. We will move beyond a simple recitation of reactions to explore the underlying mechanistic principles that govern these transformations, offering field-proven insights into why specific methodologies are chosen. This guide is structured to provide both a conceptual framework and practical, actionable protocols for the synthesis of this critical class of molecules. We will dissect two primary approaches: the de novo construction of the pyridine ring and the late-stage functionalization of a pre-existing nicotinic acid core, offering a comparative analysis to guide the synthetic chemist in navigating this complex and rewarding area of research.

Introduction: The Enduring Importance of the Nicotinic Acid Scaffold

The pyridine ring, particularly when functionalized as nicotinic acid (Pyridine-3-carboxylic acid), is a privileged structure in drug discovery. Its presence in a vast array of biologically active compounds, from anticancer agents to cardiovascular drugs, underscores its importance.[1][2] The nitrogen atom imparts unique electronic properties, influencing the molecule's reactivity, solubility, and ability to interact with biological targets.[3] Consequently, the ability to strategically introduce a variety of substituents onto the nicotinic acid framework is paramount for the generation of diverse molecular libraries for screening and lead optimization.

The synthetic approaches to substituted nicotinic acids can be broadly categorized into two distinct strategies, each with its own set of advantages and limitations:

  • De Novo Synthesis (Ring Construction): These methods build the pyridine ring from acyclic precursors. They are particularly powerful for creating complex, polysubstituted nicotinic acid cores in a convergent manner.

This guide will explore the most robust and widely employed methods within each category, providing detailed protocols and a comparative analysis to inform your synthetic planning.

De Novo Synthesis: Building the Pyridine Core from the Ground Up

Constructing the pyridine ring from acyclic precursors offers a powerful and convergent approach to complex nicotinic acid derivatives. These methods allow for the strategic placement of multiple substituents in a single, well-defined sequence.

The Bohlmann-Rahtz Pyridine Synthesis

First reported in 1957, the Bohlmann-Rahtz synthesis is an efficient method for generating 2,3,6-trisubstituted pyridines.[4][5] The reaction proceeds in two main stages: a condensation of an enamine with an ethynylketone to form an aminodiene intermediate, followed by a heat-induced cyclodehydration.[4]

Causality and Mechanistic Insight: The elegance of the Bohlmann-Rahtz synthesis lies in its use of an ynone, which obviates the need for a separate oxidation step to achieve the aromatic pyridine ring, a common requirement in related syntheses like the Hantzsch reaction.[5] The initial step is a Michael addition of the enamine to the ethynylketone. The resulting aminodiene intermediate must then undergo E/Z isomerization to adopt the correct conformation for the subsequent 6-π electrocyclization and dehydration.[5] The high temperatures often required for the classical Bohlmann-Rahtz are necessary to overcome the energy barrier for this isomerization and cyclization.[5] Modern modifications, however, have introduced acid catalysis (e.g., acetic acid, Lewis acids) to promote both the initial conjugate addition and the cyclodehydration at significantly lower temperatures, enabling a more facile one-pot procedure.[4][5]

Workflow: One-Pot Bohlmann-Rahtz Synthesis

Bohlmann_Rahtz cluster_reactants Reactants cluster_process Process cluster_outcome Outcome enamine Enamine mix Mix & Heat in Appropriate Solvent (e.g., Toluene) enamine->mix alkynone Alkynone alkynone->mix catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->mix workup Aqueous Workup & Purification mix->workup Cyclodehydration pyridine Trisubstituted Pyridine workup->pyridine

Caption: Workflow for a one-pot acid-catalyzed Bohlmann-Rahtz synthesis.

Experimental Protocol: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis of Ethyl 2,6-dimethylnicotinate

  • Materials: Ethyl acetoacetate (1.0 equiv), ammonium acetate (1.5 equiv), but-3-yn-2-one (1.2 equiv), acetic acid, toluene.

  • Procedure:

    • To a round-bottom flask charged with toluene (5 volumes), add ethyl acetoacetate (1.0 equiv) and ammonium acetate (1.5 equiv).

    • Heat the mixture to reflux with a Dean-Stark trap to azeotropically remove water and drive the in-situ formation of the enamine (ethyl 3-aminocrotonate). Monitor by TLC.

    • Once enamine formation is complete, cool the reaction mixture to room temperature.

    • Add but-3-yn-2-one (1.2 equiv) and acetic acid (1 volume).

    • Heat the mixture to reflux (approx. 110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 2,6-dimethylnicotinate.

The Gould-Jacobs Reaction

A cornerstone for the synthesis of 4-hydroxyquinoline derivatives, the Gould-Jacobs reaction can be adapted to produce certain substituted nicotinic acids by using appropriate amino-acrylate precursors.[6] The classical approach involves the condensation of an aniline (or aminopyridine derivative) with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[6][7]

Causality and Mechanistic Insight: The reaction begins with a nucleophilic attack of the amine onto the electron-deficient double bond of the malonate derivative, followed by the elimination of an alcohol to form a stable intermediate.[6] The critical and often rate-limiting step is the thermal 6-electron electrocyclization, which typically requires temperatures exceeding 250 °C.[7] This high energy barrier is a significant drawback, potentially leading to decomposition. The causality for this high temperature requirement is the need to overcome the activation energy for the intramolecular cyclization. Modern advancements, particularly the use of microwave irradiation, have revolutionized this reaction by providing rapid, localized heating that dramatically shortens reaction times and often improves yields by minimizing thermal degradation.[7][8]

Workflow: Microwave-Assisted Gould-Jacobs Synthesis

Gould_Jacobs cluster_reactants Reactants cluster_process Process cluster_outcome Outcome aniline Aniline / Amine mw_vial Combine in Microwave Vial aniline->mw_vial deem Diethyl ethoxymethylenemalonate (DEEM) deem->mw_vial mw_irrad Microwave Irradiation (e.g., 250-300 °C) mw_vial->mw_irrad cool_filter Cool, Filter, & Wash mw_irrad->cool_filter Cyclization product 4-Hydroxyquinoline- 3-carboxylate cool_filter->product

Caption: Workflow for a microwave-assisted Gould-Jacobs reaction.

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate [7]

  • Materials: Aniline (2.0 mmol), diethyl ethoxymethylenemalonate (DEEM, 6.0 mmol), microwave vial (2-5 mL), microwave synthesis system, ice-cold acetonitrile.

  • Procedure:

    • In a 2.5 mL microwave vial equipped with a magnetic stir bar, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM serves as both reagent and solvent.

    • Seal the vial and place it in the microwave reactor.

    • Heat the mixture to 300 °C and hold for 5 minutes. Monitor the internal pressure, which may reach up to 24 bar.

    • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

    • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

    • Dry the resulting solid under vacuum. The product is typically of high purity (>95%).

Cycloaddition Approaches: Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

Cycloaddition reactions provide a powerful and atom-economical route to construct the pyridine ring.[9] Among these, the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is particularly effective.[9] This strategy involves the reaction of an electron-deficient diene (an azadiene, such as a 1,2,4-triazine) with an electron-rich dienophile (such as an enamine or ynamine).[10][11]

Causality and Mechanistic Insight: Unlike a normal Diels-Alder reaction, the IEDDA reaction is governed by the interaction between the HOMO of the electron-rich dienophile and the LUMO of the electron-deficient diene.[10] The reaction proceeds via a [4+2] cycloaddition to form a bicyclic intermediate. This intermediate is typically unstable and undergoes a retro-Diels-Alder reaction, extruding a small, stable molecule (like N₂) to afford the aromatic pyridine ring.[9] This spontaneous aromatization is a key advantage of the method. The choice of the azadiene and dienophile allows for precise control over the substitution pattern of the resulting nicotinic acid derivative.

Table 1: Comparison of De Novo Synthesis Strategies

MethodKey TransformationTypical Substitutions AchievedAdvantagesLimitations
Bohlmann-Rahtz Condensation & Cyclodehydration2,3,6-TrisubstitutedHigh convergence; builds complex cores, often in one pot.[12]Can require high temperatures; limited to specific substitution patterns.[4]
Gould-Jacobs Condensation & Thermal Cyclization4-Hydroxy derivativesWell-established; modern microwave protocols are very efficient.[7]Classically requires very high temperatures; primarily yields 4-hydroxy derivatives.[7]
IEDDA Reaction [4+2] Cycloaddition-Retro-Diels-AlderHighly variable; excellent regiocontrolMild reaction conditions; high atom economy; predictable regioselectivity.[10][11]Availability of substituted azadiene precursors can be a limitation.[9]

Core Functionalization: Modifying the Pre-Existing Ring

For many applications, it is more efficient to start with a commercially available, simple nicotinic acid derivative and introduce functionality in later steps. Modern palladium-catalyzed cross-coupling reactions and directed metalation strategies have become indispensable tools for this approach.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[13][14] It involves the palladium-catalyzed coupling of an organoboron species (boronic acid or ester) with an organic halide or triflate.[14]

Causality and Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the halonicotinate.[15] This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium(II) center. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the active Pd(0) catalyst.[15] The choice of ligand on the palladium catalyst is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition and reductive elimination steps, especially with less reactive chloro- or bromopyridines.[16]

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 2-chloronicotinate with Phenylboronic Acid [13]

  • Materials: Ethyl 2-chloronicotinate (1.0 equiv), phenylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), SPhos (8 mol%), potassium phosphate (K₃PO₄, 2.0 equiv), 1,4-dioxane.

  • Procedure:

    • To an oven-dried Schlenk tube, add ethyl 2-chloronicotinate, phenylboronic acid, and K₃PO₄.

    • Evacuate and backfill the tube with argon (repeat 3 times).

    • Add Pd₂(dba)₃ and SPhos under a positive pressure of argon.

    • Add degassed 1,4-dioxane via syringe.

    • Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12-18 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography to yield ethyl 2-phenylnicotinate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides.[17][18] This reaction has largely replaced harsher classical methods and is invaluable for synthesizing aminonicotinic acid derivatives.

Causality and Mechanistic Insight: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[17] Key steps include oxidative addition of the palladium catalyst to the halonicotinate, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[18] The use of a strong, non-nucleophilic bulky base (e.g., sodium tert-butoxide) is crucial for the deprotonation step. The ligand choice is again critical, with bulky, electron-rich phosphines being essential to promote the key reductive elimination step and prevent catalyst decomposition.[19]

Experimental Protocol: Buchwald-Hartwig Amination of Ethyl 2-chloronicotinate with Aniline [19]

  • Materials: Ethyl 2-chloronicotinate (1.0 equiv), aniline (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), sodium tert-butoxide (NaOtBu, 1.4 equiv), toluene.

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂, XPhos, and NaOtBu.

    • Add toluene, followed by ethyl 2-chloronicotinate and aniline.

    • Seal the tube and heat the mixture in an oil bath at 100 °C for 16-24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to afford ethyl 2-anilinonicotinate.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a highly regioselective method for functionalizing aromatic rings.[20] It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a potent nucleophilic aryllithium species that can be trapped with an electrophile.[20]

Causality and Mechanistic Insight: The DMG, which contains a heteroatom (e.g., the amide in N,N-diethylnicotinamide), acts as a Lewis base to coordinate the Lewis acidic lithium from the organolithium reagent.[3] This coordination brings the base into close proximity to one of the ortho protons, dramatically increasing its kinetic acidity and ensuring deprotonation occurs exclusively at that site.[21] This "complex-induced proximity effect" is the source of the reaction's exquisite regioselectivity, providing access to substitution patterns that are difficult to achieve through classical electrophilic aromatic substitution.

Workflow: Directed ortho-Metalation

DoM cluster_reactants Reactants cluster_process Process cluster_outcome Outcome substrate Nicotinic Acid Derivative with DMG lithiation Deprotonation at -78 °C (ortho-Lithiation) substrate->lithiation base Organolithium Base (e.g., n-BuLi) base->lithiation electrophile Electrophile (E+) quench Quench with Electrophile electrophile->quench lithiation->quench Aryllithium Intermediate workup Aqueous Workup & Purification quench->workup product ortho-Substituted Product workup->product

Caption: General workflow for a Directed ortho-Metalation (DoM) reaction.

Table 2: Comparison of Core Functionalization Strategies

MethodKey TransformationTypical Substitutions AchievedAdvantagesLimitations
Suzuki-Miyaura C-C Bond FormationAryl, heteroaryl, vinyl, alkyl groupsExcellent functional group tolerance; mild conditions; wide availability of boronic acids.[16]Requires a halogenated precursor; potential for catalyst poisoning by pyridine nitrogen.[13]
Buchwald-Hartwig C-N Bond FormationPrimary and secondary amines (aryl and alkyl)Broad substrate scope; high functional group tolerance.[17]Requires a halogenated precursor; can be sensitive to air and moisture.[18]
Directed ortho-Metalation C-H FunctionalizationVarious electrophiles (C, Si, S, etc.)Superb regioselectivity; functionalizes C-H bonds directly.[20]Requires a directing group; cryogenic temperatures and strong bases needed.[21]

Synthesis of Key Intermediates: Case Studies

The synthesis of specific, highly functionalized nicotinic acids often serves as a starting point for more complex targets. Here, we detail the synthesis of two common and valuable building blocks.

Synthesis of 2-Chloronicotinic Acid

2-Chloronicotinic acid is a versatile intermediate, with the chloro-group serving as a handle for nucleophilic aromatic substitution or as a substrate for cross-coupling reactions. A common route begins with the N-oxidation of nicotinic acid, followed by chlorination.

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid N-Oxide

  • Materials: Nicotinic acid N-oxide (70 g), phosphorus oxychloride (POCl₃, 300 mL), triethylamine (50 g).

  • Procedure:

    • Suspend nicotinic acid N-oxide (70 g) in POCl₃ (300 mL) in a round-bottom flask.

    • Add triethylamine (50 g) dropwise at room temperature. An exothermic reaction will occur, and the solid should dissolve around 50 °C.

    • Heat the solution in a water bath at 100 °C for 4 hours.

    • Distill off the excess POCl₃ under vacuum.

    • Carefully pour the residue into water, ensuring the temperature remains below 40 °C.

    • Adjust the pH to 2.0-2.5 with a dilute sodium hydroxide solution to precipitate the product.

    • Filter the solid, wash with water, and dry to yield 2-chloronicotinic acid (yield: 65-70%).

Synthesis of 6-Hydroxynicotinic Acid

6-Hydroxynicotinic acid, which exists in equilibrium with its 6-pyridone tautomer, is another important building block. A reliable synthesis starts from coumalic acid.[7]

Experimental Protocol: Synthesis of 6-Hydroxynicotinic Acid from Coumalic Acid [7]

  • Part A: Methyl Coumalate Synthesis

    • In a 500-mL round-bottom flask, add pulverized coumalic acid (50 g, 0.36 mol) in portions to concentrated sulfuric acid (139 mL), keeping the temperature between 20-30 °C with an ice bath.

    • Add methanol (70 mL) in small portions, maintaining the temperature between 25-35 °C.

    • Heat the mixture on a steam bath for 1 hour, then cool to ~40 °C.

    • Pour the mixture slowly into 800 mL of ice-water.

    • Neutralize with anhydrous sodium carbonate until slightly alkaline.

    • Filter the precipitated methyl coumalate, wash with cold water, and air-dry. (Yield: 32-45%).

  • Part B: 6-Hydroxynicotinic Acid Synthesis

    • In a beaker with external cooling, add methyl coumalate (45 g, 0.29 mol) to 14% ammonium hydroxide (117 mL) over 10 minutes, keeping the temperature below 20 °C.

    • Stir for an additional 45 minutes at ~20 °C.

    • Add the resulting ammoniacal solution to a nearly boiling solution of 17% aqueous sodium hydroxide (600 mL).

    • Boil the mixture vigorously for 5 minutes, then cool in an ice bath.

    • Acidify with concentrated hydrochloric acid, keeping the temperature below 30 °C, until strongly acidic.

    • Stir and cool for 1 hour. Collect the yellow, microcrystalline solid by filtration, wash with water, and dry at 80 °C. (Yield: 72-91%).

Conclusion and Future Outlook

The synthesis of substituted nicotinic acids is a dynamic and evolving field. While classical ring-forming reactions like the Bohlmann-Rahtz and Gould-Jacobs syntheses remain relevant for constructing complex cores, the landscape has been reshaped by the advent of high-throughput experimentation and modern catalytic methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, have provided unprecedented access to a vast chemical space through late-stage functionalization, offering superior functional group tolerance and milder conditions. Similarly, the exquisite regiocontrol offered by directed ortho-metalation allows for the synthesis of otherwise inaccessible isomers.

For the modern medicinal or materials chemist, the choice of synthetic strategy is a critical decision dictated by the desired substitution pattern, available starting materials, and the required scale of the synthesis. De novo methods offer convergence for highly substituted targets, while core functionalization provides flexibility for library synthesis and late-stage diversification. As the demand for novel, functionalized heterocyclic compounds continues to grow, a deep understanding of these varied synthetic approaches, their mechanistic underpinnings, and their practical limitations will be essential for driving innovation in drug discovery and materials science. The continued development of more efficient and sustainable catalytic systems, including biocatalytic approaches, promises to further expand the synthetic chemist's toolkit for accessing this vital class of molecules.[11]

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-Bromo-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Aryl-6-fluoronicotinic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its robustness, functional group tolerance, and broad applicability in constructing carbon-carbon bonds.[1] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and agrochemical industries for the synthesis of complex (hetero)biaryl scaffolds, which are prevalent motifs in biologically active molecules.[1]

This guide focuses on a specific, high-value building block: 2-Bromo-6-fluoronicotinic acid . This substrate is of significant interest as its derivatization via Suzuki coupling provides access to a diverse array of 2-aryl-6-fluoronicotinic acids. The fluorine atom at the 6-position is a desirable feature in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] The carboxylic acid moiety serves as a versatile handle for further functionalization, such as amide bond formation.

This document provides a detailed exploration of the mechanistic principles, field-proven protocols, and practical application notes for the successful Suzuki cross-coupling of this compound with various aryl- and heteroarylboronic acids.

Reaction Principle and Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound). This is often the rate-limiting step. The established reactivity trend for halogens is I > Br > Cl, making the C-Br bond at the 2-position the reactive site over the more inert C-F bond.[2]

  • Transmetalation: The organic moiety from the organoboron species (activated by a base) is transferred to the palladium(II) center, displacing the halide. The base is crucial for this step, forming a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Substrate-Specific Challenges:

When using this compound, two primary structural features demand special consideration:

  • The Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst. This can sometimes act as an inhibitory ligand, poisoning the catalyst and impeding the reaction.[4] The use of bulky, electron-rich phosphine ligands can mitigate this effect by favoring coordination to the palladium center over the pyridine nitrogen.

  • The Carboxylic Acid Group: The acidic proton of the carboxylic acid will be deprotonated by the base, forming a carboxylate. This can influence the substrate's solubility and potentially coordinate with the palladium catalyst.[4] While protection of the carboxylic acid as an ester is a possible strategy, many Suzuki protocols are robust enough to tolerate the free acid. The protocols provided herein are designed for the direct use of the free acid.

Below is a general representation of the catalytic cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition TM_complex Ar-Pd(II)(Ar')L₂ OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination ArBr This compound (Ar-Br) ArBr->OA_complex ArBOH Arylboronic Acid (Ar'-B(OH)₂) ArBOH->TM_complex Base Base (e.g., K₂CO₃) Base->TM_complex Activates Boronic Acid Product 2-Aryl-6-fluoronicotinic Acid (Ar-Ar') Product->TM_complex caption General Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: General Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocols

The following protocols provide robust starting conditions for the Suzuki cross-coupling of this compound. Optimization may be required for particularly challenging boronic acids or for scaling up the reaction.

Protocol 1: General Procedure with Pd(PPh₃)₄

This protocol employs a widely available and effective palladium catalyst for a range of standard couplings.

Materials:

Reagent/Material Molar Equiv. Purpose
This compound 1.0 Electrophile
Arylboronic acid 1.2 - 1.5 Nucleophile
Pd(PPh₃)₄ 0.05 (5 mol%) Catalyst
K₂CO₃ or Cs₂CO₃ 2.0 - 3.0 Base
1,4-Dioxane / H₂O (4:1 v/v) - Solvent

| Inert Gas (Argon or Nitrogen) | - | Atmosphere |

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (4:1). The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Inerting: Seal the flask with a septum and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and ethyl acetate.

  • Acidification & Extraction: Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4. This will protonate the carboxylic acid product, making it extractable into the organic layer. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted Procedure with a Modern Catalyst System

For faster reaction times and for more challenging substrates, a microwave-assisted protocol with a more active catalyst system is recommended. Buchwald ligands are particularly effective for coupling electron-deficient heterocycles.[4]

Materials:

Reagent/Material Molar Equiv. Purpose
This compound 1.0 Electrophile
Arylboronic acid 1.5 Nucleophile
Pd₂(dba)₃ 0.025 (2.5 mol%) Catalyst Precursor
SPhos or XPhos 0.1 (10 mol%) Ligand
K₃PO₄ 3.0 Base

| 1,4-Dioxane / H₂O (4:1 v/v) | - | Solvent |

Step-by-Step Procedure:

  • Reaction Setup: In a microwave-safe reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd₂(dba)₃ (0.025 equiv.), SPhos (0.1 equiv.), and K₃PO₄ (3.0 equiv.).

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes). Monitor pressure to ensure it remains within safe limits.

  • Work-up and Purification: Follow steps 6-8 from Protocol 1.

Caption: General Experimental Workflow for Suzuki Coupling.

Application Notes & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst2. Catalyst Poisoning3. Insufficiently Strong Base1. Use fresh catalyst and ensure anaerobic conditions.2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[4]3. Switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.
Homocoupling of Boronic Acid 1. Presence of Oxygen2. Use of a Pd(II) precatalyst without efficient reduction.1. Ensure thorough degassing of all solvents and maintain a strict inert atmosphere.2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure conditions promote in-situ reduction.
Protodeboronation 1. Excess water or protic solvent.2. Reaction temperature too high or reaction time too long.1. Use anhydrous solvents if possible, or carefully control the amount of water.[4]2. Optimize temperature and monitor the reaction to stop it upon completion.
Inconsistent Yields 1. Variable quality of reagents (especially boronic acid).2. Poor solubility of the carboxylate salt.1. Use high-purity boronic acid; consider converting to the more stable pinacol ester.2. Experiment with different solvent systems (e.g., DMF/water, Toluene/EtOH/water) to improve solubility.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for synthesizing valuable 2-aryl-6-fluoronicotinic acid derivatives. The key to success lies in recognizing the specific challenges posed by the substrate—namely, the potentially coordinating pyridine nitrogen and the carboxylic acid group—and selecting appropriate reaction conditions to mitigate these effects. The use of robust palladium catalysts, particularly those with bulky phosphine ligands, in combination with appropriate bases and solvents, allows for efficient and high-yielding transformations. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers and drug development professionals to facilitate the synthesis of novel molecular entities for a wide range of scientific applications.

References

Palladium-catalyzed amination of 2-Bromo-6-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 2-Amino-6-fluoronicotinic Acid Derivatives

Introduction: The Strategic Importance of Aminonicotinic Acids

The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative methodology in modern organic synthesis, providing a powerful and versatile route for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become indispensable in pharmaceutical research and drug development, where the aryl amine motif is a ubiquitous feature in a vast array of therapeutic agents.[3][4] Specifically, functionalized aminonicotinic acids are critical heterocyclic building blocks, forming the core scaffold of numerous biologically active compounds.

The subject of this guide, 2-Bromo-6-fluoronicotinic acid, presents a unique synthetic challenge and opportunity. It is an electron-deficient heteroaromatic substrate containing three key functional handles: a reactive C-Br bond for cross-coupling, a fluorine atom for potential metabolic blocking or modulation of electronic properties, and a carboxylic acid group that can either be a final pharmacophore or a point for further derivatization. However, the interplay of these groups—particularly the potential for the pyridine nitrogen and the carboxylic acid to coordinate with and inhibit the palladium catalyst—necessitates a carefully optimized and well-understood protocol.[5][6]

This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles, the rationale for reagent selection, and a robust troubleshooting framework for the successful palladium-catalyzed amination of this compound.

Pillar 1: The Reaction Mechanism and Rationale

A deep understanding of the catalytic cycle is paramount to successful execution and troubleshooting. The Buchwald-Hartwig amination proceeds through a sequence of well-defined steps involving a palladium catalyst.[1][7][8]

  • Oxidative Addition: A low-valent Pd(0) species, stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-bromine bond of the this compound. This forms a Pd(II) intermediate. The electron-deficient nature of the pyridine ring can facilitate this step.[5]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated amine to form a more nucleophilic amido species.

  • Reductive Elimination: This is the final, product-forming step. The amido group and the nicotinic acid ring are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][7][8]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reagents Reactants & Products Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(Amine)]+X- OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(Amido) Amido Complex Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ (Final Product) Amido_Complex->Product Forms Product ArylHalide Ar-X (this compound) ArylHalide->OA_Complex Amine R₂NH (Amine) Amine->Amine_Complex

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Component Selection

The success of this transformation hinges on the judicious selection of each component to favor the productive catalytic cycle while minimizing side reactions.

  • Palladium Precursor: While Pd(0) sources like Pd₂(dba)₃ can be used, Pd(II) precursors such as Pd(OAc)₂ are often preferred for their air stability.[5] They are reduced in situ by the phosphine ligand or other reagents to the active Pd(0) species.

  • Ligand: This is arguably the most critical variable. For an electron-deficient and potentially coordinating substrate like a halopyridine, bulky and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential.[4][5][8] Their steric bulk promotes the formation of a monoligated, highly reactive L₁Pd(0) species, while their electron-donating nature facilitates both the oxidative addition and the final reductive elimination step.[3][4]

  • Base: The base must be strong enough to deprotonate the amine without causing unwanted side reactions with the carboxylic acid or other sensitive functional groups. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often effective but can be harsh.[9] Milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives, especially when functional group tolerance is a concern, though they may require higher temperatures.[10][11]

  • Solvent: Anhydrous, aprotic, and thoroughly degassed solvents are mandatory to prevent catalyst deactivation and side reactions. Toluene and 1,4-dioxane are the most common and effective solvents for this chemistry.[8][12]

Pillar 2: A Validated Experimental Protocol

This protocol provides a robust starting point for the amination of this compound with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.

Materials and Reagents
  • This compound (1.0 eq)

  • Amine (1.2 - 1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.08 eq)

  • Sodium tert-butoxide (NaOt-Bu) (2.0 eq)

  • Anhydrous Toluene (degassed)

  • Argon or Nitrogen gas (high purity)

  • Standard laboratory glassware (Schlenk flask or sealed tube, condenser)

  • Magnetic stirrer and heating mantle/oil bath

Step-by-Step Reaction Procedure
  • Inert Atmosphere Setup: Assemble a Schlenk flask or reaction tube equipped with a magnetic stir bar and a reflux condenser. Evacuate the vessel and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Charging Reagents: Under a positive pressure of inert gas, add the solid reagents to the flask in the following order: sodium tert-butoxide (2.0 eq), XPhos ligand (0.08 eq), Pd₂(dba)₃ (0.02 eq), this compound (1.0 eq), and the amine (1.2 eq).

    • Scientist's Note: Adding the base first and the acid last can prevent premature acid-base reactions before the solvent is added. The catalyst and ligand are added before the substrates to allow for pre-formation of the active catalytic species.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Lower the flask into a preheated oil bath set to 100-110 °C. Stir the mixture vigorously. The reaction mixture will typically turn dark brown or black.

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. Take small aliquots periodically (e.g., every 2-4 hours) by dissolving a sample in a suitable solvent (e.g., ethyl acetate) and filtering through a small plug of silica. The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Dilute the mixture with water and adjust the pH to ~4-5 with 1M HCl. This will protonate the desired product, keeping it in the aqueous layer, while non-polar impurities can be removed.[13]

    • Wash the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (2x) to remove non-polar impurities (e.g., residual ligand, dba).

    • Adjust the pH of the aqueous layer to the isoelectric point of the product amino acid (typically pH 3-4) to precipitate the solid product. Alternatively, if the product is soluble, extract into an organic solvent like ethyl acetate after adjusting the pH.

  • Purification and Characterization:

    • Collect the precipitated solid by filtration, wash with cold water and a minimal amount of cold organic solvent (e.g., ether), and dry under vacuum.[13]

    • If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation and Optimization

For reproducible and high-yielding results, key parameters should be considered and optimized. The following table provides a general framework for this process.

ParameterTypical RangeRationale & Optimization Notes
Catalyst Loading 1-5 mol% PdLower loadings (1-2%) are often sufficient. Increase if the reaction is sluggish.[14]
Ligand/Pd Ratio 2:1 to 4:1A higher ratio can stabilize the catalyst and promote the active monoligated species.[15]
Base 1.5 - 2.5 eqMust be sufficient to deprotonate the amine and the carboxylic acid. Weaker bases (Cs₂CO₃, K₃PO₄) may require higher equivalents.[9][10]
Temperature 80 - 110 °CHigher temperatures are often needed for less reactive amines or with weaker bases.[8][15]
Solvent Toluene, DioxaneMust be anhydrous and degassed. Toluene is often effective at solubilizing the NaI byproduct if aryl iodides are used.[7][12]
Concentration 0.1 - 0.5 MHigher concentrations can increase reaction rates but may also lead to side reactions or solubility issues.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following workflow provides a logical approach to troubleshooting.[10][16]

Troubleshooting_Workflow cluster_low_yield Troubleshooting: Low Conversion cluster_side_products Troubleshooting: Side Products Start Reaction Outcome? LowYield Low or No Conversion Start->LowYield < 80% Conversion SideProducts Side Products Observed Start->SideProducts Impure Crude Success High Yield (Procedure Complete) Start->Success > 80% Clean Product CheckInert Verify Inert Atmosphere (O₂ deactivates catalyst) LowYield->CheckInert Hydrodehalogenation Hydrodehalogenation Product? (Source of H⁺, lower temp, change base) SideProducts->Hydrodehalogenation Homocoupling Homocoupling of Amine/Aryl? (Lower catalyst loading, check O₂ exclusion) SideProducts->Homocoupling Decomposition Starting Material Decomposition? (Use milder base, e.g., Cs₂CO₃, lower temp) SideProducts->Decomposition CheckReagents Check Reagent Quality (Anhydrous solvent, fresh base/amine) CheckInert->CheckReagents IncreaseTemp Increase Temperature (within solvent limits) CheckReagents->IncreaseTemp ScreenLigand Screen Different Ligand (e.g., SPhos, RuPhos) IncreaseTemp->ScreenLigand

Figure 2: A decision workflow for troubleshooting common issues.

Conclusion

The palladium-catalyzed amination of this compound is a highly effective method for accessing valuable aminopyridine scaffolds for pharmaceutical and materials science applications. Success relies on a rational approach that acknowledges the substrate's unique electronic and functional characteristics. By carefully selecting a bulky, electron-rich phosphine ligand, an appropriate base, and maintaining rigorous anhydrous and anaerobic conditions, researchers can achieve high yields and reproducible results. This guide provides the foundational knowledge and a validated starting protocol to empower scientists to confidently employ this powerful transformation in their synthetic endeavors.

References

Application Notes & Protocols: 2-Bromo-6-fluoronicotinic Acid as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-bromo-6-fluoronicotinic acid, a pivotal building block in modern medicinal chemistry. Its unique trifunctional nature—featuring a carboxylic acid, a bromine atom, and a fluorine atom on a pyridine scaffold—offers chemists a versatile platform for constructing complex molecular architectures. This document details the strategic application of this intermediate through two primary synthetic pathways: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). We provide field-proven, step-by-step protocols, explain the mechanistic rationale behind experimental choices, and present data to guide researchers, scientists, and drug development professionals in leveraging this compound's full potential.

Introduction: The Strategic Value of this compound

In the landscape of pharmaceutical development, the design of active pharmaceutical ingredients (APIs) often relies on the use of highly functionalized heterocyclic cores. This compound (CAS: 1214345-17-1) has emerged as a high-value starting material due to the orthogonal reactivity of its substituents.[1][2][3] The pyridine ring itself is a common motif in numerous drugs, and the attached functional groups allow for sequential, site-selective modifications.

The key to its utility lies in the distinct chemical personalities of its three functional sites:

  • C2-Bromine: The carbon-bromine bond serves as a classical handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[4] This position is ideal for introducing diverse aryl, heteroaryl, or alkyl groups.

  • C6-Fluorine: The carbon-fluorine bond, activated by the electron-withdrawing pyridine nitrogen, is susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles. The presence of fluorine often enhances the biological activity and metabolic stability of the final compound.[4]

  • C3-Carboxylic Acid: This group provides a site for amide bond formation, esterification, or reduction, serving as a crucial anchor point for connecting to other fragments of a target molecule.

This guide will dissect the primary transformations centered around the C-Br and C-F bonds, providing actionable protocols for its application.

Physicochemical Properties & Safe Handling

Before proceeding with any experimental work, a thorough understanding of the compound's properties and safety requirements is mandatory.

Compound Data
PropertyValueReference
CAS Number 1214345-17-1[1][2][3][5]
Molecular Formula C₆H₃BrFNO₂[1][3]
Molecular Weight 220.00 g/mol [3]
Appearance Solid, typically off-white to white powder[1]
Storage Store in an inert atmosphere at 2-8°C[1]
Safety & Handling Precautions

This compound is an irritant and should be handled with care in a well-ventilated chemical fume hood.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[6][8]

  • Handling: Avoid creating dust.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6][7]

  • Inhalation: Avoid breathing dust or fumes. May cause respiratory irritation.[6] If inhaled, move the person to fresh air.[6]

  • Skin/Eye Contact: Causes skin and serious eye irritation.[6] In case of contact, immediately flush with plenty of water for at least 15 minutes.[6][8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8][9] Incompatible with strong oxidizing agents and strong acids.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and national regulations.[7][8]

Core Application: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond at the 2-position is an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for C-C bond formation.[4][10] The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or ester, is particularly widespread and will be our focus.[10]

Mechanistic Rationale

The catalytic cycle for the Suzuki reaction is a well-established sequence of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the nicotinic acid derivative, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)(Br)L₂ pd0->pd_intermediate Oxidative Addition (Ar-Br) pd_transmetal Ar-Pd(II)(R)L₂ pd_intermediate->pd_transmetal Transmetalation (R-B(OH)₂ + Base) pd_transmetal->pd0 Reductive Elimination (Ar-R) product Product (Ar-R) pd_transmetal->product ar_br 2-Bromo-6-fluoro- nicotinic acid ar_br->pd_intermediate boronic R-B(OH)₂ boronic->pd_intermediate SNAr_Mechanism cluster_main SNAr Addition-Elimination Mechanism start_mat 2-Bromo-6-fluoro- nicotinic acid meisenheimer Meisenheimer Complex (Resonance Stabilized) start_mat->meisenheimer + Nu⁻ (Addition) product Substituted Product meisenheimer->product - F⁻ (Elimination)

References

Synthetic Protocols for the Esterification of 2-Bromo-6-fluoronicotinic Acid: An Application Note for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-6-fluoronicotinic Acid Esters

In the landscape of modern medicinal chemistry and drug development, heteroaromatic scaffolds are of paramount importance. Among these, substituted nicotinic acids and their derivatives serve as crucial building blocks for a wide array of pharmacologically active agents. This compound is a particularly valuable starting material, offering multiple reaction sites for molecular elaboration. The esterification of its carboxylic acid group is often a critical first step in synthetic campaigns, serving to protect the acid functionality or to modulate the physicochemical properties of the final compound. This application note provides a detailed guide to the primary synthetic protocols for the esterification of this compound, offering insights into the mechanistic rationale behind each method and providing actionable protocols for researchers and scientists in the field.

Methodology Overview: A Comparative Analysis of Esterification Strategies

The synthesis of esters from this compound can be approached through several distinct methodologies. The choice of method is often dictated by the desired scale of the reaction, the sensitivity of other functional groups on the alcohol substrate, and the required purity of the final product. The principal strategies include:

  • Fischer-Speier Esterification: A classic acid-catalyzed equilibrium reaction.

  • Reactions involving Acyl Chloride Intermediates: A two-step, one-pot approach for high reactivity.

  • Steglich Esterification: A mild, coupling agent-mediated method suitable for sensitive substrates.

  • Mitsunobu Reaction: A redox-condensation method offering stereochemical control.

The following sections will delve into the theoretical underpinnings and practical execution of each of these protocols.

Protocol 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4][5] This method is particularly well-suited for large-scale synthesis due to the low cost of the reagents. The reaction is an equilibrium process, and to drive it towards the ester product, it is common practice to use a large excess of the alcohol, which often serves as the solvent, or to remove the water formed during the reaction.[1][3][4]

Mechanistic Rationale

The mechanism of Fischer esterification involves several key steps.[3][5] First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.

Fischer_Esterification Start This compound + Alcohol Protonation Protonation of Carbonyl Oxygen (Acid Catalyst, e.g., H₂SO₄) Start->Protonation Activated_Acid Activated Carboxylic Acid (Enhanced Electrophilicity) Protonation->Activated_Acid Nucleophilic_Attack Nucleophilic Attack by Alcohol Activated_Acid->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Ester Ester Product Water_Elimination->Ester

Caption: Fischer-Speier Esterification Workflow.

Experimental Protocol: Synthesis of Methyl 2-Bromo-6-fluoronicotinate

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or Dichloromethane (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of anhydrous methanol (10-20 volumes).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate or dichloromethane and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-bromo-6-fluoronicotinate.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Quantitative Data and Considerations
ParameterValue/RangeNotes
Starting Material This compound---
Reagents Methanol, Sulfuric AcidA large excess of alcohol drives the equilibrium.[1]
Molar Ratio (Acid:Catalyst) 1 : 0.1-0.2Catalytic amount of strong acid is sufficient.
Solvent Methanol (excess)Acts as both reactant and solvent.
Reaction Temperature Reflux (approx. 65°C)Higher temperatures accelerate the reaction.
Reaction Time 4 - 8 hoursMonitor by TLC or LC-MS for completion.
Typical Yield 70-90%Yields are dependent on complete water removal.
Purification Method Extraction, Column ChromatographyNeutralization and washing are crucial for work-up.

Protocol 2: Esterification via Acyl Chloride Intermediate

For substrates that may be sensitive to the high temperatures and strongly acidic conditions of Fischer esterification, a two-step, one-pot procedure involving the formation of an acyl chloride intermediate is a highly effective alternative. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[6][7][8] This method is generally high-yielding and proceeds under milder conditions.

Mechanistic Rationale

The reaction proceeds by the conversion of the carboxylic acid to a highly reactive acyl chloride using thionyl chloride or oxalyl chloride. This intermediate is then susceptible to nucleophilic attack by the alcohol, even without a catalyst, to form the ester. The use of a mild base like pyridine or triethylamine is often employed to neutralize the HCl generated during the reaction.

Acyl_Chloride_Esterification Start This compound Activation Activation with SOCl₂ or (COCl)₂ Start->Activation Acyl_Chloride Acyl Chloride Intermediate Activation->Acyl_Chloride Nucleophilic_Addition Nucleophilic Addition of Alcohol Acyl_Chloride->Nucleophilic_Addition Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Addition->Tetrahedral_Intermediate Elimination Elimination of Cl⁻ Tetrahedral_Intermediate->Elimination Ester Ester Product Elimination->Ester

Caption: Acyl Chloride Esterification Workflow.

Experimental Protocol: Synthesis of Ethyl 2-Bromo-6-fluoronicotinate

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Ethanol (anhydrous)

  • Pyridine or Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous DCM (10 volumes) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

  • Cool the mixture to 0°C and add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the solution becomes clear.

  • Remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure.

  • Dissolve the crude acyl chloride in fresh anhydrous DCM (10 volumes) and cool to 0°C.

  • Add anhydrous ethanol (1.2 eq) followed by the dropwise addition of anhydrous pyridine or triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ethyl 2-bromo-6-fluoronicotinate.

  • Purify by column chromatography on silica gel.

Quantitative Data and Considerations
ParameterValue/RangeNotes
Starting Material This compound---
Reagents SOCl₂/Oxalyl Chloride, Ethanol, BaseOxalyl chloride is often preferred for cleaner reactions.[6][7]
Molar Ratio (Acid:Activating Agent:Alcohol) 1 : 1.2-1.5 : 1.2A slight excess of activating agent and alcohol is used.
Solvent Dichloromethane (DCM)Anhydrous conditions are crucial.
Reaction Temperature 0°C to Room TemperatureMild conditions preserve sensitive functional groups.
Reaction Time 3 - 6 hours (total)Two-step, one-pot procedure.
Typical Yield 85-95%Generally higher yields than Fischer esterification.
Purification Method Aqueous work-up, Column ChromatographyRemoval of the amine hydrochloride salt is necessary.

Protocol 3: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[9][10][11][12] This method is particularly advantageous for substrates that are sensitive to acid or heat, and for sterically hindered alcohols.[11]

Mechanistic Rationale

The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[11] DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a reactive acyl-pyridinium species. This intermediate is then readily attacked by the alcohol to form the desired ester, releasing DMAP and forming the dicyclohexylurea (DCU) byproduct.[12]

Steglich_Esterification Start This compound + DCC O_Acylisourea O-Acylisourea Intermediate Start->O_Acylisourea DMAP_Activation Reaction with DMAP O_Acylisourea->DMAP_Activation Acyl_Pyridinium Acyl-Pyridinium Intermediate DMAP_Activation->Acyl_Pyridinium Alcohol_Attack Nucleophilic Attack by Alcohol Acyl_Pyridinium->Alcohol_Attack Ester_Formation Ester + DCU + DMAP (regenerated) Alcohol_Attack->Ester_Formation

Caption: Steglich Esterification Workflow.

Experimental Protocol: General Procedure

Materials:

  • This compound

  • Alcohol (e.g., isopropanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Dilute HCl solution (e.g., 1M)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (10 volumes) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • If using DCC, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Wash the filtrate (or the entire reaction mixture if using EDC) sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Quantitative Data and Considerations
ParameterValue/RangeNotes
Starting Material This compound---
Reagents DCC/EDC, DMAP, AlcoholEDC is often preferred as its urea byproduct is water-soluble.[13]
Molar Ratio (Acid:Alcohol:DCC:DMAP) 1 : 1.2 : 1.1 : 0.1Catalytic DMAP is crucial for efficient esterification.[11]
Solvent Dichloromethane (DCM)Anhydrous conditions are essential.
Reaction Temperature 0°C to Room TemperatureMild conditions are a key advantage.
Reaction Time 12 - 24 hoursCan be slower than other methods.
Typical Yield 70-90%A potential side reaction is the formation of N-acylurea.[11]
Purification Method Filtration (for DCU), Aqueous work-up, ChromatographyPurification can be challenging due to byproducts.

Protocol 4: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the esterification of primary and secondary alcohols under mild, neutral conditions. It proceeds with inversion of stereochemistry at the alcohol's chiral center, making it valuable in stereoselective synthesis. The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Mechanistic Rationale

The reaction is initiated by the formation of a betaine intermediate from the reaction of triphenylphosphine and the azodicarboxylate. The carboxylic acid then protonates the betaine, and the resulting carboxylate anion displaces the activated alcohol (as an oxyphosphonium salt) in an SN2 fashion to form the ester.

Experimental Protocol: General Procedure

Materials:

  • This compound

  • Alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Dissolve this compound (1.2 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (10 volumes) under an inert atmosphere.

  • Add the alcohol (1.0 eq) to the solution.

  • Cool the mixture to 0°C and slowly add DEAD or DIAD (1.5 eq) dropwise. An exothermic reaction is often observed.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography to separate the ester from triphenylphosphine oxide and the hydrazine byproduct.

Quantitative Data and Considerations
ParameterValue/RangeNotes
Starting Material This compound---
Reagents PPh₃, DEAD/DIAD, AlcoholReagents are air and moisture sensitive.
Molar Ratio (Acid:Alcohol:PPh₃:DEAD) 1.2 : 1 : 1.5 : 1.5Stoichiometric amounts of phosphine and azodicarboxylate are required.
Solvent Tetrahydrofuran (THF)Anhydrous aprotic solvents are necessary.
Reaction Temperature 0°C to Room TemperatureMild conditions.
Reaction Time 2 - 12 hoursGenerally faster than Steglich esterification.
Typical Yield 60-85%Yields can be affected by the steric hindrance of the substrates.
Purification Method Column ChromatographyPurification is often challenging due to byproducts.

Conclusion

The esterification of this compound is a fundamental transformation in the synthesis of novel pharmaceutical and agrochemical compounds. This application note has detailed four robust and widely applicable protocols: Fischer-Speier esterification, esterification via an acyl chloride intermediate, Steglich esterification, and the Mitsunobu reaction. The choice of the optimal method will depend on the specific requirements of the synthetic route, including scale, substrate sensitivity, and desired purity. By understanding the mechanistic principles and practical considerations of each protocol, researchers can confidently select and implement the most appropriate strategy for their drug development programs.

References

The Lynchpin Intermediate: Application Notes for 2-Bromo-6-fluoronicotinic Acid in Next-Generation Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Fluorinated Pyridine Scaffold

In the relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles, the pyridine ring system remains a cornerstone of synthetic chemistry.[1][2] Its derivatives are integral to a vast array of commercial herbicides, fungicides, and insecticides. The strategic introduction of fluorine atoms into these scaffolds often imparts desirable properties, such as enhanced metabolic stability, increased binding affinity to target proteins, and altered lipophilicity, which can significantly boost biological activity. 2-Bromo-6-fluoronicotinic acid (CAS: 1214345-17-1) emerges as a highly versatile and powerful intermediate, a lynchpin building block for accessing a new generation of precisely engineered agrochemical active ingredients.[3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in agrochemical research. We will delve into its role as a precursor, detailing field-proven protocols for its conversion into high-value agrochemical scaffolds and explaining the chemical principles that underpin these synthetic strategies.

Physicochemical Properties of this compound

Understanding the fundamental properties of this intermediate is critical for its effective use in synthesis.

PropertyValueSource
CAS Number 1214345-17-1[1][3][4]
Molecular Formula C₆H₃BrFNO₂[3][4]
Molecular Weight 220.00 g/mol [4][5]
Appearance Pale-yellow to yellow-brown solid[3]
Storage Inert atmosphere, 2-8°C[1][3]

Core Application: A Gateway to High-Value Agrochemical Scaffolds

This compound is not an active ingredient itself but rather a sophisticated starting material. Its value lies in the orthogonal reactivity of its functional groups: the carboxylic acid, the bromine atom, and the fluorine atom. The bromine at the 2-position is primed for palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the 3-position is readily converted into amides, a key toxophore in many fungicides.

Application I: Synthesis of Fungicidal Pyridine Carboxamides

Scientific Rationale: The pyridine carboxamide functional group is the cornerstone of one of the most important classes of modern fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs).[6][7] These compounds function by blocking the fungal respiratory chain, leading to potent and broad-spectrum disease control.[6] this compound is an ideal starting point for novel SDHI discovery programs. By forming an amide bond between the nicotinic acid and a carefully selected amine fragment (often a substituted aniline or pyrazole amine), researchers can generate extensive libraries of potential fungicides. The remaining bromine atom can then be used for further diversification or can be a key element in the final active molecule.

Experimental Protocol: Amide Bond Formation via Acyl Chloride

This protocol details the conversion of this compound to a representative pyridine carboxamide, a critical step in the synthesis of SDHI-type fungicides.

Step 1: Activation to the Acyl Chloride

  • Setup: In a fume hood, suspend this compound (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.

    • Causality Note: Thionyl chloride is a highly effective and cost-efficient reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed, simplifying work-up. DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active acylating species.

  • Reaction: Heat the mixture to reflux (typically 40°C for DCM or 80-90°C for toluene with SOCl₂) for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Isolation: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-bromo-6-fluoronicotinoyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Setup: In a separate flask, dissolve the desired amine (e.g., 2-aminotoluene, 1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution in an ice bath (0°C).

  • Reagent Addition: Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.

    • Causality Note: The reaction is performed at 0°C to control the exothermicity of the acylation. The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the reactant amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up & Purification: Upon completion, wash the reaction mixture sequentially with water, 1M HCl solution, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final pyridine carboxamide.

G cluster_0 Activation cluster_1 Coupling A 2-Bromo-6-fluoronicotinic Acid B 2-Bromo-6-fluoronicotinoyl Chloride A->B  SOCl₂, cat. DMF  Reflux D Target Pyridine Carboxamide B->D C Amine (R-NH₂) C->D  Base (e.g., TEA)  DCM, 0°C to RT

Fig 1. Workflow for Pyridine Carboxamide Synthesis.
Application II: C-C Bond Formation via Suzuki-Miyaura Coupling

Scientific Rationale: The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds.[8][9][10] In agrochemical synthesis, this reaction is invaluable for coupling the this compound core to various aryl or heteroaryl boronic acids. This strategy allows for the construction of complex biaryl structures, which are prevalent in many classes of herbicides and fungicides. The ability to rapidly generate diverse analogs by varying the boronic acid partner makes this a key tool in structure-activity relationship (SAR) studies.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki coupling of this compound with a representative arylboronic acid.

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Causality Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Pd(PPh₃)₄ is a reliable, commercially available catalyst for this type of coupling. The base is required for the transmetalation step of the catalytic cycle, forming an 'ate' complex with the boronic acid, which facilitates the transfer of the organic group to the palladium center.[10]

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O, in a 4:1 to 10:1 ratio) via syringe.

    • Causality Note: The presence of water often accelerates the reaction and helps to dissolve the inorganic base. Degassing the solvent (by sparging with argon or through freeze-pump-thaw cycles) is crucial to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification: Cool the reaction to room temperature and dilute with water. Transfer the mixture to a separatory funnel and wash with an organic solvent like ethyl acetate to remove non-acidic impurities. Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4. The product will typically precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the 2-aryl-6-fluoronicotinic acid derivative.

G A 2-Bromo-6-fluoronicotinic Acid C Pd(0) Catalyst + Base A->C B Arylboronic Acid (Ar-B(OH)₂) B->C D 2-Aryl-6-fluoronicotinic Acid C->D Heat (Toluene/H₂O)

Fig 2. Key Components of the Suzuki-Miyaura Coupling.
Application III: C-N Bond Formation via Buchwald-Hartwig Amination

Scientific Rationale: The Buchwald-Hartwig amination is the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine.[11][12] This reaction has revolutionized the synthesis of arylamines, which are key components in many pharmaceuticals and agrochemicals. For this compound, this transformation provides direct access to 2-amino-6-fluoronicotinic acid derivatives. These products can be valuable herbicides or fungicides themselves, or serve as intermediates for further elaboration. The reaction is known for its remarkable functional group tolerance, making it a powerful tool in complex molecule synthesis.[13]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound. Note: For substrates with a free carboxylic acid, protection as an ester may be required to prevent interference with the basic reaction conditions. The following protocol assumes the use of the methyl ester.

  • Setup: In an oven-dried Schlenk tube, combine the methyl ester of this compound (1.0 eq), the desired amine (e.g., morpholine, 1.2 eq), a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), 1.5-2.0 eq), and the phosphine ligand (e.g., XantPhos or BINAP, 2-10 mol%).

  • Catalyst Addition: Evacuate and backfill the tube with an inert gas (Argon) three times. Add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%) under a positive flow of argon.

    • Causality Note: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XantPhos are often required to facilitate the reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst.[11] Strong bases like NaOt-Bu are needed to deprotonate the amine, allowing it to coordinate to the palladium center.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up & Purification: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography. If the final carboxylic acid is desired, the ester can be hydrolyzed under standard basic (e.g., LiOH, H₂O/THF) or acidic conditions.

Conclusion and Future Outlook

This compound is a quintessential example of a modern synthetic building block, engineered for versatility and efficiency. Its strategic arrangement of functional groups provides a reliable entry point into the synthesis of high-value agrochemical targets, particularly fungicidal pyridine carboxamides and a diverse range of C-C and C-N coupled derivatives. The protocols detailed herein, grounded in established and robust chemical transformations, offer a clear roadmap for researchers to leverage this intermediate in their discovery programs. As the demand for more sophisticated and sustainable crop protection solutions grows, the intelligent application of such powerful intermediates will be paramount in developing the next generation of agrochemicals that feed and protect a growing world.

References

Application Notes & Protocols: Strategic Derivatization of 2-Bromo-6-fluoronicotinic Acid for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with desirable pharmacological properties is relentless. Privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are invaluable starting points for the construction of compound libraries.[1] 2-Bromo-6-fluoronicotinic acid has emerged as a highly versatile trifunctional scaffold, offering three distinct and orthogonally addressable points for chemical diversification. The presence of a carboxylic acid, a bromine atom, and a fluorine atom on an electron-deficient pyridine ring provides a strategic platform for generating vast libraries of complex molecules.[2]

The incorporation of fluorine, in particular, is a widely used strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[3][4][5] This guide provides a comprehensive overview of the derivatization strategies for this compound, detailing field-proven protocols for amide bond formation, selective Suzuki-Miyaura coupling, and nucleophilic aromatic substitution (SNAr). The causality behind experimental choices and the principles of chemical selectivity are emphasized to empower researchers in their drug development endeavors.

Strategic Overview: Orthogonal Derivatization Workflow

The key to unlocking the potential of the this compound scaffold lies in the differential reactivity of its three functional groups. A logical and efficient workflow for library synthesis involves a stepwise functionalization, leveraging the unique chemical properties of each site.

G A This compound (Starting Scaffold) B Step 1: Amide Coupling (Carboxylic Acid Derivatization) A->B R¹-NH₂, Coupling Reagent C Step 2: Suzuki-Miyaura Coupling (C-Br Functionalization) B->C R²-B(OH)₂, Pd Catalyst D Step 3: Nucleophilic Aromatic Substitution (SNAr) (C-F Functionalization) C->D R³-NuH, Base E Diverse Compound Library D->E

Figure 1. A strategic workflow for the sequential, orthogonal derivatization of the this compound scaffold.

This three-step sequence allows for the systematic introduction of three distinct points of diversity (R¹, R², R³), making it an ideal strategy for combinatorial library synthesis.[6][7]

Part 1: Amide Bond Formation at the Carboxylic Acid

The carboxylic acid moiety is typically the most straightforward position to functionalize. Standard amide coupling reactions are highly efficient and tolerate a wide range of functional groups on the amine coupling partner.[8] This initial step converts the acidic starting material into a more stable amide, which is often more compatible with the conditions of subsequent cross-coupling reactions.

Causality of Reagent Choice

The selection of a coupling reagent is critical for achieving high yields and minimizing side reactions, particularly when working with electron-deficient amines or sterically hindered substrates.[9][10] Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole), are effective for routine couplings.[11] For more challenging substrates, uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are preferred due to their higher reactivity and ability to suppress racemization.[10]

Protocol 1: General Amide Coupling using HATU

This protocol outlines a general procedure for the formation of an amide bond from this compound.

Materials:

  • This compound

  • Amine (R¹-NH₂) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired primary or secondary amine (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture, followed by the portion-wise addition of HATU (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

ParameterCondition/ReagentRationale
Coupling Reagent HATUHigh efficiency for a broad range of amines, including less reactive ones.[10]
Base DIPEANon-nucleophilic base to neutralize the hexafluorophosphate salt and deprotonate the carboxylic acid without competing in the reaction.
Solvent Anhydrous DMFAprotic polar solvent that effectively dissolves reactants and reagents.
Temperature Room TemperatureSufficient for most HATU-mediated couplings, minimizing thermal decomposition of reagents and products.

Part 2: Selective C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming C-C bonds.[12] A key principle for the selective derivatization of this compound derivatives is the differential reactivity of carbon-halogen bonds in the rate-determining oxidative addition step of the catalytic cycle. The C-Br bond is significantly more reactive than the C-F bond under typical palladium catalysis conditions, allowing for highly selective functionalization at the 2-position.[13]

Catalyst System and Mechanistic Insight

The choice of palladium catalyst and ligand is crucial for an efficient Suzuki coupling. The catalytic cycle begins with the oxidative addition of the Pd(0) species to the C-Br bond. This step is generally considered irreversible and is the selectivity-determining step.[13] Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often employed to promote this step, especially with electron-deficient aryl halides. A base is required to activate the boronic acid for the subsequent transmetalation step.[14]

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-Br Pd0->PdII Oxidative Addition (Selective for C-Br) PdII_B R¹-Pd(II)L₂-OR' PdII->PdII_B Base PdII_R2 R¹-Pd(II)L₂-R² PdII_B->PdII_R2 Transmetalation (R²-B(OR')₂) PdII_R2->Pd0 Reductive Elimination Product R¹-R² PdII_R2->Product

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura reaction, highlighting the selective oxidative addition to the C-Br bond.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C-2 Position

This protocol describes the selective coupling of an aryl or heteroaryl boronic acid at the C-2 bromine position.

Materials:

  • N-substituted-2-bromo-6-fluoronicotinamide (from Part 1)

  • Aryl/heteroaryl boronic acid (R²-B(OH)₂) (1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene and Water (4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add the 2-bromo-6-fluoronicotinamide derivative (1.0 eq), the boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the Pd(PPh₃)₄ catalyst (0.05 eq) under the inert atmosphere.

  • Add the degassed toluene/water (4:1) solvent mixture via syringe.

  • Attach a reflux condenser and heat the reaction mixture to 90-100 °C with vigorous stirring for 6-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterCondition/ReagentRationale
Catalyst Pd(PPh₃)₄A common, versatile, and commercially available Pd(0) catalyst suitable for many Suzuki couplings.
Base K₂CO₃An inorganic base sufficient for activating a wide range of boronic acids.
Solvent System Toluene/WaterBiphasic system that facilitates the dissolution of both organic and inorganic reagents.
Selectivity C-Br over C-FThe C-Br bond has a lower bond dissociation energy and is more electronically favorable for oxidative addition with Pd(0) compared to the strong C-F bond.[13]

Part 3: Nucleophilic Aromatic Substitution (SNAr) at the C-6 Position

The final functionalization step leverages the principles of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is enhanced by the electron-withdrawing nature of the carboxamide and the newly installed C-2 substituent. In SNAr reactions of haloarenes, the reactivity order is often the reverse of that in cross-coupling: F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom polarizing the C-F bond.[14]

Mechanism and Selectivity

The SNAr reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes the complex and activates the C-6 position for attack.[14] The subsequent elimination of the fluoride ion, which is a relatively poor leaving group but is expelled due to the re-aromatization driving force, yields the substituted product. This inherent reactivity profile makes the C-6 fluorine an excellent handle for introducing a final element of diversity using a wide range of nucleophiles (amines, thiols, alcohols).

G cluster_0 SNAr Mechanism Start Pyridine Scaffold (C6-F) TS1 Meisenheimer Complex (Resonance Stabilized Anion) Start->TS1 + Nu⁻ (Rate-Determining Step) Product Substituted Product (C6-Nu) TS1->Product - F⁻ (Fast)

Figure 3. The addition-elimination mechanism of SNAr at the C-6 fluoro position.

Protocol 3: SNAr with Amine Nucleophiles

This protocol provides a general method for the substitution of the C-6 fluorine with a primary or secondary amine.

Materials:

  • 6-Fluoro-2-(R²)-nicotinamide derivative (from Part 2)

  • Amine or Thiol nucleophile (R³-NH₂ or R³-SH) (2.0-3.0 eq)

  • Potassium carbonate (K₂CO₃) or DIPEA (3.0-4.0 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed vial or microwave tube, combine the 6-fluoro-nicotinamide derivative (1.0 eq), the nucleophile (2.0-3.0 eq), and the base (K₂CO₃ or DIPEA, 3.0-4.0 eq).

  • Add anhydrous DMSO or NMP as the solvent.

  • Seal the vessel and heat the reaction mixture to 100-140 °C for 4-24 hours. Microwave irradiation can often accelerate the reaction.

  • Monitor the reaction for the disappearance of starting material by LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine (2x), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the final compound by flash column chromatography or preparative HPLC to obtain the trisubstituted product.

ParameterCondition/ReagentRationale
Nucleophile Amines, Thiols, AlcoholsA wide range of N, S, and O-nucleophiles can displace the fluoride.
Base K₂CO₃ / DIPEARequired to deprotonate the nucleophile (if it has an acidic proton) and to scavenge the HF produced.
Solvent DMSO / NMPHigh-boiling, polar aprotic solvents are ideal for SNAr reactions, as they effectively solvate the ionic intermediates.
Temperature 100-140 °CElevated temperatures are typically required to overcome the activation energy for the initial nucleophilic attack.

Conclusion

This compound is a powerful and versatile scaffold for combinatorial chemistry and drug discovery. By understanding and applying the principles of orthogonal chemical reactivity, researchers can systematically and efficiently derivatize its three functional handles. The protocols detailed herein for amide coupling, selective Suzuki-Miyaura coupling, and nucleophilic aromatic substitution provide a robust framework for the synthesis of diverse and complex compound libraries. This strategic approach enables a thorough exploration of chemical space, significantly accelerating the identification of novel therapeutic agents.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2-Bromo-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromo-6-fluoronicotinic Acid in Medicinal Chemistry

In the landscape of modern drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These scaffolds are prevalent in a vast array of pharmaceuticals, owing to their ability to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets.[1] Within the arsenal of synthetic building blocks, halogenated pyridines have emerged as particularly versatile intermediates. This compound, in particular, is a privileged starting material, offering a unique combination of reactive handles that can be selectively addressed to construct complex molecular architectures.

The strategic placement of the bromine atom at the 2-position, the fluorine atom at the 6-position, and the carboxylic acid at the 3-position of the pyridine ring provides a powerful platform for diversification. The bromine atom is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, and alkyl substituents. The fluorine atom, a bioisostere for hydrogen, can enhance metabolic stability, membrane permeability, and binding affinity of the final compound.[2][3] Finally, the carboxylic acid functionality serves as a versatile handle for amide bond formation, esterification, or as a directing group in certain reactions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound for the synthesis of novel heterocyclic compounds. We will delve into detailed, field-proven protocols for key transformations, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, and explore a potential pathway for the synthesis of fused heterocyclic systems. The causality behind experimental choices will be explained, providing a deeper understanding of the underlying chemical principles.

Core Synthetic Strategies and Protocols

The reactivity of this compound is dictated by the electronic nature of the pyridine ring, which is rendered electron-deficient by the nitrogen atom and the two electron-withdrawing halogen substituents. This electronic profile makes the 2-position highly susceptible to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[4] In the context of this compound, this reaction allows for the introduction of a diverse range of substituents at the 2-position.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or is used directly as a complex like Pd(PPh₃)₄. The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to enhance the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and yield, and may need to be optimized for specific substrates.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Combine this compound, boronic acid, and base in a reaction vessel B Evacuate and backfill with inert gas (e.g., Argon) A->B C Add degassed solvent and Pd catalyst B->C D Heat the reaction mixture with stirring C->D E Monitor reaction progress (TLC or LC-MS) D->E F Cool to room temperature and quench E->F G Extract with an organic solvent F->G H Purify by column chromatography G->H

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify with 1 M HCl to a pH of ~3-4 to protonate the carboxylic acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-6-fluoronicotinic acid.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O100892
3Thiophene-2-boronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄DMF/H₂O801678
4Pyridine-3-boronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O951475
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and heteroaryl amines.[5] This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of this compound, providing access to a diverse array of N-substituted heterocyclic compounds.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki-Miyaura coupling, a palladium(0) catalyst is employed. The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or Josiphos-type ligands being particularly effective. These ligands facilitate the challenging reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then coordinates to the palladium center. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose. Milder bases like K₃PO₄ or Cs₂CO₃ can also be effective in some cases, particularly with more acidic amines.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent unwanted side reactions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Combine this compound, amine, base, Pd precatalyst, and ligand in a glovebox B Add anhydrous, degassed solvent A->B C Heat the reaction mixture with stirring B->C D Monitor reaction progress (TLC or LC-MS) C->D E Cool to room temperature and quench D->E F Extract with an organic solvent E->F G Purify by column chromatography F->G

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • In a glovebox, to a dry reaction vial, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a strong base such as sodium tert-butoxide (1.5-2.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., XPhos, 4 mol%).

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the vial and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-6-fluoronicotinic acid derivative.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XPhos (2/4)NaOtBuToluene1001288
2AnilinePd(OAc)₂/SPhos (2/4)K₃PO₄Dioxane1101675
3BenzylaminePd₂(dba)₃/Josiphos (2/4)NaOtBuToluene901882
4tert-ButylaminePd(OAc)₂/BrettPhos (2/4)Cs₂CO₃Dioxane1002470
Synthesis of Fused Heterocyclic Systems: A Proposed Pathway to Pyrido[2,3-b]pyrazines

The 2-amino-6-fluoronicotinic acid derivatives synthesized via the Buchwald-Hartwig amination are valuable intermediates for the construction of fused heterocyclic systems. For example, pyrido[2,3-b]pyrazines, which are important scaffolds in medicinal chemistry, can be synthesized through a condensation and cyclization sequence.[6][7][8]

Proposed Synthetic Pathway:

The synthesis of a pyrido[2,3-b]pyrazine core can be envisioned through the reaction of a 2-(substituted amino)-6-fluoronicotinic acid with an α-haloketone, followed by an intramolecular nucleophilic aromatic substitution (SNAr) of the fluorine atom.

G A 2-(Substituted amino)-6-fluoronicotinic acid B Amide formation with α-amino ketone A->B Coupling agent (e.g., HATU) C Intramolecular SNAr B->C Base (e.g., K₂CO₃), Heat D Pyrido[2,3-b]pyrazine C->D

Caption: Proposed pathway to pyrido[2,3-b]pyrazines.

Experimental Protocol: Proposed Synthesis of a Pyrido[2,3-b]pyrazine Derivative

Step 1: Amide Coupling

  • To a solution of the 2-(substituted amino)-6-fluoronicotinic acid (1.0 equiv.) in an anhydrous aprotic solvent such as DMF, add a coupling agent like HATU (1.2 equiv.) and a non-nucleophilic base such as DIPEA (2.0 equiv.).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired α-amino ketone hydrochloride (1.1 equiv.) and stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.

Step 2: Intramolecular Cyclization

  • To a solution of the amide from Step 1 in a high-boiling point aprotic solvent such as DMF or DMSO, add a base like K₂CO₃ (2.0-3.0 equiv.).

  • Heat the reaction mixture to 120-150 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, pour it into water, and extract the product.

  • Purify the crude product by column chromatography to obtain the desired pyrido[2,3-b]pyrazine.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The strategic application of modern synthetic methodologies, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allows for the efficient and modular construction of a wide range of substituted pyridine derivatives. These intermediates can be further elaborated into more complex fused heterocyclic systems of significant interest in medicinal chemistry. The protocols and insights provided in this application note are intended to empower researchers to explore the full potential of this remarkable starting material in their drug discovery and development endeavors.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 2-Bromo-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the reaction conditions for the nucleophilic aromatic substitution (SNAr) of 2-Bromo-6-fluoronicotinic acid. This versatile building block is of significant interest in medicinal chemistry and agrochemical research, offering a scaffold for the synthesis of a diverse range of functionalized pyridine derivatives. This document delves into the mechanistic underpinnings, regioselectivity, and provides detailed, field-proven protocols for reactions with various classes of nucleophiles.

Introduction: The Strategic Value of this compound in SNAr Chemistry

This compound is a trifunctional heterocyclic compound poised for selective chemical modification. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This effect is amplified by the presence of two halogen substituents and a carboxylic acid group, which further withdraw electron density.

The primary focus of this guide is the nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for forming carbon-heteroatom and carbon-carbon bonds on aromatic systems.[1] In the context of this compound, the key question is one of regioselectivity : will an incoming nucleophile displace the fluorine at the C-2 position or the bromine at the C-6 position?

Based on established principles of SNAr on halo-heterocycles, the fluorine atom at the C-2 position is the more likely site of substitution.[2] This is due to two main factors:

  • The "Element Effect": In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a stabilized intermediate (the Meisenheimer complex).[3] The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Consequently, the reactivity of halogens as leaving groups in SNAr often follows the order F > Cl > Br > I.[2]

  • Activation by the Ring Nitrogen: The C-2 position is ortho to the ring nitrogen. The nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, further lowering the activation energy for attack at this position.

Therefore, for the purposes of this guide, all protocols will be based on the selective displacement of the fluorine atom at the C-2 position.

Mechanistic Overview: The Addition-Elimination Pathway

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism .

Caption: General mechanism of SNAr on this compound.

  • Addition: The nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C-2 position, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] This step is typically the slowest and therefore the rate-determining step of the reaction.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context.

The presence of the carboxylic acid group at the C-3 position adds a layer of complexity. Under the basic conditions often required for SNAr, the carboxylic acid will be deprotonated to form a carboxylate. This introduces a negative charge onto the molecule, which could potentially decrease the electrophilicity of the ring and slow down the reaction. However, in practice, the activating effects of the ring nitrogen and the remaining halogen are generally sufficient to allow the reaction to proceed.

Summary of Reaction Conditions

The choice of reaction conditions is critical for a successful SNAr reaction and depends heavily on the nucleophilicity of the attacking species. The following table summarizes typical conditions for the reaction of this compound with common classes of nucleophiles.

Nucleophile ClassTypical NucleophilesSolventsBasesTemperature Range (°C)Reaction Time (h)
Amines Primary & Secondary Amines (e.g., Piperidine, Morpholine, Anilines)DMF, DMSO, NMP, Acetonitrile, Alcohols (e.g., Ethanol, Isopropanol)K₂CO₃, Cs₂CO₃, DIPEA, Et₃N, or excess amine25 - 1202 - 24
Alkoxides Sodium/Potassium Methoxide, Ethoxide, tert-ButoxideCorresponding Alcohol (e.g., Methanol, Ethanol), THF, DioxaneThe alkoxide itself or NaH, KH0 - 1001 - 12
Thiols Thiophenol, Alkyl ThiolsDMF, DMSO, THF, AcetonitrileK₂CO₃, NaH, Na₂S·9H₂O25 - 901 - 18

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization depending on the specific substrate and desired product.

Protocol 1: Reaction with an Amine (Piperidine)

This protocol describes the synthesis of 2-(piperidin-1-yl)-6-bromonicotinic acid.

Protocol1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Dissolve this compound (1.0 eq) and K₂CO₃ (2.5 eq) in DMF. B 2. Add Piperidine (1.2 eq) dropwise at room temperature. A->B C 3. Heat the mixture to 80-100 °C. B->C D 4. Monitor reaction progress by TLC or LC-MS. C->D E 5. Cool to room temperature and pour into ice-water. D->E F 6. Acidify with HCl (aq) to pH 3-4 to precipitate the product. E->F G 7. Filter, wash with water, and dry. F->G

Caption: Experimental workflow for the reaction with piperidine.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), aqueous solution (e.g., 1 M)

  • Deionized water

  • Ice

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.

  • Begin stirring the suspension and add piperidine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water.

  • While stirring, slowly add aqueous HCl to acidify the mixture to a pH of 3-4. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water and dry under vacuum to yield the desired 2-(piperidin-1-yl)-6-bromonicotinic acid.

Causality Behind Experimental Choices:

  • Excess Base: Two equivalents of base are required to neutralize the carboxylic acid and the HBr that is formed during the reaction. An additional amount is often used to ensure the reaction goes to completion.

  • Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it effectively solvates cations, leaving the nucleophile more reactive.

  • Temperature: Heating is typically necessary to overcome the activation energy of the reaction, especially with moderately nucleophilic amines.

  • Acidic Work-up: The product is a carboxylic acid, which is soluble in its carboxylate form under basic conditions. Acidification protonates the carboxylate, causing the product to precipitate out of the aqueous solution, allowing for easy isolation.

Protocol 2: Reaction with an Alkoxide (Sodium Methoxide)

This protocol describes the synthesis of 2-methoxy-6-bromonicotinic acid.

Materials:

  • This compound

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Hydrochloric Acid (HCl), aqueous solution (e.g., 1 M)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of sodium methoxide in methanol (e.g., 25 wt%, 2.2 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Acidify the aqueous solution with HCl to a pH of 3-4 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-methoxy-6-bromonicotinic acid.

Causality Behind Experimental Choices:

  • Alkoxide as Base and Nucleophile: Sodium methoxide serves as both the nucleophile and the base to deprotonate the carboxylic acid.

  • Solvent Choice: Using the corresponding alcohol as the solvent prevents trans-etherification side reactions.

  • Low Temperature: Reactions with strong nucleophiles like alkoxides are often exothermic and can be controlled at lower temperatures.

Protocol 3: Reaction with a Thiol (Thiophenol)

This protocol describes the synthesis of 2-(phenylthio)-6-bromonicotinic acid.

Materials:

  • This compound

  • Thiophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), aqueous solution (e.g., 1 M)

  • Deionized water

  • Ice

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous DMF.

  • Add thiophenol (1.1 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and pour it into ice-water.

  • Acidify with aqueous HCl to a pH of 3-4 to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 2-(phenylthio)-6-bromonicotinic acid.

Causality Behind Experimental Choices:

  • Base for Thiol Deprotonation: A base like potassium carbonate is required to deprotonate the thiol to form the more nucleophilic thiolate anion.

  • Solvent and Temperature: Similar to the amination reaction, DMF is a suitable solvent, and moderate heating is often required to drive the reaction to completion.

Conclusion

The nucleophilic aromatic substitution of this compound is a reliable and regioselective transformation that provides access to a wide array of 2-substituted-6-bromonicotinic acid derivatives. The preferential displacement of the fluorine atom at the C-2 position is a predictable outcome based on established mechanistic principles. By carefully selecting the nucleophile, base, solvent, and temperature, researchers can effectively synthesize a diverse library of compounds for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the practical application of these important reactions.

References

Application Notes & Protocols: A Guide to the Scalable Synthesis of 2-Bromo-6-fluoronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the scalable synthesis of 2-Bromo-6-fluoronicotinic acid, a pivotal building block for drug development and agrochemical research. We will explore two primary, industrially viable synthetic routes: a robust Halogen Exchange (Halex) strategy and the classic Sandmeyer reaction. This document is intended for researchers, chemists, and process development professionals, offering a comparative analysis of methodologies, step-by-step protocols, troubleshooting advice, and the underlying chemical principles that govern these transformations.

Introduction: The Significance of this compound

The pyridine nucleus is a cornerstone of modern medicinal chemistry, and its precise functionalization is critical for modulating the pharmacological properties of active pharmaceutical ingredients (APIs). This compound and its derivatives are highly valued intermediates due to their unique electronic properties and versatile reactivity. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity.[1] These characteristics make it a sought-after precursor for synthesizing compounds targeting nicotinic acetylcholine receptors, kinase inhibitors, and novel agrochemicals.[1][2]

Achieving a scalable, cost-effective, and reproducible synthesis is paramount for transitioning these valuable compounds from laboratory-scale research to industrial production.[3] This guide focuses on providing practical, field-tested methodologies to address this challenge.

Comparative Overview of Synthetic Strategies

Two principal pathways dominate the scalable synthesis of this compound. The selection of a specific route often depends on the availability of starting materials, cost considerations, and the desired scale of production.

  • Route A: Halogen Exchange (Halex) from 2,6-Dibromopyridine. This approach leverages a nucleophilic aromatic substitution (SNAr) reaction, where one bromine atom of a readily available precursor is selectively replaced by fluorine. This method is often favored for its straightforward execution.

  • Route B: Sandmeyer Reaction from 2-Amino-6-fluoronicotinic Acid. This classic transformation provides a reliable method for introducing a bromine atom onto an aromatic ring by converting a primary amine into a versatile diazonium salt intermediate.[4][5]

The following sections will provide detailed, self-validating protocols for each of these authoritative routes.

Protocol I: Halogen Exchange (Halex) Route

This strategy is predicated on the selective monofluorination of an inexpensive and commercially available starting material, 2,6-dibromopyridine, followed by carboxylation.

Scientific Principle & Rationale

The core of this route is a nucleophilic aromatic substitution (SNAr) reaction, often referred to as a halogen exchange or "Halex" reaction. In this case, a fluoride anion (from a source like potassium fluoride) displaces a bromide anion on the electron-deficient pyridine ring. The reaction is typically conducted at high temperatures in a polar aprotic solvent. A phase-transfer catalyst, such as 18-crown-6, is often employed to enhance the solubility and nucleophilicity of the fluoride salt, thereby improving reaction rates and yields.[6] The subsequent step involves the introduction of the carboxylic acid group at the 3-position, which can be achieved through various methods, including lithiation followed by quenching with carbon dioxide.

Experimental Workflow: Halex Route

A Start: 2,6-Dibromopyridine B Step 1: Selective Monofluorination A->B KF, 18-crown-6 High Temperature C Intermediate: 2-Bromo-6-fluoropyridine B->C D Step 2: Directed Lithiation & Carboxylation C->D 1. n-BuLi or LDA, THF, -78°C 2. CO2 (gas or dry ice) E Step 3: Acidic Work-up D->E H3O+ F Product: this compound E->F G Step 4: Purification F->G Recrystallization or Column Chromatography H Final Product G->H

Caption: Workflow for the Halex synthesis route.

Detailed Step-by-Step Protocol

Step 1: Synthesis of 2-Bromo-6-fluoropyridine[6]

  • Reactor Setup: Equip a dry, multi-neck round-bottom flask with a mechanical stirrer, a thermometer, a reflux condenser, and a nitrogen inlet.

  • Charge Reagents: To the flask, add 2,6-dibromopyridine (1.0 eq), spray-dried potassium fluoride (1.5 eq), and 18-crown-6 (0.05 eq).

  • Reaction: Heat the mixture to 190°C under a gentle flow of nitrogen. The reaction is typically run neat (without solvent), and the product is distilled directly from the reaction vessel as it forms. For scalability, a high-boiling point solvent like sulfolane can be used.

  • Monitoring: Monitor the reaction progress by GC-MS or TLC by taking aliquots periodically.

  • Isolation: The crude 2-bromo-6-fluoropyridine is collected via distillation. Further purification can be achieved by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound

  • Reactor Setup: In a separate, dry, nitrogen-flushed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-bromo-6-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (n-BuLi, 1.05 eq) in hexanes via the addition funnel, maintaining the internal temperature below -70°C. Stir the resulting dark solution for 1 hour at -78°C.

  • Carboxylation: Quench the reaction by bubbling dry carbon dioxide gas through the solution for 1-2 hours, or by carefully adding crushed dry ice pellets. Allow the mixture to slowly warm to room temperature.

  • Work-up: Quench the reaction mixture with water. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and acidify to pH 2-3 with concentrated HCl.

  • Isolation & Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Key Parameters and Data
ParameterStep 1: FluorinationStep 2: CarboxylationNotes
Key Reagents 2,6-Dibromopyridine, KF2-Bromo-6-fluoropyridine, n-BuLi, CO₂KF should be anhydrous for optimal reactivity.[6]
Stoichiometry KF (1.5 eq), 18-crown-6 (0.05 eq)n-BuLi (1.05 eq)A slight excess of n-BuLi ensures complete lithiation.
Solvent None (neat) or SulfolaneAnhydrous THFSolvent must be anhydrous to prevent quenching of the organolithium intermediate.
Temperature 190°C-78°CLow temperature is critical for regioselective lithiation and stability.
Reaction Time 4-8 hours2-4 hoursMonitor by TLC or LC-MS for completion.[7]
Typical Yield 60-75%70-85%Yields are dependent on precise control of conditions and purification.

Protocol II: Sandmeyer Reaction Route

This classic route is highly reliable and proceeds through a well-understood mechanism, making it a robust choice for process development.[5]

Scientific Principle & Rationale

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an arylamine to an aryl halide.[4] The process occurs in two main stages:

  • Diazotization: The primary aromatic amine (2-amino-6-fluoronicotinic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HBr) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is highly reactive but generally stable at low temperatures.

  • Copper-Catalyzed Substitution: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The copper(I) catalyst facilitates a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical, loss of nitrogen gas (N₂), and subsequent capture of the bromide to form the final product.[5]

Experimental Workflow: Sandmeyer Route

A Start: 2-Amino-6-fluoronicotinic acid B Step 1: Diazotization A->B NaNO₂, HBr (aq) 0-5 °C C Intermediate: Diazonium Salt Solution B->C D Step 2: Copper-Catalyzed Bromination C->D CuBr in HBr (aq) Room Temperature E Step 3: Work-up D->E Extraction with Ethyl Acetate F Product: this compound E->F G Step 4: Purification F->G Recrystallization H Final Product G->H

Caption: Workflow for the Sandmeyer reaction route.

Detailed Step-by-Step Protocol
  • Reactor Setup: Equip a multi-neck flask with a mechanical stirrer, thermometer, and an addition funnel.

  • Amine Solution: To the flask, add 2-amino-6-fluoronicotinic acid (1.0 eq) and a 48% aqueous solution of hydrobromic acid (HBr, ~4.0 eq). Stir to form a slurry and cool the mixture to 0-5°C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water. Add this solution dropwise to the cold amine slurry via the addition funnel, ensuring the internal temperature does not exceed 5°C. Stir for 1 hour at 0-5°C after the addition is complete.

  • Catalyst Solution: In a separate reactor, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% aqueous HBr.

  • Bromination: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous bubbling (N₂ evolution) will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.

  • Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3x).[8] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8] Concentrate the solution under reduced pressure to obtain the crude product. Purify by recrystallization from a suitable solvent.[8]

Key Parameters and Data
ParameterValue / RangeNotes
Starting Material 2-Amino-6-fluoronicotinic acidPurity of starting material is crucial for clean conversion.
Diazotizing Agent Sodium Nitrite (NaNO₂)A slight excess (1.1 eq) ensures complete diazotization.
Acid Medium Hydrobromic Acid (48% aq.)Acts as both the acid for diazotization and the bromide source.
Catalyst Copper(I) Bromide (CuBr)A stoichiometric amount is often used to ensure high reactivity.[5]
Temperature 0-5°C (Diazotization)Essential for the stability of the diazonium salt intermediate.[9]
Room Temp (Bromination)Warming allows for the complete decomposition of the diazonium salt.
Reaction Time 2-4 hoursMonitor gas evolution to gauge reaction completion.
Typical Yield 70-85%Yields are generally robust for this transformation.[8]

Troubleshooting and Process Optimization

Even with robust protocols, challenges can arise during scale-up. Below is a guide to addressing common issues.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Deactivated reagents (e.g., wet KF, old n-BuLi). 3. Poor diazotization (temperature too high).1. Monitor reaction by TLC/LC-MS to confirm completion before work-up.[10] 2. Use freshly dried KF; titrate n-BuLi before use. 3. Strictly maintain temperature between 0-5°C during NaNO₂ addition.
Formation of Impurities 1. Dibromination: (Route A) Over-reaction during bromination steps if applicable. 2. Protodebromination: (Route A) Quenching of the organolithium intermediate by trace water. 3. Phenolic byproducts: (Route B) Reaction of the diazonium salt with water.1. Use carefully controlled stoichiometry of the brominating agent.[10] 2. Ensure all glassware and solvents are rigorously dried. 3. Add the diazonium salt solution to the CuBr solution (not vice-versa) to minimize its time in a dilute state.
Product Fails to Crystallize / Oils Out 1. Presence of residual solvent or impurities. 2. Incorrect recrystallization solvent system.1. Ensure the crude product is thoroughly dried. Consider a charcoal treatment to remove colored impurities.[10] 2. Perform small-scale solvent screening to find an optimal system (e.g., ethanol/water, ethyl acetate/hexanes).

Analytical Characterization

To ensure the quality and integrity of the final product, a comprehensive analytical assessment is required.

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for tracking the consumption of starting materials and the formation of the desired product in real-time.[7]

  • Structural Confirmation: The identity of the final this compound should be unequivocally confirmed using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) spectroscopy and Mass Spectrometry (MS).[8]

  • Purity Analysis: The final purity of the product batch should be quantified, typically using HPLC with UV detection, to ensure it meets the specifications required for subsequent synthetic steps.[7]

Conclusion

The scalable synthesis of this compound is readily achievable through either a Halogen Exchange or a Sandmeyer reaction pathway. The Halex route offers a direct approach from a simple dibrominated precursor, while the Sandmeyer reaction provides a classic and highly reliable method from an amino-substituted starting material. The choice between these methods will depend on factors such as raw material cost, available equipment, and specific process safety requirements. By carefully controlling key reaction parameters and employing robust analytical monitoring, researchers and drug development professionals can efficiently produce this valuable intermediate on a large scale, paving the way for advancements in medicine and agriculture.

References

Application Notes and Protocols: Strategic Protection of the Carboxylic Acid Moiety of 2-Bromo-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenges of a Privileged Scaffold

2-Bromo-6-fluoronicotinic acid is a key building block in contemporary drug discovery and materials science. Its unique electronic properties, stemming from the electron-deficient pyridine ring adorned with two halogen substituents, make it an attractive scaffold for generating diverse molecular architectures. However, the inherent reactivity of the carboxylic acid group often necessitates a robust protection strategy to ensure chemoselectivity in multi-step synthetic sequences. This document provides a detailed guide to the strategic selection and implementation of protecting groups for the carboxylic acid moiety of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The primary challenge in handling this compound lies in the electrophilic nature of the pyridine ring, which is further enhanced by the electron-withdrawing effects of the bromo and fluoro substituents. This electronic landscape can influence the reactivity of the carboxylic acid and the stability of the entire molecule under various reaction conditions. Therefore, the choice of a protecting group is not merely a routine step but a critical decision that can dictate the success of a synthetic campaign. An ideal protecting group should be easily introduced in high yield, stable to the conditions of subsequent transformations, and readily removed under mild conditions that do not compromise the integrity of the 2-bromo-6-fluoropyridine core.

Selection of an Optimal Protecting Group: A Strategic Decision

The selection of a suitable protecting group for this compound should be guided by the overall synthetic plan, particularly the nature of the upcoming chemical transformations. The key is to employ an "orthogonal" protection strategy, wherein the protecting group for the carboxylic acid can be removed selectively without affecting other protecting groups or sensitive functionalities within the molecule.[1]

Herein, we will focus on some of the most widely employed and versatile protecting groups for carboxylic acids: the methyl, benzyl, and tert-butyl esters. The choice among these is dictated by the required deprotection conditions, which range from basic hydrolysis to acid-mediated cleavage and catalytic hydrogenolysis.

Methyl Ester: A Simple and Robust Protecting Group

The methyl ester is a straightforward and commonly used protecting group for carboxylic acids. Its installation is typically high-yielding, and it offers good stability across a range of reaction conditions.

Protocol 1: Methyl Ester Protection via Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] For an electron-deficient substrate like this compound, this method is generally efficient.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq.) in methanol (10-20 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq.) or p-toluenesulfonic acid (p-TsOH), to the stirred suspension.[2]

  • Reaction: Heat the mixture to reflux (typically 65-70 °C) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude methyl 2-bromo-6-fluoronicotinate. The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of the Methyl Ester via Saponification

Saponification, or base-mediated hydrolysis, is the standard method for cleaving methyl esters.[4][5] Caution must be exercised to avoid prolonged reaction times or harsh conditions that could potentially lead to nucleophilic substitution of the halogen atoms on the pyridine ring, although this is less likely under controlled conditions. A patent describing the hydrolysis of a closely related substrate, 6-bromonicotinate methyl ester, provides valuable insight into suitable reaction conditions.[6]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: Dissolve methyl 2-bromo-6-fluoronicotinate (1.0 eq.) in a mixture of methanol and water.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 1.1-2.0 eq.) to the stirred solution.[4][6]

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.[6] Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 3-4 with dilute hydrochloric acid (HCl).[6]

  • Isolation: The precipitated this compound can be collected by filtration, washed with cold water, and dried under vacuum.

Benzyl Ester: Cleavage Under Neutral Conditions

The benzyl ester is an excellent choice when acidic or basic deprotection conditions are incompatible with other functional groups in the molecule. Its removal via catalytic hydrogenolysis proceeds under neutral conditions.[7]

Protocol 3: Benzyl Ester Protection via Steglich Esterification

For substrates that may be sensitive to the acidic conditions of Fischer esterification, the Steglich esterification offers a mild and efficient alternative.[8][9] This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][10]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.), benzyl alcohol (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add DCC (1.1 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates reaction progress.

  • Work-up: Filter off the DCU precipitate and wash it with the reaction solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 4: Deprotection of the Benzyl Ester via Hydrogenolysis

Catalytic hydrogenolysis is a highly chemoselective method for benzyl ester cleavage.[7] The reaction is typically carried out using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. It is important to note that while generally chemoselective, prolonged reaction times or aggressive conditions could potentially lead to hydrodehalogenation of the C-Br bond. Careful monitoring is therefore essential.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: Dissolve benzyl 2-bromo-6-fluoronicotinate (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10% w/w) to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or conduct the reaction in a hydrogenation apparatus. Stir the mixture vigorously at room temperature under a hydrogen atmosphere (typically 1 atm).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 2-8 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected this compound.

tert-Butyl Ester: Stability and Acid-Labile Deprotection

The tert-butyl ester is highly valued for its stability towards a wide range of nucleophilic and basic conditions. Its removal is conveniently achieved under acidic conditions, making it an excellent orthogonal protecting group to base-labile and hydrogenolysis-labile groups.[11]

Protocol 5: tert-Butyl Ester Protection

The formation of a tert-butyl ester can be achieved by reacting the carboxylic acid with tert-butanol in the presence of a strong acid catalyst.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane or dioxane.

  • Reagent Addition: Add tert-butanol (2.0-3.0 eq.) to the solution.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and purify by column chromatography.

Protocol 6: Deprotection of the tert-Butyl Ester with Trifluoroacetic Acid (TFA)

The tert-butyl group is readily cleaved by strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). The byproducts, isobutylene and carbon dioxide, are volatile, which simplifies the work-up procedure.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: Dissolve the tert-butyl ester (1.0 eq.) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, typically in a 1:1 ratio with DCM, or in excess) to the solution at room temperature.

  • Reaction: Stir the mixture for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Isolation: The resulting crude this compound can often be used directly in the next step or purified by trituration or recrystallization.

Summary of Protecting Group Strategies

Protecting GroupProtection MethodDeprotection ConditionsKey AdvantagesConsiderations
Methyl Ester Fischer Esterification (H⁺, MeOH, reflux)Saponification (NaOH, H₂O/MeOH, RT)Simple, robust, high-yielding.Basic deprotection may not be suitable for base-sensitive substrates.
Benzyl Ester Steglich Esterification (DCC, DMAP, BnOH)Hydrogenolysis (H₂, Pd/C, RT)Mild, neutral deprotection. Orthogonal to acid/base labile groups.Potential for hydrodehalogenation. Catalyst handling.
tert-Butyl Ester Acid-catalyzed esterification (H⁺, t-BuOH)Acidolysis (TFA, DCM, RT)Stable to bases and nucleophiles. Volatile byproducts.Acid-labile protecting groups are not compatible.

Visualizing the Workflow: A Logical Approach

G cluster_selection Protecting Group Selection cluster_methyl Methyl Ester Strategy cluster_benzyl Benzyl Ester Strategy cluster_tertbutyl tert-Butyl Ester Strategy Synthetic_Strategy Overall Synthetic Strategy Orthogonality Need for Orthogonal Protection? Synthetic_Strategy->Orthogonality Protect_Me Protection: Fischer Esterification (H+, MeOH) Orthogonality->Protect_Me Base-stable route Protect_Bn Protection: Steglich Esterification (DCC, DMAP, BnOH) Orthogonality->Protect_Bn Acid/Base-stable route Protect_tBu Protection: Acid-catalyzed (H+, t-BuOH) Orthogonality->Protect_tBu Base/H2-stable route Deprotect_Me Deprotection: Saponification (NaOH) Protect_Me->Deprotect_Me Stable to: - Mild Acid - Hydrogenolysis Deprotect_Bn Deprotection: Hydrogenolysis (H2, Pd/C) Protect_Bn->Deprotect_Bn Stable to: - Acid - Base Deprotect_tBu Deprotection: Acidolysis (TFA) Protect_tBu->Deprotect_tBu Stable to: - Base - Hydrogenolysis

Caption: Decision workflow for selecting a protecting group strategy.

Conclusion

The successful synthesis of complex molecules derived from this compound is critically dependent on a well-devised protecting group strategy. The choice of methyl, benzyl, or tert-butyl esters for the protection of the carboxylic acid moiety offers a versatile toolkit for the synthetic chemist. By carefully considering the orthogonality of the chosen protecting group with other functionalities in the molecule and adhering to optimized protocols, researchers can navigate the synthetic challenges posed by this valuable building block with confidence and efficiency. The protocols and strategic considerations outlined in this application note provide a solid foundation for the effective utilization of this compound in drug discovery and materials science endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-6-fluoronicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this valuable synthetic intermediate. Here, we will delve into the common synthetic routes, troubleshoot potential issues, and provide answers to frequently asked questions, all grounded in established chemical principles and practical laboratory experience.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The optimal choice often depends on the availability of starting materials, scalability requirements, and safety considerations. The two most prevalent routes are:

  • Lithiation and Carboxylation of 2-Bromo-6-fluoropyridine: This is a direct and often high-yielding approach where 2-Bromo-6-fluoropyridine is metalated, typically with a strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), followed by quenching the resulting organolithium species with carbon dioxide (in the form of dry ice or CO₂ gas).

  • Sandmeyer Reaction of 2-Amino-6-fluoronicotinic Acid: This classic transformation involves the diazotization of 2-Amino-6-fluoronicotinic acid to form a diazonium salt, which is then subjected to a copper(I) bromide-catalyzed substitution to introduce the bromo group.[1][2]

A third, less common, route involves multiple steps starting from o-fluorobenzonitrile, including nitration, reduction, bromination, diazotization, and hydrolysis.[3]

Below is a workflow diagram illustrating the primary synthetic pathways.

synthesis_workflows cluster_0 Route 1: Lithiation & Carboxylation cluster_1 Route 2: Sandmeyer Reaction 2_Bromo_6_fluoropyridine 2-Bromo-6-fluoropyridine Lithiation Lithiation (e.g., LDA, n-BuLi) 2_Bromo_6_fluoropyridine->Lithiation Carboxylation Carboxylation (CO₂) Lithiation->Carboxylation Final_Product_1 This compound Carboxylation->Final_Product_1 2_Amino_6_fluoronicotinic_acid 2-Amino-6-fluoronicotinic acid Diazotization Diazotization (NaNO₂, HBr) 2_Amino_6_fluoronicotinic_acid->Diazotization Sandmeyer Sandmeyer Reaction (CuBr) Diazotization->Sandmeyer Final_Product_2 This compound Sandmeyer->Final_Product_2 troubleshooting_logic Start Low Yield or Impure Product Check_Route Which Synthetic Route? Start->Check_Route Lithiation_Issues Lithiation Route Issues Check_Route->Lithiation_Issues Lithiation Sandmeyer_Issues Sandmeyer Route Issues Check_Route->Sandmeyer_Issues Sandmeyer Anhydrous Check Anhydrous Conditions (Solvents, Glassware) Lithiation_Issues->Anhydrous Reagent_Quality Verify Reagent Quality (n-BuLi titration) Lithiation_Issues->Reagent_Quality Carboxylation_Method Optimize CO₂ Quench Lithiation_Issues->Carboxylation_Method Diazotization_Temp Check Diazotization Temp (0-5 °C) Sandmeyer_Issues->Diazotization_Temp Reagent_Stoich Verify NaNO₂ Stoichiometry Sandmeyer_Issues->Reagent_Stoich Purification Purification Issues Anhydrous->Purification Reagent_Quality->Purification Carboxylation_Method->Purification Diazotization_Temp->Purification Reagent_Stoich->Purification Colored_Product Dark Colored Product? Purification->Colored_Product Crystallization_Fail Fails to Crystallize? Purification->Crystallization_Fail Charcoal Use Activated Charcoal Colored_Product->Charcoal Yes Recrystallize Optimize Recrystallization Solvent Crystallization_Fail->Recrystallize Yes Charcoal->Recrystallize Chromatography Column Chromatography Recrystallize->Chromatography If fails End Improved Yield & Purity Recrystallize->End Success Chromatography->End

References

Common side products in the synthesis of 2-Bromo-6-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-6-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: I'm observing a significant amount of an impurity with a mass corresponding to a di-brominated product in my final material. How can I minimize its formation?

Answer:

The formation of a di-brominated byproduct, likely 2,5-dibromo-6-fluoronicotinic acid, is a common issue, particularly when employing direct electrophilic bromination of 6-fluoronicotinic acid or its ester. The pyridine ring, activated by the fluorine atom, can be susceptible to over-bromination.

Root Causes:

  • Excess Brominating Agent: Using a significant excess of the brominating agent (e.g., Br₂ or N-Bromosuccinimide) can drive the reaction towards di-bromination.[1][2]

  • Reaction Temperature: Higher reaction temperatures can increase the rate of the second bromination, leading to a higher proportion of the di-brominated side product.[2]

  • Reaction Time: Prolonged reaction times, even with stoichiometric amounts of brominating agent, can lead to the formation of di-brominated species.

Troubleshooting Protocol:

  • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Aim for a molar ratio of 1.05 to 1.1 equivalents relative to your starting material.

  • Controlled Addition: Instead of adding the brominating agent all at once, add it portion-wise or via a syringe pump over an extended period. This maintains a low concentration of the brominating agent in the reaction mixture at any given time, favoring mono-bromination.[1]

  • Temperature Management: Maintain a controlled and consistent temperature throughout the reaction. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

Question 2: My yield is consistently low, and I'm recovering a significant amount of starting material. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion rates can be frustrating and point to several potential issues in your reaction setup or conditions.

Root Causes:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature to reach completion.

  • Reagent Purity: The purity of your starting material, brominating agent, and solvent is crucial. Contaminants can inhibit the reaction.

  • Inadequate Activation (if applicable): In some synthetic routes, an activating group may be necessary to facilitate bromination.

Troubleshooting Protocol:

  • Optimize Reaction Time and Temperature:

    • Extend the reaction time, using TLC or LC-MS to monitor the consumption of the starting material.

    • Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and side product formation.

  • Ensure Reagent Quality:

    • Use freshly opened or purified reagents. N-Bromosuccinimide, for instance, should be recrystallized if it has been stored for a long time.

    • Ensure your solvents are anhydrous, as water can interfere with many bromination reactions.

  • Consider Alternative Brominating Agents: If using a milder brominating agent like NBS, you might consider switching to a more reactive one like liquid bromine, while taking appropriate safety precautions.

Question 3: I'm performing a Sandmeyer reaction to introduce the bromo group from 2-amino-6-fluoronicotinic acid, but I'm seeing a significant side product with a mass corresponding to a hydroxyl group instead of bromine. What is happening and how can I prevent this?

Answer:

The formation of a hydroxylated byproduct, 2-hydroxy-6-fluoronicotinic acid, is a classic side reaction in Sandmeyer reactions.[3] It arises from the reaction of the intermediate diazonium salt with water.[4][5]

Root Causes:

  • Excess Water: While the reaction is carried out in an aqueous medium, minimizing excess water can help reduce the formation of the hydroxylated side product.

  • Reaction Temperature: The stability of the diazonium salt is temperature-dependent. Higher temperatures can accelerate its decomposition and reaction with water. Diazonium salts are potentially explosive when dry and should always be handled in solution at low temperatures.[6]

  • Inefficient Copper(I) Catalyst: The copper(I) catalyst is essential for the radical substitution that leads to the desired bromo product. If the catalyst is not active or present in sufficient quantity, the competing reaction with water can become more prominent.

Troubleshooting Protocol:

  • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step and the subsequent addition of the copper(I) bromide solution.

  • Use of Concentrated Reagents: Use concentrated hydrobromic acid to minimize the amount of water in the reaction mixture.

  • Freshly Prepared Catalyst: Ensure your copper(I) bromide is of high quality or freshly prepared.

  • Controlled Addition: Add the cold diazonium salt solution slowly to the copper(I) bromide solution to ensure a consistent and controlled reaction.[6]

Question 4: My final product is a dark brown or black solid, suggesting degradation. What are the likely causes and how can I obtain a cleaner product?

Answer:

Product degradation, indicated by dark coloration, can occur due to overly harsh reaction conditions.

Root Causes:

  • High Temperatures: Excessive heat during the reaction or workup can lead to decomposition.

  • Oxidative Side Reactions: The pyridine ring can be sensitive to oxidation, especially at elevated temperatures in the presence of air.[1]

  • Strongly Acidic or Basic Conditions: Extreme pH during workup can sometimes cause degradation of the product.

Troubleshooting Protocol:

  • Temperature Control: Use a temperature-controlled bath to maintain a stable and appropriate temperature throughout the reaction.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, especially if your intermediates are air-sensitive at elevated temperatures.[1]

  • Purification with Activated Carbon: During the workup, you can treat a solution of the crude product with activated charcoal to adsorb colored impurities before proceeding to crystallization.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common synthetic strategies include:

  • Sandmeyer Reaction: Starting from 2-amino-6-fluoronicotinic acid, the amino group is converted to a diazonium salt, which is then displaced by a bromide using a copper(I) bromide catalyst.[4][5]

  • Direct Electrophilic Bromination: This involves the direct bromination of 6-fluoronicotinic acid or its ester using a brominating agent like N-Bromosuccinimide (NBS) or liquid bromine.[2]

  • Halogen Exchange: This route involves the substitution of a different halogen, typically chlorine, from a precursor like 2-chloro-6-fluoronicotinic acid, with bromine. This is often achieved through a Finkelstein-type reaction.[7][8]

Q2: Besides the di-brominated and hydroxylated products, what other common side products should I be aware of?

A2: Depending on the synthetic route, you might encounter the following:

  • Unreacted Starting Material: Incomplete reactions can leave residual starting materials in your crude product.

  • Isomeric Products: Depending on the regioselectivity of the reaction, you may form other brominated isomers.

  • Decarboxylation Product: Under harsh thermal conditions, decarboxylation can occur to yield 2-bromo-6-fluoropyridine. The rate of decarboxylation of pyridinecarboxylic acids is dependent on the position of the carboxylic acid group.[9]

  • Precursor Impurities: Impurities present in your starting materials can carry through the synthesis and contaminate your final product. For example, if you are performing a halogen exchange from 2-chloro-6-fluoronicotinic acid, any unreacted chloro-precursor will be an impurity.

Q3: What are the recommended methods for purifying the final product?

A3: The most common and effective purification techniques are:

  • Crystallization: This is often the most effective method for obtaining highly pure this compound. A variety of solvent systems can be screened to find the optimal conditions.

  • Column Chromatography: For difficult-to-separate impurities, column chromatography on silica gel can be employed.

  • Acid-Base Extraction: The acidic nature of the carboxylic acid group can be exploited to perform an acid-base extraction to remove non-acidic impurities.

Data Summary and Visualization

Table 1: Common Side Products and Their Identification

Side ProductPotential CauseSuggested Analytical Identification
2,5-Dibromo-6-fluoronicotinic acidOver-bromination in direct electrophilic brominationMass spectrometry (characteristic bromine isotope pattern M, M+2, M+4)
2-Hydroxy-6-fluoronicotinic acidReaction of diazonium salt with water in Sandmeyer reactionMass spectrometry, ¹H NMR (absence of bromine, potential shift in aromatic protons)
6-Fluoronicotinic acid (Starting Material)Incomplete brominationCo-elution with an authentic sample on TLC or LC-MS
2-Chloro-6-fluoronicotinic acid (Precursor)Incomplete halogen exchangeMass spectrometry (characteristic chlorine isotope pattern M, M+2)
2-Bromo-6-fluoropyridineThermal decarboxylationMass spectrometry (lower mass), ¹H NMR (absence of carboxylic acid proton)

Diagram 1: Key Synthetic Pathways and Side Product Formation

This diagram illustrates the two common synthetic routes to this compound and the points at which major side products can form.

G cluster_0 Direct Bromination Route cluster_1 Sandmeyer Route 6-Fluoronicotinic Acid 6-Fluoronicotinic Acid 2-Bromo-6-fluoronicotinic Acid_1 This compound 6-Fluoronicotinic Acid->2-Bromo-6-fluoronicotinic Acid_1 + Br+ 2,5-Dibromo-6-fluoronicotinic Acid 2,5-Dibromo-6-fluoronicotinic Acid (Over-bromination) 2-Bromo-6-fluoronicotinic Acid_1->2,5-Dibromo-6-fluoronicotinic Acid + Br+ (Excess) 2-Amino-6-fluoronicotinic Acid 2-Amino-6-fluoronicotinic Acid Diazonium Salt Diazonium Salt 2-Amino-6-fluoronicotinic Acid->Diazonium Salt NaNO2, HBr 2-Bromo-6-fluoronicotinic Acid_2 This compound Diazonium Salt->2-Bromo-6-fluoronicotinic Acid_2 CuBr 2-Hydroxy-6-fluoronicotinic Acid 2-Hydroxy-6-fluoronicotinic Acid (Hydrolysis) Diazonium Salt->2-Hydroxy-6-fluoronicotinic Acid H2O

Caption: Synthetic pathways and potential side products.

References

Technical Support Center: Optimization of Reaction Conditions for Cross-Coupling with 2-Bromo-6-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of cross-coupling reactions involving 2-Bromo-6-fluoronicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthetic organic chemistry. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to empower you with the scientific understanding and practical guidance needed to achieve successful and reproducible outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the cross-coupling of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: Why is my Suzuki-Miyaura coupling reaction showing low to no yield?

Low or no yield in a Suzuki-Miyaura coupling with this compound can stem from several factors related to the substrate's electronic properties and the stability of the reaction components.

Potential Causes & Solutions:

  • Poor Oxidative Addition: The electron-withdrawing nature of the fluorine atom and the carboxylic acid group on the pyridine ring can make the C-Br bond less susceptible to oxidative addition by the palladium(0) catalyst, which is often a rate-determining step.[1][2]

    • Solution: Employ more electron-rich and bulky phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), to enhance the electron density on the palladium center and facilitate oxidative addition.[3][4] Increasing the reaction temperature may also be necessary.

  • Boronic Acid/Ester Instability: Boronic acids are susceptible to degradation, particularly protodeboronation, under the reaction conditions.[5] Boronic esters, while more stable, can undergo hydrolysis to the corresponding boronic acids.[6]

    • Solution: Use a boronic ester (e.g., pinacol ester) for increased stability.[5][6] Ensure anhydrous conditions if using boronic esters that are not intended to hydrolyze in situ. Some studies suggest that boronic esters can transmetalate directly without prior hydrolysis.[7][8]

  • Inappropriate Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause unwanted side reactions.[9][10]

    • Solution: A screening of bases is recommended. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[9] For base-sensitive functional groups, milder bases like KF can be effective.[10] The presence of water can be beneficial with certain bases, such as K₃PO₄, to ensure their activity.[3]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.

    • Solution: The use of bulky ligands can mitigate this issue by sterically hindering the coordination of the pyridine nitrogen to the metal center.

Question 2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often driven by the presence of oxygen.

Potential Causes & Solutions:

  • Oxygen Contamination: Residual oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.

    • Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[11] Maintain a positive pressure of inert gas throughout the reaction.

  • Suboptimal Catalyst System: Certain palladium catalysts may favor homocoupling under specific conditions.

    • Solution: Screen different palladium precursors and ligands. For instance, pre-formed palladium catalysts like Pd(PPh₃)₄ or catalyst systems generated in situ from Pd(OAc)₂ and a suitable ligand can exhibit different propensities for promoting homocoupling.

Question 3: My Buchwald-Hartwig amination is not proceeding. What are the likely reasons?

The success of the Buchwald-Hartwig amination is highly dependent on the catalyst system and reaction conditions, especially with an electron-deficient substrate like this compound.[12][13]

Potential Causes & Solutions:

  • Incorrect Ligand Choice: The ligand plays a crucial role in the catalytic cycle, influencing both the oxidative addition and reductive elimination steps.[14]

    • Solution: Employ bulky, electron-rich phosphine ligands, which are known to be effective for coupling with challenging aryl halides. Bidentate ligands like BINAP or DPPF can also be effective.[12]

  • Inadequate Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[12]

    • Solution: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[15][16] However, the presence of the carboxylic acid may require careful base selection to avoid acid-base side reactions. Protecting the carboxylic acid as an ester prior to the coupling may be beneficial.

  • Substrate-Related Issues: The carboxylic acid functionality can interfere with the reaction by reacting with the base or the catalyst.

    • Solution: Consider protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester). This can be deprotected in a subsequent step.

Question 4: I am attempting a Sonogashira coupling and observing low conversion and/or Glaser coupling. How can I improve the outcome?

Sonogashira coupling involves the reaction of a terminal alkyne with an aryl halide and is sensitive to the reaction conditions.[17]

Potential Causes & Solutions:

  • Copper Co-catalyst Issues: The copper co-catalyst (typically a Cu(I) salt like CuI) is crucial for the catalytic cycle but can also promote the homocoupling of the alkyne (Glaser coupling) in the presence of oxygen.[17]

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions. Copper-free Sonogashira protocols have also been developed and may be a suitable alternative.[17][18]

  • Base and Solvent Selection: The choice of base and solvent can significantly impact the reaction efficiency.

    • Solution: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The solvent should be capable of dissolving all reactants; common choices include THF, DMF, or acetonitrile.

Question 5: Why am I observing decarboxylation of my starting material?

The carboxylic acid group of this compound can be labile under certain cross-coupling conditions, leading to decarboxylation.[19]

Potential Causes & Solutions:

  • High Reaction Temperatures: Elevated temperatures can promote thermal decarboxylation.

    • Solution: Optimize the reaction to proceed at the lowest possible temperature by carefully selecting a highly active catalyst system.

  • Metal-Catalyzed Decarboxylation: The transition metal catalyst itself can sometimes facilitate decarboxylation.[19][20]

    • Solution: Screen different metal catalysts. While palladium is common, other metals like copper or nickel might be less prone to inducing decarboxylation in this specific context.[21] Alternatively, protecting the carboxylic acid as an ester is a reliable strategy to prevent this side reaction.

II. Frequently Asked Questions (FAQs)

This section provides answers to frequently asked questions regarding the practical aspects of optimizing cross-coupling reactions with this compound.

Q1: Which cross-coupling reaction is generally most suitable for this compound?

The Suzuki-Miyaura coupling is often a good starting point due to its broad functional group tolerance and the wide availability of boronic acids and esters.[9] However, the optimal choice depends on the desired final product. For C-N bond formation, the Buchwald-Hartwig amination is the method of choice.[12] For introducing alkynyl groups, the Sonogashira coupling is standard.[17]

Q2: Should I protect the carboxylic acid group before performing the cross-coupling reaction?

Protecting the carboxylic acid as an ester is often a prudent strategy. This can prevent undesirable side reactions such as decarboxylation or acid-base reactions with the base used in the coupling.[22] A simple esterification (e.g., with methanol or ethanol under acidic conditions) can be performed, followed by hydrolysis after the coupling is complete.[23]

Q3: What is a good starting point for a general Suzuki-Miyaura coupling protocol with this substrate?

A reliable starting point would be to use the methyl or ethyl ester of this compound. A suggested protocol is provided below.

Q4: How do I choose the right palladium catalyst and ligand?

The choice of catalyst and ligand is critical and often requires screening. For electron-deficient aryl bromides like this substrate, catalyst systems known for their high activity are recommended. This includes pre-formed catalysts like Pd(PPh₃)₄ or combinations of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[3][4]

Q5: What analytical techniques are best for monitoring the reaction progress?

Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. ¹H NMR spectroscopy of aliquots taken from the reaction mixture can also provide detailed information about the conversion of starting materials and the formation of products and byproducts.

III. Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Substrate Methyl 2-bromo-6-fluoronicotinateProtection of the carboxylic acid prevents side reactions.
Boronic Acid/Ester Arylboronic acid (1.2 equiv) or pinacol esterA slight excess of the boronic acid derivative drives the reaction to completion.
Palladium Precursor Pd(OAc)₂ (2-5 mol%)A common and effective palladium source.
Ligand SPhos (4-10 mol%)A bulky, electron-rich ligand that promotes oxidative addition.
Base K₂CO₃ (2-3 equiv)A moderately strong base suitable for many Suzuki couplings.
Solvent 1,4-Dioxane/H₂O (4:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.[24]
Temperature 80-100 °CSufficient to overcome the activation energy for oxidative addition.
Atmosphere Inert (Argon or Nitrogen)Prevents degradation of the catalyst and boronic acid.
General Protocol for Suzuki-Miyaura Coupling of Methyl 2-bromo-6-fluoronicotinate
  • To a dry reaction vessel, add methyl 2-bromo-6-fluoronicotinate (1.0 eq.), the arylboronic acid or pinacol ester (1.2 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.[11]

  • Under a positive flow of inert gas, add Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.).

  • Add the degassed solvent mixture (1,4-dioxane/H₂O, 4:1) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Methyl 2-bromo-6-fluoronicotinate - Boronic Acid/Ester - Base inert Establish Inert Atmosphere (Evacuate/Backfill Ar) start->inert catalyst Add Catalyst System: - Pd(OAc)₂ - SPhos inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat with Stirring (e.g., 90 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench (Dilute with H₂O) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash purify Purify (Column Chromatography) wash->purify product Isolated Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.

IV. Mechanistic Considerations

A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting. The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions provides a framework for identifying potential points of failure.

Generalized Catalytic Cycle for Cross-Coupling

Catalytic_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Trans Transmetalation Complex OxAdd->Trans R-M Product_Complex Product Complex Trans->Product_Complex Transmetalation Product_Complex->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Product_Complex->Product ArX Ar-X (this compound derivative) RM R-M (e.g., Boronic Acid)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Steps and Troubleshooting Implications:

  • Oxidative Addition: The Pd(0) catalyst inserts into the Ar-X bond. For this compound, the electron-deficient nature of the pyridine ring can make this step challenging. Using electron-rich ligands enhances the nucleophilicity of the palladium center, facilitating this step.[1]

  • Transmetalation: The organic group (R) is transferred from the organometallic reagent (R-M) to the palladium center. For Suzuki couplings, this requires activation of the boronic acid by a base.[9][10] Incomplete activation or degradation of the boronic acid will stall the cycle at this stage.

  • Reductive Elimination: The two organic fragments (Ar and R) are coupled, forming the desired C-C or C-heteroatom bond and regenerating the Pd(0) catalyst. This step is generally facile, but steric hindrance on either coupling partner can slow it down.

By systematically evaluating each component and step of the reaction, researchers can effectively diagnose and resolve issues encountered during the optimization of cross-coupling reactions with this compound.

V. References

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. --INVALID-LINK--

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. --INVALID-LINK--

  • Zhang, L., Wu, J., & Zhang, J. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(12), 1735-1745. --INVALID-LINK--

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. --INVALID-LINK--

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. --INVALID-LINK--

  • Wikipedia. (2024). Suzuki reaction. --INVALID-LINK--

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. --INVALID-LINK--

  • Li, C., et al. (2020). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Journal of the American Chemical Society, 142(34), 14534–14541. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. --INVALID-LINK--

  • Trofimov, B. A., et al. (2017). Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. New Journal of Chemistry, 41(15), 7233-7239. --INVALID-LINK--

  • Reddy, G. V., et al. (2016). Privileged ligands for palladium-catalyzed cross-coupling reactions. Tetrahedron Letters, 57(42), 4724-4728. --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. (2025). Use of Base Metals in Suzuki Coupling. --INVALID-LINK--

  • Sather, A. C., et al. (2015). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters, 17(15), 3742–3745. --INVALID-LINK--

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. --INVALID-LINK--

  • Comins, D. L., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(6), 2181–2183. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? --INVALID-LINK--

  • Wikipedia. (2024). Buchwald–Hartwig amination. --INVALID-LINK--

  • Ball, L. T., & Lloyd-Jones, G. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068–11091. --INVALID-LINK--

  • Chen, D. Y. K., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 44(8), 639–652. --INVALID-LINK--

  • Wikipedia. (2024). Decarboxylative cross-coupling. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of 2-Bromo-6-methylisonicotinic Acid. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. --INVALID-LINK--

  • Lin, Q., & Walden, D. M. (2016). Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross Coupling to Generate Quaternary Carbons. Journal of the American Chemical Society, 138(32), 10115–10118. --INVALID-LINK--

  • Wikipedia. (2024). Sonogashira coupling. --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions. --INVALID-LINK--

  • Campeau, L.-C., et al. (2006). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 128(2), 581–590. --INVALID-LINK--

  • Wikipedia. (2024). Heck reaction. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. --INVALID-LINK--

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. --INVALID-LINK--

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(51), 13458-13462. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Heck Reaction. --INVALID-LINK--

  • Shang, R., & Fu, Y. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. Organic & Biomolecular Chemistry, 17(12), 3074–3084. --INVALID-LINK--

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction. YouTube. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. --INVALID-LINK--

  • de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 13(4), 657–664. --INVALID-LINK--

  • So, C. M., et al. (2010). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 12(19), 4424–4427. --INVALID-LINK--

  • Reddit. (2024). Struggling with Suzuki Reaction. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for 2-Bromo-6-methylisonicotinic Acid Cross-Coupling. --INVALID-LINK--

  • Jana, S., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 2728–2735. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. --INVALID-LINK--

  • Macmillan Group. (2008). Decarboxylative Cross-Coupling (NTJ). --INVALID-LINK--

References

Preventing decarboxylation of 2-Bromo-6-fluoronicotinic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for handling 2-Bromo-6-fluoronicotinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this highly functionalized, yet thermally sensitive, building block. Its unique electronic properties make it a valuable synthon, but also render it susceptible to premature decarboxylation under various reaction conditions.

This guide provides in-depth, field-proven insights and troubleshooting protocols to help you successfully employ this reagent in your synthetic campaigns, ensuring both high yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to decarboxylation?

A1: The susceptibility of this compound to decarboxylation stems from the potent electron-withdrawing effects of its substituents and the inherent electronic nature of the pyridine ring. The nitrogen atom in the pyridine ring, along with the inductively withdrawing bromine and fluorine atoms, significantly lowers the electron density of the aromatic system.[1][2] This electron deficiency stabilizes the transition state of the decarboxylation reaction, thereby lowering the activation energy required for the loss of CO2.[3]

Q2: At what temperatures should I be concerned about decarboxylation?

A2: While there is no single "decarboxylation temperature," as it is highly dependent on the solvent, pH, and the presence of other reagents, thermal instability can become a significant issue at elevated temperatures, often cited in the range of 80-120°C for similar electron-deficient heteroaromatic acids.[4] However, decarboxylation can also be promoted at lower temperatures by certain reagents or reaction conditions, which this guide will detail.

Q3: Can I store this compound at room temperature?

A3: For long-term storage, it is advisable to keep this compound in a cool, dry place. While generally stable at room temperature for shorter periods, prolonged exposure to heat or moisture can potentially lead to slow degradation. Always refer to the supplier's safety data sheet (SDS) for specific storage recommendations.[5][6][7][8]

Q4: Are there any general precautions I should take when working with this compound?

A4: Yes. Beyond the risk of decarboxylation, always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6][7][8] When setting up reactions, ensure all glassware is thoroughly dried to prevent hydrolysis of activated intermediates, which can compete with your desired reaction.

The Mechanism of Decarboxylation

Understanding the mechanism of decarboxylation is key to preventing it. For this compound, the process is facilitated by the stabilization of the anionic intermediate formed upon the loss of carbon dioxide. The strong inductive effects of the bromine and fluorine atoms, coupled with the electron-withdrawing nature of the pyridine nitrogen, effectively delocalize the negative charge on the resulting carbanion.

Caption: Proposed mechanism of thermal decarboxylation.

Troubleshooting Guide by Reaction Type

This section provides specific, actionable advice for preventing decarboxylation during common synthetic transformations.

Amide Bond Formation

Amide coupling is a frequent application for this acid, but the conditions can often promote decarboxylation. High temperatures and prolonged reaction times are the primary culprits.

Problem: Low yield of the desired amide and isolation of 2-bromo-6-fluoropyridine as a byproduct.

Probable Causes:

  • Thermal Decarboxylation: Many standard amide coupling protocols call for heating, which can readily induce the loss of CO2.

  • Slow Reaction Kinetics: If the coupling reaction is slow, the activated carboxylic acid intermediate has more time to undergo decarboxylation.

Solutions & Protocols:

The key to successful amide coupling is to employ conditions that facilitate a rapid reaction at low temperatures.

ParameterRecommendationRationale
Temperature 0 °C to Room TemperatureMinimizes the risk of thermal decarboxylation.
Coupling Reagents Use highly efficient, modern coupling reagents.To ensure rapid formation of the amide bond, outcompeting decarboxylation.
Solvent Anhydrous aprotic solvents (e.g., DMF, DCM, MeCN).Prevents hydrolysis of activated intermediates.
Base Non-nucleophilic bases (e.g., DIPEA, NMM).To neutralize acids without interfering with the coupling reaction.

Recommended Coupling Reagents for Sensitive Substrates:

Coupling ReagentAdditive (if needed)Typical ConditionsNotes
HATU DIPEA or 2,6-lutidine0 °C to RT, 1-3 hHighly efficient and fast, often the first choice for difficult couplings.[9]
COMU DIPEA or 2,6-lutidine0 °C to RT, 1-2 hAnother highly effective uronium salt-based reagent with rapid kinetics.[9]
EDC HOBt or OxymaPure0 °C to RT, 12-24 hA cost-effective option, but the addition of HOBt or Oxyma is crucial to suppress side reactions and improve efficiency.[10][11]
T3P Pyridine or DIPEA0 °C to RT, 2-6 hA versatile and powerful coupling reagent with easily removable byproducts.

Experimental Protocol: General Procedure for Amide Coupling using HATU

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture, either neat or as a solution in DMF.

  • Allow the reaction to slowly warm to room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Esterification

Traditional Fischer esterification, which employs strong acids and high temperatures, is generally unsuitable for this compound.[12] Milder, room-temperature methods are required.

Problem: No desired ester is formed; only the decarboxylated byproduct is observed.

Probable Causes:

  • Harsh Acidic Conditions: Strong acids can catalyze decarboxylation.

  • High Temperatures: Refluxing conditions will almost certainly lead to complete decarboxylation.

Solutions & Protocols:

The focus here is on activating the carboxylic acid under neutral or mildly basic conditions at room temperature.

ParameterRecommendationRationale
Temperature Room TemperatureAvoids thermal decomposition of the starting material.
Catalyst/Reagent Carbodiimides with a nucleophilic catalyst or other mild activating agents.Enables ester formation under non-harsh conditions.
Solvent Anhydrous aprotic solvents (e.g., DCM, THF).Prevents unwanted side reactions with water.

Recommended Esterification Methods:

MethodReagentsTypical ConditionsNotes
Steglich Esterification DCC or EDC, DMAP (catalytic)0 °C to RT, 2-12 hA classic and reliable method for mild esterification.[10]
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Et3N, then alcohol and DMAP0 °C to RTHighly effective for sterically hindered alcohols and sensitive acids.
Mitsunobu Reaction DEAD or DIAD, PPh30 °C to RTUseful for a wide range of alcohols, but requires careful purification to remove byproducts.

Experimental Protocol: Steglich Esterification

  • To a stirred solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of EDC (1.5 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with a saturated aqueous solution of NaHCO3, followed by water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Suzuki-Miyaura Cross-Coupling

Suzuki couplings often require elevated temperatures, which poses a significant challenge for this substrate. The key is to use a highly active palladium catalyst that can facilitate the reaction at lower temperatures.

Problem: Decarboxylation of the starting material or the coupled product occurs, leading to low yields of the desired biaryl carboxylic acid.

Probable Causes:

  • High Reaction Temperatures: Standard Suzuki conditions (e.g., 80-100 °C) can cause decarboxylation.

  • Prolonged Reaction Times: Slower catalytic systems may require extended heating, increasing the likelihood of decomposition.

Solutions & Protocols:

The use of modern, highly active palladium catalysts and phosphine ligands is essential to enable the reaction to proceed at or near room temperature.

ParameterRecommendationRationale
Temperature Room Temperature to 60 °CTo prevent thermal decarboxylation.
Catalyst High-activity Pd(0) or Pd(II) pre-catalysts with electron-rich, bulky phosphine ligands.To achieve high turnover numbers at lower temperatures.[13][14]
Base Mild inorganic bases (e.g., K3PO4, K2CO3).To facilitate transmetalation without promoting side reactions.
Solvent Anhydrous ethereal or aromatic solvents (e.g., Dioxane, Toluene, THF), often with water.To ensure solubility of all reaction components.

Recommended Catalytic Systems for Low-Temperature Suzuki Coupling:

Palladium SourceLigandTypical ConditionsNotes
Pd(OAc)2 or Pd2(dba)3SPhos or XPhosRT to 60 °C, 2-8 hBuchwald ligands are highly effective for challenging couplings at low temperatures.[14]
Pd(PPh3)4-60-80 °CA classic catalyst, but may require slightly higher temperatures.
Pd(dppf)Cl2-60-80 °CA robust and versatile catalyst, often effective for heteroaromatic substrates.[15]

Experimental Protocol: Low-Temperature Suzuki Coupling

  • In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired boronic acid (1.5 eq), and K3PO4 (2.0 eq).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed solvents (e.g., a mixture of dioxane and water, 4:1).

  • Stir the reaction mixture at a temperature between room temperature and 60 °C, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to a pH of ~4-5.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Workflow for Method Selection

When planning a reaction with this compound, use the following decision-making workflow to select the most appropriate conditions.

Method Selection Workflow cluster_amide Amide Coupling Strategy cluster_ester Esterification Strategy cluster_suzuki Suzuki Coupling Strategy start Define desired transformation reaction_type Select Reaction Type start->reaction_type amide Amide Coupling reaction_type->amide Amide ester Esterification reaction_type->ester Ester suzuki Suzuki Coupling reaction_type->suzuki C-C Bond amide_reagent Choose High-Activity Coupling Reagent (HATU, COMU) amide->amide_reagent ester_method Select Mild Conditions (Steglich, Yamaguchi) ester->ester_method suzuki_catalyst Use High-Activity Catalyst (e.g., Pd/SPhos) suzuki->suzuki_catalyst amide_temp Maintain Low Temperature (0°C to RT) amide_reagent->amide_temp ester_temp Run at Room Temperature ester_method->ester_temp suzuki_temp Keep Temperature Below 80°C (ideally RT - 60°C) suzuki_catalyst->suzuki_temp

Caption: Decision workflow for selecting reaction conditions.

By carefully selecting reaction conditions and employing modern, highly efficient reagents, the challenge of decarboxylation can be effectively managed, allowing for the successful use of this compound in a wide range of synthetic applications.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions with 2-Bromo-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 2-Bromo-6-fluoronicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during synthesis.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses fundamental questions regarding the reactivity of this compound and the general principles of catalyst selection.

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The substrate itself presents a unique combination of electronic and functional group challenges. The pyridine ring is inherently electron-deficient, which can slow the rate-determining oxidative addition step in many catalytic cycles.[1] Furthermore, the molecule contains two potential coordinating sites for the palladium catalyst: the pyridine nitrogen and the carboxylic acid. Coordination to these sites can lead to catalyst inhibition or the formation of inactive complexes, thereby reducing reaction efficiency.[1]

Q2: How do the fluoro and carboxylic acid groups influence the reaction?

A2: The fluorine atom at the 6-position is strongly electron-withdrawing, further reducing the electron density of the pyridine ring. This electronic effect makes the C-Br bond more susceptible to oxidative addition by the palladium(0) catalyst. However, the carboxylic acid group can be deprotonated by the base in the reaction mixture to form a carboxylate. This negatively charged group can chelate with the palladium center, potentially sequestering the catalyst and hindering its activity.[1] In some cases, protecting the carboxylic acid as an ester may be a viable strategy to circumvent this issue.[1][2]

Q3: Which palladium precursors are recommended for this substrate?

A3: A range of Pd(0) and Pd(II) precursors can be effective. Common choices include:

  • Pd(PPh₃)₄: A reliable Pd(0) source, though sometimes less active than modern systems.[3]

  • Pd₂(dba)₃ or Pd(OAc)₂: Stable Pd(0) and Pd(II) sources, respectively, that are used in combination with a supporting phosphine ligand.[1][4] Pd(II) precursors are reduced in situ to the active Pd(0) species.

  • Modern Precatalysts (e.g., XPhos Pd G4): These are often air- and moisture-stable complexes that provide a reliable 1:1 ratio of palladium to ligand, leading to more reproducible results and higher activity, especially for challenging substrates.[5][6]

Q4: What is the role of the ligand, and which types are most effective?

A4: Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity.[1][7] For an electron-deficient substrate like this compound, bulky and electron-rich phosphine ligands are generally preferred.[1][8] These ligands promote the oxidative addition step and facilitate the final reductive elimination. Highly effective ligand classes include:

  • Buchwald Dialkylbiarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for coupling electron-deficient heterocycles.[6][9][10]

  • Bulky Trialkylphosphines: Ligands like P(t-Bu)₃ are also highly effective, particularly in Suzuki couplings.[4][11]

Q5: What are the most common side reactions to watch for?

A5: Key side reactions include:

  • Dehalogenation: Reductive removal of the bromine atom to yield 6-fluoronicotinic acid. This can be promoted by the presence of N-H groups on other substrates or impurities.[12]

  • Protodeboronation (Suzuki Coupling): The boronic acid coupling partner can react with water to be replaced by a hydrogen atom, especially under basic conditions.[1][13]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often a sign of oxygen in the reaction atmosphere.[1]

Part 2: Troubleshooting Common Issues

When a reaction fails or provides a low yield, a systematic approach is essential for diagnosis.

Troubleshooting_Workflow start Low or No Product Yield reagents Check Reagent Quality (Purity, Anhydrous?) start->reagents atmosphere Verify Inert Atmosphere (Properly Degassed?) start->atmosphere catalyst Evaluate Catalyst System start->catalyst conditions Assess Reaction Conditions (Solubility, Temp?) start->conditions reagent_sol1 Use fresh/purified reagents Dry solvents rigorously reagents->reagent_sol1 atm_sol1 Re-degas solvents (sparge, freeze-pump-thaw) Ensure vessel is sealed atmosphere->atm_sol1 cat_check1 Is the Ligand/Base Combination Optimal? catalyst->cat_check1 cat_check2 Is the Catalyst Active? catalyst->cat_check2 cond_check1 Are all components soluble? conditions->cond_check1 cond_check2 Is temperature appropriate? conditions->cond_check2 cat_sol1 Screen different ligands (e.g., Buchwald type) Screen alternative bases (e.g., K3PO4, Cs2CO3) cat_check1->cat_sol1 cat_sol2 Use a fresh bottle of catalyst/ligand Consider a modern precatalyst cat_check2->cat_sol2 cond_sol1 Use a co-solvent (e.g., Dioxane/H2O, DMF) Increase temperature cond_check1->cond_sol1 cond_sol2 Increase temperature for slow reactions Decrease temperature to reduce side reactions cond_check2->cond_sol2

Caption: A logical workflow for troubleshooting failed reactions.

Part 3: Reaction-Specific Guidance & Protocols

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For this compound, the choice of catalyst, ligand, and base is critical for success.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(Br)L₂ pd0->pd2_complex Oxidative Addition pd2_base Ar-Pd(II)(Base)L₂ pd2_complex->pd2_base Ligand Exchange pd2_trans Ar-Pd(II)(Ar')L₂ pd2_base->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Product (Ar-Ar') pd2_trans->product sub This compound (Ar-Br) boronic Ar'-B(OH)₂ base Base (e.g., K₂CO₃)

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.[3]

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst / PrecatalystLigandBaseSolvent SystemTemp (°C)Notes
Pd(PPh₃)₄ (3-5 mol%)(none)Na₂CO₃ or K₂CO₃Dioxane/H₂O (4:1)80-100A classic, reliable starting point.[3][14]
Pd(OAc)₂ (2-5 mol%)SPhos (4-10 mol%)K₃PO₄Toluene or Dioxane80-110Highly active system for heteroaryl halides.[1]
Pd₂(dba)₃ (2.5 mol%)P(t-Bu)₃ (10 mol%)K₃PO₄Dioxane/H₂O (4:1)RT - 80Very active catalyst, can often run at lower temps.[4][11]
XPhos Pd G3 (2-5 mol%)(integral)Cs₂CO₃ or K₃PO₄THF/H₂O (4:1)60-90Air-stable precatalyst, excellent for reproducibility.[5]

Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Vessel Preparation: To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 - 1.5 eq), and the base (e.g., K₃PO₄, 2.0 - 3.0 eq).[1]

  • Inerting: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). If using a precatalyst, add it in this step.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.[1]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is the premier method for constructing aryl-amine bonds. It is highly sensitive to atmospheric oxygen and moisture, requiring stringent anhydrous and anaerobic conditions.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(Br)L₂ pd0->pd2_complex Oxidative Addition pd2_amine [Ar-Pd(II)(HNR'R'')L₂]⁺Br⁻ pd2_complex->pd2_amine Amine Coordination pd2_amido Ar-Pd(II)(NR'R'')L₂ pd2_amine->pd2_amido Deprotonation (Base) pd2_amido->pd0 Reductive Elimination product Product (Ar-NR'R'') pd2_amido->product sub This compound (Ar-Br) amine Amine (HNR'R'') base Base (e.g., NaOtBu)

Caption: The catalytic cycle for Buchwald-Hartwig amination.[15][16]

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination

Catalyst / PrecatalystLigandBaseSolventTemp (°C)Notes
Pd₂(dba)₃ (2.5 mol%)XPhos (10 mol%)NaOtBuToluene100A robust, general system for many amine types.[14]
Pd(OAc)₂ (2-5 mol%)BINAP (5-10 mol%)Cs₂CO₃Toluene100-110Effective for primary amines.[15]
RuPhos Pd G3 (2-5 mol%)(integral)LiHMDSTHF or Dioxane80-100Precatalyst suitable for unprotected aminopyridines.[10]
BrettPhos Pd G3 (2-5 mol%)(integral)LHMDS or K₃PO₄t-Amyl alcohol80-110Broadly applicable precatalyst.[10]

Experimental Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Vessel Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 10 mol%) to a dry Schlenk flask.[14]

  • Reagent Addition: Add this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) to the flask.

  • Reaction: Seal the flask, remove from the glovebox, and heat in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Part 4: References

  • A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. Benchchem. 14

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem. 7

  • Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Benchchem. 3

  • Technical Support Center: Catalyst Selection for 2-Bromo-6-methylisonicotinic Acid Cross-Coupling. Benchchem. 1

  • Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--

  • Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--

  • How can I solve my problem with Suzuki coupling? ResearchGate. --INVALID-LINK--

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. ACS Publications. --INVALID-LINK--

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. --INVALID-LINK--

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. --INVALID-LINK--

  • Diagnosing issues with a failed Suzuki coupling? Reddit. --INVALID-LINK--

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. --INVALID-LINK--

  • The Buchwald-Hartwig Amination Reaction. YouTube. --INVALID-LINK--

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. --INVALID-LINK--

  • Buchwald-Hartwig Amination Reaction. YouTube. --INVALID-LINK--

  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. --INVALID-LINK--

  • Struggling with Suzuki Reaction. Reddit. --INVALID-LINK--

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. --INVALID-LINK--

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Navigating the Scale-Up of 2-Bromo-6-fluoronicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Bench to Bulk—The Unique Challenges of 2-Bromo-6-fluoronicotinic Acid

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, often employed in the synthesis of complex molecular architectures through cross-coupling and other functionalization reactions.[1] However, transitioning its synthesis and subsequent reactions from small-scale laboratory batches to pilot or industrial scale presents a unique set of challenges. These arise from the interplay of the electron-deficient pyridine core, the steric and electronic effects of the halogen substituents, and the reactivity of the carboxylic acid moiety.

This guide provides researchers, process chemists, and drug development professionals with a comprehensive technical resource structured in a direct question-and-answer format. It is designed to troubleshoot common issues encountered during scale-up, explain the chemical principles behind these challenges, and offer robust, field-proven solutions.

Part 1: Troubleshooting Guide for Synthesis & Scale-Up

This section addresses the most pressing issues that can arise during the synthesis and handling of this compound on a larger scale.

Question 1: My bromination reaction to synthesize the target compound is giving low yields and multiple products. What are the likely causes and how can I improve selectivity?

Answer: This is a classic challenge in the synthesis of halogenated pyridines. The primary culprits are typically over-bromination and poor regioselectivity. The pyridine ring's electronics dictate the substitution pattern, but kinetic and thermodynamic factors become critical at scale.

Common Causes & Solutions:

  • Over-bromination: The most common side reaction is the introduction of a second bromine atom, leading to dibrominated impurities.[2] This is driven by using too large an excess of the brominating agent or allowing its concentration to become too high locally.

    • Stoichiometric Control: Carefully control the stoichiometry of your brominating agent (e.g., N-Bromosuccinimide - NBS). Use a slight excess (1.05–1.1 equivalents) to drive the reaction to completion without promoting di-substitution.[3]

    • Controlled Addition: At scale, never add the brominating agent all at once. A slow, portion-wise addition or a continuous feed using a syringe pump is crucial. This maintains a low instantaneous concentration of the electrophile, favoring mono-bromination.[4]

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Starting at 0°C and allowing a slow warm-up to room temperature can significantly enhance selectivity.[4]

  • Impure Starting Material: The purity of the 6-fluoronicotinic acid precursor is paramount. Impurities can interfere with the reaction or lead to undesired byproducts.

  • Reaction Monitoring: Do not rely solely on time. Actively monitor the reaction's progress using techniques like TLC, HPLC, or LC-MS to stop the reaction as soon as the starting material is consumed, preventing the formation of further byproducts.[5]

Visualizing the Competing Reaction Pathways

The following diagram illustrates how controlled addition of the brominating agent favors the desired mono-brominated product over the di-brominated side product.

G cluster_0 Reaction Conditions cluster_1 Reaction Outcome Start 6-Fluoronicotinic Acid Reagent Brominating Agent (e.g., NBS) Product Desired Product This compound Reagent->Product Controlled Addition (Low Concentration) Favored Pathway Side_Product Side Product Di-bromo Species Reagent->Side_Product Bulk Addition (High Concentration) Unfavored Pathway

Caption: Controlled vs. Bulk addition of brominating agent.

Question 2: I am observing significant decarboxylation, especially during workup or purification. How can I prevent this?

Answer: Decarboxylation, the loss of the CO₂ group, is a common thermal degradation pathway for many nicotinic acid derivatives, particularly when other electron-withdrawing groups are present on the ring.[4]

Key Mitigation Strategies:

  • Temperature Control: This is the most critical factor. Avoid excessive temperatures in all steps following the synthesis.

    • Workup: Perform any neutralizations or extractions at low temperatures (e.g., 0-10°C).

    • Solvent Removal: Use a rotary evaporator under high vacuum to remove solvents at the lowest possible bath temperature.

    • Purification: If distillation is required, use high vacuum to minimize the boiling point. Avoid prolonged heating.[4]

  • pH Management: Both strongly acidic and basic conditions can catalyze decarboxylation, especially at elevated temperatures.[4] Aim to work near neutral pH whenever feasible. When adjusting pH, do so slowly and with efficient cooling.

  • Mechanism Insight: The decarboxylation of heteroaromatic carboxylic acids often proceeds through a zwitterionic intermediate or is catalyzed by protons.[6] By keeping the temperature low and avoiding pH extremes, you are minimizing the rate of this degradation pathway.

Question 3: My Suzuki coupling reactions using this compound are sluggish or fail completely. What catalyst systems and conditions should I be using?

Answer: This is a frequent challenge. The electron-deficient nature of the pyridine ring can make the oxidative addition step of the Suzuki catalytic cycle difficult. Furthermore, both the ring nitrogen and the carboxylic acid group can interact with and inhibit the palladium catalyst.[7]

Troubleshooting the Suzuki Coupling:

ProblemPotential Cause(s)Suggested Solutions & Rationale
No or Low Conversion 1. Catalyst Inhibition 2. Inactive Catalyst System 3. Protodeboronation1. Protect the Carboxylic Acid: Consider converting the -COOH to an ester (e.g., methyl or ethyl ester) before coupling. This prevents the carboxylate from coordinating to the palladium center. The ester can be hydrolyzed back to the acid post-coupling.[7] 2. Use Specialized Ligands: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which are known to facilitate oxidative addition into electron-poor aryl halides.[7] 3. Use an Appropriate Base: A weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases (like NaOH) to minimize protodeboronation of the boronic acid.[8]
Inconsistent Yields 1. Oxygen Contamination 2. Poor Reagent Quality1. Degas Rigorously: Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[9] 2. Check Boronic Acid Quality: Boronic acids can degrade over time, forming anhydrides (boroxines). Use fresh, high-purity boronic acid.
General Troubleshooting Workflow

If you are facing low yields or reaction failures, a systematic approach is necessary.

G start Low or No Yield in Reaction check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions monitor_rxn Analyze Reaction Mixture (TLC, LC-MS) check_conditions->monitor_rxn incomplete Incomplete Reaction? monitor_rxn->incomplete Any Starting Material Left? side_products Side Products Formed? monitor_rxn->side_products New Spots/Peaks? incomplete->side_products No optimize_time_temp Optimize Time & Temperature (e.g., increase time, slightly raise temp) incomplete->optimize_time_temp Yes optimize_reagents Optimize Stoichiometry & Addition Rate side_products->optimize_reagents Yes end_ok Problem Solved optimize_time_temp->end_ok optimize_reagents->end_ok

Caption: A systematic workflow for troubleshooting low-yield reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound and its precursors at scale? A1: Safety is paramount. Key hazards include:

  • Corrosivity: Syntheses often involve strong acids (e.g., nitric, sulfuric acid) which are highly corrosive.[10][11]

  • Brominating Agents: Reagents like NBS or liquid bromine are toxic, corrosive, and strong oxidizers. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • Irritation: The final product and its intermediates are likely to be skin and eye irritants.[1][12] Always consult the Safety Data Sheet (SDS) for specific handling information.

  • Exothermic Reactions: Acid-base neutralizations and some oxidation reactions can be highly exothermic. At scale, ensure the reaction vessel has adequate cooling capacity and add reagents slowly to control the temperature.[11]

Q2: What are the best methods for purifying the final product on a large scale? A2: The choice depends on the nature of the impurities.

  • Recrystallization: This is often the most effective and scalable method for solid products. The key is solvent selection. A good solvent will dissolve the product well at high temperatures but poorly at low temperatures.[2] Common solvent systems for nicotinic acid derivatives include water, ethanol/water mixtures, and acetic acid.[2][11]

  • Slurry Wash: If impurities are much more soluble than the product, washing the crude solid with a suitable solvent (in which the product is poorly soluble) can be a quick and effective purification step.

  • Chromatography: While effective, column chromatography can be costly and time-consuming at a very large scale. It is typically reserved for high-value products or when recrystallization fails to remove critical impurities.

Q3: How can I reliably monitor the reaction progress during a multi-kilogram scale-up? A3: Consistent and reliable in-process controls (IPCs) are essential for scale-up.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative analysis. Develop a stable method to track the disappearance of starting materials and the appearance of the product and key impurities. This allows for precise determination of reaction completion.[5][13]

  • Thin Layer Chromatography (TLC): A rapid, qualitative tool for a quick check on the reaction's progress. It's excellent for visualizing the major components but is less precise than HPLC.[13]

  • Gas Chromatography (GC) and LC-MS: Useful for identifying volatile impurities or confirming the mass of products and byproducts, respectively.[14]

Part 3: Experimental Protocols

The following protocols are generalized starting points and must be optimized for your specific equipment and scale.

Protocol 1: General Procedure for Bromination

This protocol is adapted from methodologies for similar nicotinic acid derivatives.[2][3]

  • Reaction Setup: In a suitably sized reactor equipped with mechanical stirring, a temperature probe, and an addition funnel, charge the 6-fluoronicotinic acid (1.0 eq) and a suitable solvent (e.g., glacial acetic acid).

  • Cooling: Cool the mixture to 0–5°C using an appropriate cooling bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the reaction solvent. Add this solution slowly to the cooled reactor over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4–8 hours.

  • Monitoring: Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Quenching: Once complete, cool the reaction mixture back to 0-5°C and slowly quench by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine, followed by a careful neutralization with a base like sodium bicarbonate.

  • Isolation: The product may precipitate upon quenching or after partial removal of the solvent. Isolate the solid by filtration, wash with cold water, and dry under vacuum at a low temperature (<40°C).

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is based on established methods for challenging 2-bromopyridine substrates.[7][9]

  • Inerting the Reactor: To a dry reactor, add the this compound (or its ester, 1.0 eq), the arylboronic acid (1.2–1.5 eq), and the base (e.g., K₃PO₄, 2.0–3.0 eq).

  • Atmosphere Control: Evacuate the reactor and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1) via cannula or a pressure-equalizing dropping funnel.

  • Reaction: Heat the mixture to the desired temperature (typically 80–100°C) and stir until the reaction is complete as determined by HPLC.

  • Workup: Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.

  • Extraction & Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

References

Technical Support Center: Alternative Solvent Systems for 2-Bromo-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of reactions with 2-Bromo-6-fluoronicotinic acid. This trifunctional building block is a powerful scaffold in pharmaceutical and materials science, but its unique combination of a carboxylic acid, a reactive bromine atom, and an activated fluorine atom presents distinct challenges, particularly concerning solubility and reaction optimization. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles and enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: My this compound has poor solubility in standard solvents like toluene or THF for my Suzuki coupling. What are my options?

A: This is a very common issue. The polar, acidic nature of the carboxylic acid group conflicts with the requirements of many nonpolar solvents typically used in cross-coupling. You have several effective options:

  • Use a Co-solvent System: A mixture of a nonpolar solvent with a polar one is often the best first choice. A classic combination is 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio) .[1][2] Water can help dissolve the carboxylate salt formed in situ with the reaction base, while the dioxane solubilizes the organic components and the palladium catalyst complex.

  • Switch to a Polar Aprotic Solvent: Solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) can be excellent choices.[3] They possess high dielectric constants, which aids in dissolving polar starting materials and ionic intermediates. However, be mindful of higher boiling points, which can complicate product isolation.

  • Consider Greener Ether Solvents: Newer, greener ether solvents like Cyclopentyl Methyl Ether (CPME) have high boiling points (106 °C) and are more hydrophobic than THF, which can simplify aqueous workups.[4][5][6] They are also more stable towards peroxide formation and are robust under both acidic and basic conditions.[5][7][8]

Q2: I'm performing an amide coupling using standard conditions (e.g., HATU/DIPEA in DCM or DMF), but the reaction is sluggish. Could the solvent be the problem?

A: Yes, solvent choice is critical in amide couplings. While DMF is a workhorse solvent, its use is facing increasing scrutiny due to health concerns.[9][10] If your reaction is slow, consider these points:

  • Solubility is Key: Ensure all components—the acid, coupling agent, base, and amine—are fully dissolved. If you observe a suspension, the reaction is likely diffusion-limited.

  • Alternative Aprotic Solvents: Acetonitrile can be a good alternative to Dichloromethane (DCM) and is often used in protocols with reagents like HATU.[11]

  • Greener Alternatives: Consider replacing DMF or DCM with more sustainable options. 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) are excellent greener replacements that often perform as well as or better than traditional solvents.[7][12][13] CPME, in particular, is very stable and its hydrophobicity simplifies workup procedures.[4][6][7]

Q3: I am attempting a nucleophilic aromatic substitution (SNAr) with an amine. How can solvent choice help me selectively substitute the fluorine at C6 instead of the bromine at C2?

A: This is an advanced challenge where solvent plays a decisive role in modulating reactivity. For SNAr on electron-deficient rings like this pyridine, the C-F bond is generally more labile than the C-Br bond. To enhance this inherent selectivity:

  • Use Polar Aprotic Solvents: Solvents like DMSO, DMF, or NMP are ideal for SNAr. They effectively solvate the cationic portion of the Meisenheimer complex intermediate but do not strongly hydrogen-bond with the nucleophile, leaving it "naked" and highly reactive.

  • Avoid Protic Solvents: Polar protic solvents like ethanol or water can form strong hydrogen bonds with the amine nucleophile.[14] This "caging" effect stabilizes the nucleophile, reduces its reactivity, and can diminish selectivity.[14][15] The reaction may require higher temperatures, which can lead to competing side reactions.

Troubleshooting Guides & Protocols

Guide 1: Optimizing a Suzuki-Miyaura Coupling Reaction

Issue: You are experiencing low yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The primary suspects are poor solubility and catalyst deactivation.[16]

Causality: The success of a Suzuki coupling hinges on keeping all species in the solution phase to allow the catalytic cycle to proceed efficiently. If the starting material or the base (e.g., K₂CO₃) is not soluble, the reaction will be slow and incomplete. High temperatures required to force the reaction can lead to catalyst decomposition (forming palladium black) or side reactions like protodeboronation of the boronic acid.[16][17]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Decision Start Low Yield Observed (Toluene, 100°C) Solvent1 Test: Dioxane/H2O (4:1) Base: K2CO3 Temp: 90°C Start->Solvent1 Solvent2 Test: CPME Base: K3PO4 Temp: 100°C Start->Solvent2 Solvent3 Test: DMF Base: Cs2CO3 Temp: 80°C Start->Solvent3 Analysis Analyze Yields & Purity (LC-MS) Solvent1->Analysis Solvent2->Analysis Solvent3->Analysis Decision Select Best System (e.g., Dioxane/H2O shows >70% yield) Analysis->Decision Good Conversion Troubleshoot All Yields Low? Re-evaluate Catalyst/Ligand Analysis->Troubleshoot Poor Conversion

Caption: A systematic workflow for screening alternative solvent systems in a Suzuki coupling reaction.

This protocol provides a robust starting point for coupling reactions.[1]

  • Reagent Preparation: In an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[18]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water in a 4:1 ratio via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.[16]

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. The aqueous layer will be basic; acidify it with 1M HCl to pH ~3-4 to protonate the product's carboxylic acid.

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Solvent SystemTypical BaseTemperature (°C)AdvantagesDisadvantages
TolueneK₃PO₄100-110Easy to make anhydrous.Poor solubility for the acid.
Dioxane/H₂O (4:1)K₂CO₃, Cs₂CO₃80-100Excellent solubility for reagents[1]; often promotes fast reactions.Dioxane is a suspected carcinogen.
DMFCs₂CO₃80-100Good solvating power.High boiling point; can be difficult to remove.
CPMEK₃PO₄100Greener alternative[7][8]; hydrophobic nature simplifies workup.[4][6]May require higher temperatures than dioxane.
Guide 2: Selecting a Solvent for Amide Bond Formation

Issue: Your standard amide coupling protocol is inefficient, potentially due to the use of a suboptimal or hazardous solvent like DMF or DCM.[9][10]

Causality: Amide coupling reactions proceed through activated intermediates (e.g., an O-acylisourea ester with carbodiimides or an active ester with HATU). The solvent must effectively solvate these charged intermediates without interfering with the reaction. Furthermore, the increasing focus on green chemistry necessitates moving away from hazardous solvents.[9][10]

G Start Need to Perform Amide Coupling Q1 Are Green Solvents a Priority? Start->Q1 A1_Yes Try CPME or 2-MeTHF Q1->A1_Yes Yes A1_No Use Acetonitrile or DMF Q1->A1_No No Q2 Is the Amine Poorly Soluble? A1_Yes->Q2 A1_No->Q2 A2_Yes Consider DMF or NMP (High Solvating Power) Q2->A2_Yes Yes A2_No Proceed with Selected Solvent Q2->A2_No No

Caption: A decision-making flowchart for choosing an appropriate amide coupling solvent.

This protocol offers a greener and safer alternative to traditional methods.[13]

  • Activation: In a round-bottom flask, dissolve this compound (1.0 equiv.) and HATU (1.1 equiv.) in Cyclopentyl Methyl Ether (CPME). Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv.) and stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.05 equiv.) to the reaction mixture.

  • Reaction: Stir at room temperature until the reaction is complete as monitored by LC-MS (typically 2-4 hours).

  • Work-up: Dilute the reaction mixture with more CPME. Wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. The high hydrophobicity of CPME allows for clean phase separation.[4][6]

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can then be purified by chromatography or crystallization.

References

Validation & Comparative

Mass spectrometry analysis of 2-Bromo-6-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Mass Spectrometry Analysis of 2-Bromo-6-fluoronicotinic Acid

Introduction

This compound is a halogenated pyridine derivative of significant interest in pharmaceutical and agrochemical research. As a molecular scaffold, it is utilized in the synthesis of novel bioactive compounds, making its accurate identification and characterization paramount.[1] Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide, prepared from a Senior Application Scientist's perspective, provides an in-depth comparison of mass spectrometric methodologies for the analysis of this compound. We will move beyond simple procedural lists to explore the causality behind analytical choices, comparing direct analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) with techniques requiring derivatization, such as Gas Chromatography-Mass Spectrometry (GC-MS). The focus will be on providing actionable insights for researchers in drug development and chemical synthesis to select the optimal analytical strategy for their specific objectives, whether for metabolic studies, impurity profiling, or structural confirmation.

Physicochemical Properties and their MS Implications

Understanding the inherent properties of this compound is critical for selecting and optimizing MS parameters.

PropertyValue / DescriptionImplication for Mass Spectrometry Analysis
Molecular Formula C₆H₃BrFNO₂Provides the basis for calculating molecular weight.[1]
Average Molecular Weight ~220.00 g/mol Guides the setting of the mass analyzer's scan range.[2]
Monoisotopic Mass 218.9331 u (for ⁷⁹Br)The precise mass used for high-resolution mass spectrometry (HRMS) for unambiguous formula determination.
Key Structural Features Carboxylic acid, Pyridine ring, Bromine atom, Fluorine atomThe carboxylic acid group makes the molecule polar and acidic, suitable for Electrospray Ionization (ESI). The bromine atom produces a characteristic M+2 isotopic pattern.
Polarity & Volatility Polar solid, not readily volatileThe low volatility makes direct analysis by GC-MS challenging without derivatization.[3] Its polarity is ideal for LC-MS techniques.
Isotopic Signature Contains one Bromine atomThe natural isotopic abundance of Bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) results in two prominent molecular ion peaks (M and M+2) of nearly equal intensity, a critical diagnostic feature for identification.[4][5]

Comparison of Ionization Techniques: LC-MS vs. GC-MS

The choice of ionization is the most critical decision in the MS analysis of any compound. For this compound, the primary choice lies between a direct "soft ionization" approach coupled with liquid chromatography or a "hard ionization" approach that requires chemical derivatization and gas chromatography.

Liquid Chromatography-Electrospray Ionization (LC-ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from a liquid solution into the gas phase with minimal fragmentation.[6][7] Given the polar and acidic nature of this compound, ESI is the most direct and arguably superior method for its analysis.

  • Principle of Operation : A solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.[8]

  • Causality : The carboxylic acid and pyridine nitrogen are readily ionizable.

    • Negative Ion Mode ([M-H]⁻) : In a basic mobile phase, the carboxylic acid easily deprotonates to form a stable carboxylate anion. This is often the preferred mode for acidic compounds due to high efficiency and a clean background.

    • Positive Ion Mode ([M+H]⁺) : In an acidic mobile phase (e.g., with 0.1% formic acid), the pyridine nitrogen can be protonated.[9][10] This provides a viable, albeit sometimes less sensitive, alternative to negative mode.

  • Advantages :

    • High Sensitivity & Specificity : ESI is exceptionally sensitive, ideal for trace-level detection.

    • Direct Analysis : No derivatization is required, saving time and avoiding potential side reactions.

    • Soft Ionization : The molecular ion (or pseudo-molecular ion) is preserved, providing clear molecular weight information.[7]

    • Structural Elucidation : Coupling with tandem MS (MS/MS) allows for controlled fragmentation, yielding rich structural data.

Gas Chromatography-Electron Ionization (GC-EI-MS)

Gas chromatography requires analytes to be thermally stable and volatile.[11] Since this compound is a non-volatile solid, derivatization is mandatory to convert the polar carboxylic acid group into a nonpolar, volatile ester.

  • Principle of Operation : The derivatized analyte is vaporized and separated on a GC column. Eluting molecules enter the ion source where they are bombarded with high-energy electrons (~70 eV). This "hard" ionization technique causes extensive and reproducible fragmentation.[6][12]

  • Causality (The Need for Derivatization) : The carboxylic acid's high polarity and ability to form hydrogen bonds prevent it from vaporizing at typical GC temperatures. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton into a trimethylsilyl (TMS) group.[13]

  • Advantages :

    • Reproducible Fragmentation : EI generates highly reproducible fragmentation patterns that are excellent for library matching and structural confirmation.

    • Excellent Chromatography : Capillary GC offers very high separation efficiency.

  • Disadvantages :

    • Indirect Analysis : Requires an extra derivatization step, which can be time-consuming and introduce variability.

    • Potential for Weak Molecular Ion : The high energy of EI can lead to extensive fragmentation, sometimes resulting in a weak or entirely absent molecular ion peak, complicating molecular weight determination.[7]

    • Thermal Degradation : There is a risk that the analyte could degrade at the high temperatures of the GC injector.

Comparative Summary

FeatureLC-ESI-MSGC-EI-MS (with Derivatization)
Sample Preparation Simple dissolution in a suitable solventComplex : Requires complete, reproducible derivatization
Ionization Type Soft (preserves molecular ion)Hard (causes extensive fragmentation)
Molecular Ion Peak Strong [M-H]⁻ or [M+H]⁺May be weak or absent
Fragmentation Controlled via Collision-Induced Dissociation (CID) in MS/MSExtensive and reproducible, useful for library matching
Primary Use Case Quantitative analysis, metabolite identification, general screeningStructural confirmation when a spectral library is available
Overall Suitability Highly Recommended : More direct, sensitive, and versatile for this analyte.Alternative/Confirmatory : Useful but more complex and less direct.

Experimental Workflows and Protocols

The following diagrams and protocols represent self-validating systems designed for robust and reproducible analysis.

Workflow Comparison Diagram

G cluster_0 LC-ESI-MS/MS Workflow cluster_1 GC-EI-MS Workflow lc_start Sample Dissolution (e.g., ACN/H₂O) lc_hplc HPLC Separation (C18 Column) lc_start->lc_hplc lc_esi Electrospray Ionization (ESI) (Negative or Positive Mode) lc_hplc->lc_esi lc_ms1 Full Scan MS (MS1) (Determine Precursor Ion) lc_esi->lc_ms1 lc_ms2 Tandem MS (MS/MS) (Fragment Precursor Ion) lc_ms1->lc_ms2 lc_data Data Analysis lc_ms2->lc_data gc_start Sample Dissolution (e.g., Pyridine) gc_deriv Derivatization (e.g., with BSTFA) gc_start->gc_deriv gc_gc GC Separation (Capillary Column) gc_deriv->gc_gc gc_ei Electron Ionization (EI) gc_gc->gc_ei gc_ms Full Scan MS (Acquire Spectrum) gc_ei->gc_ms gc_data Data Analysis & Library Search gc_ms->gc_data

Caption: Comparative workflows for LC-ESI-MS/MS and GC-EI-MS analysis.

Protocol 1: LC-ESI-MS/MS Analysis

This protocol is optimized for the quantitative and qualitative analysis of this compound.

  • Standard/Sample Preparation:

    • Prepare a 1 mg/mL stock solution in acetonitrile (ACN).

    • Create a working standard series (e.g., 1 ng/mL to 1000 ng/mL) by diluting the stock with a 50:50 mixture of ACN and water.

    • For plasma samples, perform a protein precipitation by adding 3 parts ACN to 1 part plasma, vortexing, centrifuging, and analyzing the supernatant.[9][10]

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 5 mM Ammonium Acetate (for negative mode).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile (for negative mode).

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions (Triple Quadrupole or Q-TOF):

    • Ionization Mode: Electrospray (ESI), Negative and/or Positive.

    • Capillary Voltage: -3.5 kV (Negative) or +4.0 kV (Positive).

    • Source Temperature: 450°C.[9]

    • Scan Mode: Full Scan (m/z 50-300) to find the precursor ion, followed by product ion scan (MS/MS) of the precursor m/z 218/220 (positive mode) or m/z 218/220 (negative mode, though the exact mass is what's used).

    • Collision Gas: Argon.

    • Collision Energy: Optimize by infusing a standard, typically in the range of 10-40 eV.

Protocol 2: GC-EI-MS Analysis (with TMS Derivatization)

This protocol is for structural confirmation via spectral pattern matching.

  • Derivatization: [13]

    • Dissolve ~1 mg of the sample in 100 µL of pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: DB-5ms or similar nonpolar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at 1 mL/min.

    • Oven Program: Hold at 75°C for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-400.

Fragmentation Analysis and Pathway Visualization

The fragmentation pattern is key to confirming the molecule's identity. The bromine atom serves as an invaluable label, as any fragment containing it will exhibit the characteristic 1:1 doublet peak.[4]

Predicted ESI-MS/MS Fragmentation ([M-H]⁻)

In negative ion mode, collision-induced dissociation (CID) of the deprotonated molecule (m/z 218/220) is expected to proceed via decarboxylation.

G parent [M-H]⁻ m/z 218/220 frag1 Loss of CO₂ (-44 Da) [C₅H₂BrFN]⁻ m/z 174/176 parent->frag1 - CO₂ frag2 Loss of HBr (-80 Da) [C₆H₂FNO]⁻ m/z 124 parent->frag2 - HBr

Caption: Proposed ESI-MS/MS fragmentation of deprotonated this compound.

  • Key Fragment : The most predictable and likely most abundant fragment ion will be at m/z 174/176 , corresponding to the loss of carbon dioxide (44 Da) from the precursor ion.[14] This is a classic fragmentation pathway for carboxylic acids.

  • Other Fragments : Loss of HBr (80/82 Da) is also plausible, leading to a fragment at m/z 138 (from m/z 218).

Predicted GC-EI-MS Fragmentation (of TMS Ester)

The fragmentation of the TMS ester (M.W. = 292) under EI will be more complex. The molecular ion (M⁺˙) will be at m/z 291/293.

G parent [M]⁺˙ (TMS Ester) m/z 291/293 frag1 [M-CH₃]⁺ m/z 276/278 parent->frag1 - •CH₃ frag2 [M-COOTMS]⁺ m/z 174/176 parent->frag2 - •COOTMS frag3 Loss of Br [M-Br]⁺ m/z 212 parent->frag3 - •Br frag_base TMS Ion [Si(CH₃)₃]⁺ m/z 73 parent->frag_base (rearrangement)

Caption: Proposed EI fragmentation pathways for the TMS ester of the analyte.

  • Key Fragments :

    • [M-CH₃]⁺ (m/z 276/278) : Loss of a methyl radical from the TMS group is a very common fragmentation.

    • [M-COOTMS]⁺ (m/z 174/176) : Cleavage of the entire TMS-ester group, leaving the charged pyridine ring.[14]

    • [M-Br]⁺ (m/z 212) : Loss of the bromine radical.

    • m/z 73 : A prominent peak corresponding to the stable [Si(CH₃)₃]⁺ ion is characteristic of TMS-derivatized compounds.

Conclusion and Recommendations

For the comprehensive analysis of this compound, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the unequivocally superior methodology. Its ability to directly analyze the compound with high sensitivity, preserve clear molecular weight information, and provide controlled structural fragmentation makes it ideal for nearly all applications, from quantitative bioanalysis to impurity profiling.

GC-EI-MS remains a valid technique for structural confirmation, particularly if an established spectral library is available for comparison. However, the requirement for derivatization introduces complexity and potential sources of error that render it less suitable for routine or quantitative analysis compared to the direct LC-MS approach. Researchers should prioritize LC-ESI-MS for its efficiency, reliability, and superior performance for this class of polar, halogenated aromatic acids.

References

A Comparative Guide to Analytical Standards and Reference Materials for 2-Bromo-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity and characterization of intermediates are paramount. 2-Bromo-6-fluoronicotinic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The reliability of analytical data underpins the success of research and development, making the choice of high-quality analytical standards and reference materials a critical decision. This guide provides an in-depth technical comparison of analytical standards for this compound, offering insights into their performance and the methodologies for their evaluation.

The Critical Role of High-Purity Reference Materials

The adage "you can't make good medicine from bad ingredients" holds unequivocally true in drug development. The purity of a starting material like this compound directly influences the impurity profile of the final API. An inaccurate assessment of the starting material can lead to unforeseen challenges in later stages, including regulatory hurdles and compromised patient safety. Therefore, employing well-characterized analytical standards is not merely a matter of good practice but a foundational requirement for robust and reproducible science.

Potential impurities in this compound can arise from the synthetic route, which may involve bromination and fluorination of a pyridine precursor.[1][2][3] Common impurities could include regioisomers (e.g., 2-Bromo-5-fluoronicotinic acid), starting materials, or byproducts from incomplete reactions. A reliable analytical standard allows for the accurate identification and quantification of such impurities.

Comparative Analysis of Analytical Standards

While a direct head-to-head comparison of all commercially available this compound standards with experimental data is beyond the scope of this guide, we can establish a framework for their evaluation based on typical specifications provided by suppliers and established analytical techniques. Reputable suppliers of analytical standards and reference materials include organizations like Sigma-Aldrich, Honeywell, and various specialized chemical providers.[4][5]

Table 1: Comparison of Typical Specifications for this compound Analytical Standards

FeatureStandard Grade A (Typical) Standard Grade B (Typical) Key Considerations for Researchers
Purity (by HPLC) ≥98%≥95%Higher purity standards provide more accurate quantification of the main component and better resolution of impurities.
Identity Confirmation ¹H NMR, Mass Spectrometry¹H NMRComprehensive characterization (including MS) provides greater confidence in the material's identity.
Certificate of Analysis (CoA) Detailed, with chromatogram and spectral dataBasic, stating purity and identityA detailed CoA is crucial for understanding the impurity profile and for regulatory submissions.[6][7][8]
Traceability Often traceable to national standardsMay not be specifiedTraceability is important for applications requiring metrological certainty.
Cost HigherLowerThe cost should be weighed against the potential risks of using a less-characterized standard.

Analytical Methodologies for Purity and Identity Assessment

A multi-pronged analytical approach is essential for the comprehensive characterization of this compound reference materials. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this analysis.[9]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the workhorse for purity assessment of non-volatile compounds like this compound.[9][10] A reversed-phase method is typically employed.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.[9]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used for the separation of polar and non-polar impurities.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm) is a common choice.[9]

  • Sample Preparation: Accurately weigh and dissolve the analytical standard in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation

While this compound itself is not sufficiently volatile for direct GC-MS analysis, this technique is invaluable for identifying volatile and semi-volatile impurities, such as residual solvents.[9] Derivatization is necessary to analyze the parent compound.

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Derivatization: The carboxylic acid group must be derivatized to increase volatility. Silylation is a common method, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11]

  • Instrumentation: A standard GC-MS system is used.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms) is generally suitable.[11]

  • Carrier Gas: Helium is the most common carrier gas.

  • Oven Program: A temperature gradient is used to separate compounds with different boiling points.

  • Mass Spectrometry: Electron Ionization (EI) is a standard technique for generating mass spectra, which can be compared to libraries for compound identification.[11]

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Sample_GC Sample Aliquot Derivatize Derivatization (e.g., Silylation) Sample_GC->Derivatize Inject_GC Inject into GC Derivatize->Inject_GC Separate_GC Separation in Capillary Column Inject_GC->Separate_GC Detect_MS MS Detection (EI) Separate_GC->Detect_MS Analyze_Spectra Analyze Mass Spectra Detect_MS->Analyze_Spectra Identify Identify Impurities Analyze_Spectra->Identify

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques for confirming the structure of this compound and identifying structural isomers.[9][12] The chemical shifts and coupling constants in the ¹H NMR spectrum provide a unique fingerprint of the molecule. For example, the protons on the pyridine ring will exhibit characteristic splitting patterns and chemical shifts influenced by the bromo and fluoro substituents. A Certificate of Analysis for a high-quality standard should include a ¹H NMR spectrum that is consistent with the proposed structure.[7]

Conclusion and Recommendations

The selection of an analytical standard for this compound is a critical step that should not be overlooked. While cost is a factor, the long-term benefits of using a high-purity, well-characterized reference material are substantial.

Key Recommendations:

  • Prioritize Purity and Comprehensive Characterization: Opt for standards with the highest available purity and a detailed Certificate of Analysis that includes data from orthogonal analytical techniques (HPLC, NMR, MS).

  • Verify Supplier Reputation: Choose suppliers with a strong track record in producing high-quality reference materials.

  • In-house Verification: Whenever possible, perform in-house verification of the analytical standard to confirm its identity and purity before use in critical applications.

  • Consider the Application: The required quality of the standard may vary depending on the stage of research or development. Early-stage discovery may tolerate a lower purity standard, while late-stage development and quality control demand the highest quality.

By adhering to these principles, researchers, scientists, and drug development professionals can ensure the integrity of their analytical data, leading to more robust and reliable scientific outcomes.

References

A Comparative Guide to the Reactivity of 2-Bromo-6-fluoronicotinic Acid and 2-Chloro-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. The 2-halo-6-fluoronicotinic acid scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. This guide provides an in-depth, objective comparison of the reactivity of two key analogues: 2-Bromo-6-fluoronicotinic acid and 2-Chloro-6-fluoronicotinic acid . By examining their performance in cornerstone reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, this document aims to equip researchers with the field-proven insights necessary for informed substrate selection and reaction optimization.

At a Glance: Key Differences in Reactivity

The primary differentiator between these two reagents lies in the inherent chemical properties of the carbon-halogen bond at the 2-position of the pyridine ring. This distinction dictates their suitability for different types of chemical transformations.

FeatureThis compound2-Chloro-6-fluoronicotinic Acid
Primary Reactivity More reactive in Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).More reactive in Nucleophilic Aromatic Substitution (SNAr).
C-X Bond Strength Weaker C-Br bond.Stronger C-Cl bond.
Cost Generally higher cost.Often more cost-effective.
Typical Applications Ideal for rapid diversification via C-C and C-N bond formation with a broad range of coupling partners.Preferred for direct displacement of the halogen with strong nucleophiles.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The reactivity of the aryl halide is a crucial parameter in these transformations, with the oxidative addition of the palladium catalyst to the carbon-halogen bond often being the rate-determining step.[1]

Suzuki-Miyaura Coupling: A Head-to-Head Comparison

The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond, is a staple in pharmaceutical synthesis.[2] The established reactivity trend for halogens in this reaction is I > Br > Cl, a direct consequence of the carbon-halogen bond dissociation energy.[3]

This compound is the more reactive partner in Suzuki-Miyaura couplings. The weaker C-Br bond facilitates a more rapid oxidative addition of the Pd(0) catalyst, leading to faster reaction times and often higher yields under milder conditions compared to its chloro-analogue.[1][2]

2-Chloro-6-fluoronicotinic acid , while less reactive, is by no means inert. Successful couplings can be achieved, but typically require more robust catalytic systems, higher temperatures, and potentially longer reaction times. The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, is often necessary to facilitate the oxidative addition to the more resilient C-Cl bond.[1]

Comparative Data (Inferred from Analogous Systems)

Substrate AnalogueConditionsYieldObservations
2-Bromo-6-methylisonicotinic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90-100°CGood to ExcellentStandard conditions are often sufficient for high conversion.
2-Chloro-6-methylisonicotinic acidPd₂(dba)₃/XPhos, K₃PO₄, 1,4-Dioxane, 110°CModerate to GoodRequires more specialized, electron-rich ligands and higher temperatures.

This data is representative and compiled from general knowledge of Suzuki-Miyaura couplings on similar substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of a 2-halo-6-fluoronicotinic acid with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

dot

Caption: Workflow for Suzuki-Miyaura Coupling.

  • Reagent Preparation: In a reaction vessel suitable for heating under an inert atmosphere, combine 2-halo-6-fluoronicotinic acid (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0–3.0 equiv.).

  • Inerting: Seal the vessel, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer to precipitate the product, or extract the product into the organic layer if it is not acidic.

  • Purification: Isolate the crude product by filtration or separation of the organic layer. Purify the product by recrystallization or column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds.[1] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key factor, with aryl bromides generally being more reactive than aryl chlorides.

This compound is expected to be the more facile substrate for Buchwald-Hartwig amination. It will likely react with a broader range of amines under milder conditions.

2-Chloro-6-fluoronicotinic acid can also be a viable substrate, but it will likely require more specialized and often proprietary Buchwald ligands, stronger bases (like NaOt-Bu or LHMDS), and higher reaction temperatures to achieve comparable yields to the bromo analogue.[4]

dot

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for the direct displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. In contrast to palladium-catalyzed couplings, the reactivity trend for halogens in SNAr is often F > Cl > Br > I.[5] This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex). The high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect, thereby accelerating the reaction.

2-Chloro-6-fluoronicotinic acid is generally the more reactive substrate in SNAr reactions. The electron-withdrawing nature of the pyridine ring nitrogen, the fluorine at C6, and the carboxylic acid at C3 all contribute to making the ring electron-deficient and thus susceptible to nucleophilic attack at the C2 position. The chloride is a good leaving group in this context.

This compound , while still reactive, is typically less so than the chloro analogue in SNAr. The lower electronegativity of bromine provides less stabilization for the Meisenheimer intermediate compared to chlorine.

Experimental Evidence from Analogous Systems

A patent for the synthesis of 2-amino-6-methylnicotinic acid describes the reaction of 2-chloro-6-methylnicotinic acid with aqueous ammonia in an autoclave at 170°C, achieving a 74% yield.[6] This demonstrates the feasibility of SNAr on a closely related chloro-substituted nicotinic acid, albeit under forcing conditions. Similar reactions with the bromo analogue would likely require even higher temperatures or result in lower yields under the same conditions.

Experimental Protocol: General Procedure for SNAr with an Amine

This protocol provides a general method for the SNAr of 2-chloro-6-fluoronicotinic acid with an amine nucleophile.

  • Reaction Setup: In a pressure-rated reaction vessel, combine 2-chloro-6-fluoronicotinic acid (1.0 equiv.) and the desired amine (2.0–5.0 equiv.). A solvent such as water, ethanol, or NMP can be used, and a base (e.g., K₂CO₃) may be added if the amine salt is used or to scavenge the HCl byproduct.

  • Reaction: Seal the vessel and heat the mixture to the required temperature (often in the range of 100–180 °C).

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling, if the product precipitates, it can be isolated by filtration. Alternatively, the reaction mixture can be diluted with water and the pH adjusted to precipitate the product, which is then collected by filtration.

  • Purification: The crude product can be purified by recrystallization.

Section 3: Potential Side Reactions: The Risk of Decarboxylation

A critical consideration when working with nicotinic acid derivatives, particularly under the heated conditions often required for cross-coupling and SNAr reactions, is the potential for decarboxylation. The loss of CO₂ from the carboxylic acid group can lead to the formation of the corresponding 2-halo-6-fluoropyridine, reducing the yield of the desired product. The propensity for decarboxylation is influenced by temperature, the presence of acids or bases, and potentially the metal catalyst itself.[7] While specific data on the thermal stability of 2-bromo- and 2-chloro-6-fluoronicotinic acid is limited, it is a side reaction that should be monitored, especially when optimizing reactions at high temperatures.

Conclusion and Recommendations

The choice between this compound and 2-chloro-6-fluoronicotinic acid is fundamentally a strategic one, dictated by the intended synthetic transformation.

  • For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, This compound is the superior choice, offering higher reactivity that translates to milder reaction conditions, shorter reaction times, and often higher yields.

  • For nucleophilic aromatic substitution (SNAr) reactions, 2-chloro-6-fluoronicotinic acid is generally the more reactive and cost-effective option, benefiting from the stabilizing inductive effect of the chlorine on the rate-determining Meisenheimer intermediate.

By understanding these fundamental differences in reactivity, researchers can make more informed decisions in their synthetic planning, ultimately leading to more efficient and successful drug discovery and development programs.

References

A Senior Application Scientist's Guide to the Synthesis and Properties of 2-Bromo-6-fluoronicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Within this class, halogenated nicotinic acids serve as versatile building blocks for creating diverse molecular architectures. This guide provides an in-depth technical comparison of synthetic routes to analogs of 2-Bromo-6-fluoronicotinic acid and evaluates the properties of the resulting derivatives. The insights presented herein are grounded in established chemical principles and supported by experimental data from peer-reviewed literature, offering a practical resource for laboratory applications.

Introduction: The Significance of this compound

This compound is a valuable starting material in medicinal chemistry due to its trifunctional nature. The pyridine ring provides a core heterocyclic structure, the carboxylic acid at the 3-position offers a handle for amide bond formation or other modifications, the bromine atom at the 2-position is primed for cross-coupling reactions, and the fluorine atom at the 6-position can enhance metabolic stability and modulate the electronic properties of the molecule. This unique combination of functionalities allows for the facile synthesis of a wide array of analogs with potential applications as therapeutic agents and imaging probes.

Synthetic Strategies for Analog Development: A Comparative Overview

The primary routes for generating analogs of this compound involve palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The choice between these methods depends on the desired analog and the available starting materials. For clarity and practical application, we will primarily discuss the reactions of the corresponding methyl ester, methyl 2-bromo-6-fluoronicotinate, which is often preferred to avoid potential complications with the free carboxylic acid during the coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for forming biaryl and heteroaryl-aryl bonds.[1] In the context of this compound analogs, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position.

Reaction Principle: The reaction involves the palladium-catalyzed coupling of an organohalide (methyl 2-bromo-6-fluoronicotinate) with an organoboron compound, typically a boronic acid or its ester, in the presence of a base.[2] The catalytic cycle proceeds through oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[2]

Comparative Performance of Boronic Acids in Suzuki Coupling:

The electronic nature of the boronic acid coupling partner can significantly influence the reaction yield. Generally, electron-donating groups on the boronic acid enhance the rate of transmetalation and can lead to higher yields.[2] The following table provides a comparative summary of expected yields for the Suzuki coupling of methyl 2-bromo-6-fluoronicotinate with various arylboronic acids, based on data from similar 2-bromopyridine systems.[3]

Arylboronic AcidSubstituent NatureExpected Yield (%)
Phenylboronic acidNeutralGood to Excellent
4-Methoxyphenylboronic acidElectron-donatingExcellent
4-Chlorophenylboronic acidElectron-withdrawingGood
3-Thienylboronic acidHeteroaromaticGood to Excellent

Note: The yields are estimations based on reactions with structurally related 2-bromopyridines and may require optimization for the specific substrate.[3]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[4] This reaction enables the introduction of a diverse range of primary and secondary amines at the 2-position of the 6-fluoronicotinic acid scaffold.

Reaction Principle: This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine in the presence of a strong base.[4] The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]

Comparative Performance of Bases in Buchwald-Hartwig Amination:

The choice of base is critical for the success of the Buchwald-Hartwig amination. Strong, non-nucleophilic bases are typically required to facilitate the deprotonation of the amine and promote catalyst turnover. The following table compares the performance of common bases in the amination of related 2-bromopyridine substrates.[4]

BaseAmineCatalyst SystemSolventTemperature (°C)Yield (%)
NaOt-BuCyclohexane-1,2-diamine[Pd₂(dba)₃] / (±)-BINAPToluene8060
NaOt-BuN-methyl(phenyl)methanaminePd(OAc)₂ / dpppTolueneReflux90.7
Cs₂CO₃AnilinePd(OAc)₂ / XPhosToluene100High

Note: The data is collated from studies on analogous 2-bromopyridine systems and serves as a guide for reaction optimization.[4]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key synthetic transformations discussed.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Methyl 2-bromo-6-fluoronicotinate

This protocol outlines a general procedure for the synthesis of methyl 2-aryl-6-fluoronicotinates.

Materials:

  • Methyl 2-bromo-6-fluoronicotinate (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 2-bromo-6-fluoronicotinate, the respective arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of Methyl 2-bromo-6-fluoronicotinate

This protocol provides a general method for the synthesis of methyl 2-amino-6-fluoronicotinates.

Materials:

  • Methyl 2-bromo-6-fluoronicotinate (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XantPhos, 5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine methyl 2-bromo-6-fluoronicotinate, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add the anhydrous toluene via syringe, followed by the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Synthetic Pathways

The following diagrams illustrate the core synthetic transformations for generating analogs of this compound.

Suzuki_Miyaura_Coupling Methyl 2-bromo-6-fluoronicotinate Methyl 2-bromo-6-fluoronicotinate Pd Catalyst, Base Pd Catalyst, Base Methyl 2-bromo-6-fluoronicotinate->Pd Catalyst, Base Oxidative Addition Arylboronic Acid Arylboronic Acid Arylboronic Acid->Pd Catalyst, Base Transmetalation Methyl 2-aryl-6-fluoronicotinate Methyl 2-aryl-6-fluoronicotinate Pd Catalyst, Base->Methyl 2-aryl-6-fluoronicotinate Reductive Elimination Buchwald_Hartwig_Amination Methyl 2-bromo-6-fluoronicotinate Methyl 2-bromo-6-fluoronicotinate Pd Catalyst, Base Pd Catalyst, Base Methyl 2-bromo-6-fluoronicotinate->Pd Catalyst, Base Oxidative Addition Amine (R₂NH) Amine (R₂NH) Amine (R₂NH)->Pd Catalyst, Base Amine Coordination Methyl 2-(dialkylamino)-6-fluoronicotinate Methyl 2-(dialkylamino)-6-fluoronicotinate Pd Catalyst, Base->Methyl 2-(dialkylamino)-6-fluoronicotinate Reductive Elimination

References

Introduction: Unlocking the Potential of a Halogenated Nicotinic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of 2-Bromo-6-fluoronicotinic Acid Derivatives

Nicotinic acid (Vitamin B3) and its derivatives represent a cornerstone pharmacophore in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The inherent biological activity of the pyridine ring, coupled with its capacity for chemical modification, makes it a privileged scaffold in drug discovery.[1] This guide focuses on a specific, yet largely unexplored, class of compounds: This compound derivatives .

The rationale for investigating this particular scaffold is rooted in established medicinal chemistry principles. Halogenation is a powerful strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[2] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity.[3][4] Simultaneously, the presence of a bromine atom can significantly alter the electronic properties of the pyridine ring, potentially enhancing interactions with biological targets.[2][5][6] The combination of these two halogens at strategic positions on the nicotinic acid core presents a compelling opportunity for the development of novel therapeutic candidates with potentially enhanced potency and unique activity profiles.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to undertake the biological activity screening of novel this compound derivatives. It moves beyond a simple listing of protocols to explain the causality behind experimental choices, offering a self-validating system for discovery. We will explore potential therapeutic areas, provide detailed screening protocols, present comparative data from related compounds to establish benchmarks, and propose hypothetical mechanisms of action.

Chapter 1: The Established Pharmacological Landscape of Nicotinic Acid Analogs

The therapeutic potential of nicotinic acid derivatives is vast and well-documented. A foundational understanding of these activities is crucial for directing the screening efforts for novel analogs.

  • Antimicrobial Activity: Numerous nicotinic acid derivatives have been evaluated for their efficacy against a wide range of pathogens, including bacteria and fungi.[7] Some acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] This class of compounds is considered a strong starting point for developing new leads to combat multi-drug resistant bacteria.[7]

  • Anti-inflammatory Activity: Derivatives of nicotinic acid have demonstrated significant anti-inflammatory properties. For instance, a series of 2-substituted phenyl derivatives, particularly those with a 2-bromophenyl substituent, displayed distinctive analgesic and anti-inflammatory activities, comparable to the nonsteroidal anti-inflammatory drug (NSAID) mefenamic acid.[5][6][9] Their mechanism often involves the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][9][10]

  • Anticancer Activity: The nicotinic acid moiety has been incorporated into various compounds with the aim of developing novel anticancer agents.[1] Certain derivatives have shown cytotoxic potential against human cancer cell lines, with mechanisms including the inhibition of key enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), a critical regulator of angiogenesis.[11]

Given this precedent, a primary screening of this compound derivatives should logically focus on these three core areas: antimicrobial, anti-inflammatory, and anticancer activities.

Chapter 2: A Proposed Workflow for Biological Activity Screening

A systematic, tiered approach is essential for efficiently screening a library of novel compounds. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Potency Determination cluster_2 Tier 3: Selectivity & Safety Profiling cluster_3 Hit Candidate primary_antimicrobial Antimicrobial Assay (Agar Disc Diffusion) secondary_mic MIC/MBC Determination (Broth Microdilution) primary_antimicrobial->secondary_mic Active Hits primary_anti_inflammatory Anti-inflammatory Assay (RAW 264.7 Nitrite Assay) secondary_ic50_inflammation IC50 Determination (Cytokine Inhibition - ELISA) primary_anti_inflammatory->secondary_ic50_inflammation Active Hits primary_anticancer Anticancer Assay (MTT on a single cell line) secondary_ic50_cancer IC50 Determination (Panel of Cancer Cell Lines) primary_anticancer->secondary_ic50_cancer Active Hits toxicity Cytotoxicity Assay (Normal Cell Line, e.g., HaCaT) secondary_mic->toxicity secondary_ic50_inflammation->toxicity secondary_ic50_cancer->toxicity selectivity Selectivity Index (SI) Calculation toxicity->selectivity hit Lead Compound Identification selectivity->hit

Caption: Tiered workflow for screening this compound derivatives.

Chapter 3: Experimental Protocols and Comparative Benchmarks

This section provides detailed methodologies for key primary and secondary screening assays. To provide context, comparative data from published studies on related nicotinic acid derivatives are included.

Antimicrobial Activity Screening

Protocol 1: Agar Disc Diffusion Assay (Primary Screen)

  • Microbial Culture Preparation: Prepare a fresh inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) in a suitable broth and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the microbial inoculum onto the surface of a Mueller-Hinton Agar plate.

  • Disc Application: Sterilize paper discs (6 mm diameter) and impregnate them with a standard concentration (e.g., 100 µg) of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.

  • Controls: Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Protocol 2: Broth Microdilution for MIC Determination (Secondary Screen)

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

Table 1: Comparative Antimicrobial Activity of Nicotinic Acid Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Nicotinic acid-derived acylhydrazone (Compound 13)Staphylococcus epidermidis ATCC 122281.95[8]
Nicotinic acid-derived acylhydrazone (Compound 13)Staphylococcus aureus ATCC 43300 (MRSA)7.81[8]
1,3,4-Oxadiazoline derivative (Compound 25)Bacillus subtilis ATCC 66337.81[8]
1,3,4-Oxadiazoline derivative (Compound 25)Staphylococcus aureus ATCC 43300 (MRSA)15.62[8]
Nicotinamide derivative (NC 5)Gram-positive bacteria~0.03 mM[12][13]

Note: The performance of novel this compound derivatives can be benchmarked against these values.

Anti-inflammatory Activity Screening

Protocol 3: Nitrite Assay in LPS-stimulated RAW 264.7 Macrophages (Primary Screen)

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce an inflammatory response and nitric oxide (NO) production.

  • Nitrite Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of nitrite production compared to the LPS-stimulated control. A significant reduction indicates anti-inflammatory activity.

Table 2: Comparative Anti-inflammatory Activity of Bromo-Substituted Nicotinic Acid Analogs

CompoundTest ModelDose% Inhibition of Paw EdemaReference
Mefenamic Acid (Reference)Carrageenan-induced rat paw edema25 mg/kg55.4 ± 3.1[5][9]
Compound 4a (2-(2-bromophenylamino)nicotinic acid)Carrageenan-induced rat paw edema25 mg/kg51.2 ± 2.8[5][9]
Compound 4c (Ethyl 2-(2-bromophenylamino)nicotinate)Carrageenan-induced rat paw edema25 mg/kg56.1 ± 3.5[5][9]

Note: These in vivo results provide a benchmark for the potential anti-inflammatory efficacy to aim for with novel derivatives.

Anticancer and Cytotoxicity Screening

Protocol 4: MTT Assay for Cell Viability (Primary & Secondary Screen)

  • Cell Seeding: Seed cancer cells (e.g., HCT-15 colon cancer) or normal cells (e.g., HaCaT keratinocytes) in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Table 3: Comparative Anticancer Activity of Nicotinic Acid Derivatives

CompoundCell LineIC50 (µM)TargetReference
Doxorubicin (Reference)HCT-15 (Colon)0.456DNA Intercalation[11]
Sorafenib (Reference)HCT-15 (Colon)4.8Kinase Inhibitor[11]
Compound 5c (Nicotinic acid derivative)HCT-15 (Colon)0.301VEGFR-2[11]
Compound 5c (Nicotinic acid derivative)PC-3 (Prostate)0.219VEGFR-2[11]

Chapter 4: Hypothetical Mechanisms of Action

Based on the activities of related compounds, we can postulate potential mechanisms for this compound derivatives.

Antimicrobial Mechanism

Isonicotinic acid derivatives, like the famous anti-tuberculosis drug isoniazid, often function by inhibiting essential microbial enzymes. A plausible hypothesis is that these novel derivatives could target enzymes involved in cell wall synthesis or mycolic acid biosynthesis in bacteria.

G compound 2-Bromo-6-fluoro nicotinic acid derivative membrane Bacterial Cell Membrane compound->membrane Penetrates enzyme Essential Microbial Enzyme (e.g., InhA) membrane->enzyme Inhibits synthesis Cell Wall Component Synthesis enzyme->synthesis Blocks death Bacterial Cell Death synthesis->death Leads to

Caption: Hypothetical antimicrobial mechanism of action.

Anti-inflammatory Mechanism

The anti-inflammatory effects of nicotinic acid derivatives are often linked to the modulation of inflammatory signaling pathways. A likely mechanism is the inhibition of the NF-κB pathway, which would lead to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[9][14]

G lps LPS Stimulus nfkb NF-κB Pathway Activation lps->nfkb compound 2-Bromo-6-fluoro nicotinic acid derivative compound->nfkb Inhibits cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) nfkb->cytokines inflammation Inflammatory Response cytokines->inflammation

Caption: Hypothetical anti-inflammatory mechanism of action.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. The strategic combination of bromine and fluorine substituents on a biologically active nicotinic acid core provides a strong rationale for investigating these derivatives for antimicrobial, anti-inflammatory, and anticancer properties. The tiered screening workflow and detailed protocols outlined in this guide offer a robust framework for identifying and characterizing novel hit compounds.

Future work should focus on synthesizing a diverse library of these derivatives, followed by the systematic biological evaluation described herein. Promising hits should be subjected to further lead optimization, in-depth mechanistic studies, and eventually, in vivo efficacy and safety testing. The exploration of this chemical space holds significant potential for the discovery of next-generation therapeutic agents.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in 2-Bromo-6-fluoronicotinic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and synthetic chemists, the strategic construction of complex molecular architectures is paramount. 2-Bromo-6-fluoronicotinic acid stands as a crucial, yet challenging, heterocyclic building block. Its electron-deficient pyridine core, further deactivated by a fluorine substituent, presents a significant hurdle for the critical oxidative addition step in many cross-coupling reactions. Furthermore, the presence of a carboxylic acid group can complicate reactions through potential chelation to the metal center or by affecting solubility.

This guide provides an in-depth comparison of various catalytic systems for the effective coupling of this substrate. We will move beyond mere protocols to explore the mechanistic rationale behind catalyst selection, empowering researchers to make informed decisions for synthesizing novel C-C and C-N bonded derivatives.

The Challenge: The Electronic Nature of this compound

The primary difficulty in utilizing this compound lies in the electronic properties of the pyridine ring. The ring nitrogen acts as an electron sink, reducing the electron density of the C-Br bond. This makes the oxidative addition of a low-valent metal catalyst (the typical rate-determining step in many cross-coupling reactions) energetically demanding.[1] Consequently, catalyst systems that excel with simple aryl bromides may prove sluggish or entirely ineffective.

Successful catalysis hinges on employing systems specifically designed to overcome this activation barrier. This typically involves the use of highly active catalysts, often generated in situ from a metal precursor and a carefully selected ligand.

Comparative Analysis of Catalyst Systems

The choice of metal and, more critically, the ligand, dictates the success of coupling reactions with this substrate. While palladium remains the workhorse, nickel and copper present viable, and sometimes advantageous, alternatives.

Palladium-Based Catalysis: The Gold Standard

Palladium complexes are the most widely used and versatile catalysts for cross-coupling reactions. Their efficacy, however, is critically dependent on the coordinating ligand, which modulates the electronic and steric properties of the metal center.

Key Insight: For electron-deficient substrates like this compound, ligands must be both sterically bulky and highly electron-donating.[1]

  • Bulky Ligands: Promote the formation of monoligated, coordinatively unsaturated palladium(0) species, which are the highly active catalytic species. They also accelerate the final reductive elimination step.

  • Electron-Donating Ligands: Increase the electron density on the palladium center, which facilitates the oxidative addition into the electron-poor C-Br bond.[1]

Below is a comparison of common palladium catalyst systems, with performance data extrapolated from structurally related 2-halopyridine substrates.[1]

Catalyst System (Precursor + Ligand)Coupling ReactionTypical ConditionsExpected Efficacy & Remarks
Pd(PPh₃)₄ Suzuki, Heck, SonogashiraHigh Temp (≥100°C), Strong BaseModerate. Often considered a "first-generation" catalyst. May require high catalyst loading and harsh conditions, leading to side reactions.[2]
Pd(OAc)₂ / P(t-Bu)₃ SuzukiRoom Temp to Moderate TempGood. The use of a bulky, electron-rich trialkylphosphine ligand significantly enhances catalytic activity, allowing for milder conditions.[3][4]
Pd₂(dba)₃ / XPhos or SPhos Suzuki, Buchwald-HartwigModerate Temp (80-110°C), K₃PO₄ or Cs₂CO₃Excellent. Buchwald's biarylphosphine ligands are state-of-the-art for challenging substrates. They create highly active and stable catalysts capable of coupling electron-deficient heterocycles with high yields.[1]
[PdCl₂(dppf)] Suzuki, Buchwald-HartwigModerate to High TempGood to Very Good. The bidentate dppf ligand can stabilize the catalyst and prevent the formation of inactive palladium dimers, improving reaction rates and yields over simpler phosphines.[5]
Nickel-Based Catalysis: A Cost-Effective Alternative

Nickel catalysts have emerged as a powerful, earth-abundant alternative to palladium for cross-coupling reactions.[6] Generally, nickel is more reactive towards oxidative addition, which can be advantageous for less reactive electrophiles like aryl chlorides, and by extension, challenging aryl bromides.[6][7]

Key Considerations:

  • Reactivity: Nickel's higher reactivity can sometimes lead to different selectivity or a higher propensity for side reactions if not carefully controlled.

  • Cost: As a first-row transition metal, nickel is significantly cheaper than palladium, making it attractive for large-scale synthesis.[6]

  • Scope: While historically more limited, modern nickel catalysis now addresses a wide range of transformations, including Suzuki-Miyaura type couplings of challenging substrates.[6][8][9]

Catalyst System (Precursor + Ligand)Coupling ReactionTypical ConditionsExpected Efficacy & Remarks
NiCl₂ / PPh₃ / Zn Homocoupling, Biaryl SynthesisHigh Temp, Stoichiometric ReductantModerate. Classic conditions often used for homocoupling. The need for a stoichiometric reductant (like Zinc) is a drawback.[10]
NiCl₂(dppp) or NiCl₂(dppe) Suzuki-MiyauraModerate to High Temp, Strong BaseGood. Bidentate phosphine ligands provide stability and activity for C-C bond formation. Can be effective for heteroaryl halides.
NiCl₂ / NHC Ligand (e.g., IPr) Suzuki, Buchwald-HartwigModerate TempExcellent. N-Heterocyclic Carbene (NHC) ligands form very stable and highly active nickel complexes, often outperforming phosphine-based systems for difficult couplings.[7]
Copper-Based Catalysis: The Ullmann Reaction and Beyond

Copper-catalyzed couplings are among the oldest transition-metal-catalyzed reactions, most notably the Ullmann condensation.[11] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols using ligands have significantly expanded their scope and utility under milder conditions.[11][12]

Key Applications:

  • C-N and C-O Bond Formation: Copper catalysis is particularly effective for coupling amines, alcohols, and phenols with aryl halides (Ullmann-type reactions).[12][13]

  • Sonogashira Coupling: Copper is a crucial co-catalyst in the classic Sonogashira reaction, facilitating the transmetalation of the copper acetylide to the palladium center.[14] However, copper-only systems have also been developed.[15]

  • Homocoupling of Boronic Acids: A common side reaction in Suzuki couplings, but can be synthetically useful. Copper catalysts are known to promote this transformation.[16]

Catalyst System (Precursor + Ligand)Coupling ReactionTypical ConditionsExpected Efficacy & Remarks
CuI / L-proline or DMEDA Ullmann C-N / C-O Coupling90-120°C, K₂CO₃ or K₃PO₄Good to Excellent. Ligand-accelerated protocols have made the Ullmann reaction a viable and practical method for heteroatom coupling.
CuI (as co-catalyst with Pd) SonogashiraRoom Temp to 60°C, Amine BaseStandard. The classic and most reliable method for C(sp²)-C(sp) bond formation.

Catalytic Cycles and Experimental Workflows

Understanding the underlying mechanisms is key to troubleshooting and optimizing these reactions.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[2] Its catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition transmetal_complex Ar-Pd(II)(Ar')L₂ oa_complex->transmetal_complex transmetal_complex->pd0 Reductive Elimination aryl_halide Ar-Br (this compound) aryl_halide->oa_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetal_complex product Ar-Ar' (Coupled Product) product->pd0 Workflow start Define Coupling Partners (this compound + Nucleophile) select_catalyst Initial Catalyst Selection (e.g., Pd₂(dba)₃ / XPhos for Suzuki) start->select_catalyst screen_base Screen Bases (K₃PO₄, K₂CO₃, Cs₂CO₃) select_catalyst->screen_base screen_solvent Screen Solvents (Dioxane/H₂O, Toluene, DMF) screen_base->screen_solvent optimize_temp Optimize Temperature (80°C, 100°C, 110°C) screen_solvent->optimize_temp analysis Analyze Results (LCMS/NMR) Assess Yield & Purity optimize_temp->analysis decision_yield Is Yield >80%? analysis->decision_yield decision_side_products Side Products Present? decision_yield->decision_side_products No success Protocol Optimized decision_yield->success Yes decision_side_products->optimize_temp No (Re-optimize) failure Re-evaluate Catalyst System (Try Ni-based or different ligand) decision_side_products->failure Yes (e.g., Homocoupling)

References

Strategic Synthesis: A Cost-Effectiveness Analysis of 2-Bromo-6-fluoronicotinic Acid in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, substituted pyridine scaffolds are of paramount importance.[1] The strategic selection of a starting material is a critical decision that dictates not only the synthetic route but also the overall cost-effectiveness and timeline of a research program. 2-Bromo-6-fluoronicotinic acid has emerged as a versatile and valuable building block, offering a unique combination of reactivity and electronic properties.

This guide provides a detailed comparative analysis of this compound against its primary commercially available alternatives. We will delve into the causality behind experimental choices, supported by comparative data, to equip researchers with the insights needed to make informed decisions for their specific synthetic challenges.

The Reactivity Landscape: Understanding the Role of Halogen and Fluoro Substituents

The synthetic utility of this compound is rooted in the distinct roles of its substituents. The bromine atom at the C2 position serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions, while the electron-withdrawing fluorine atom at the C6 position modulates the electronic properties of the pyridine ring. This modulation can influence reaction kinetics and impart desirable characteristics, such as altered pKa or improved metabolic stability, in the final molecule.

The efficiency of palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. This creates a well-established reactivity trend: Iodo > Bromo > Chloro .[2] This trend is a direct consequence of the decreasing C-X bond strength down the halogen group, which facilitates the initial, and often rate-limiting, oxidative addition of the palladium(0) catalyst into the C-X bond.[2][3]

  • Iodo-derivatives: Exhibit the highest reactivity, often enabling milder reaction conditions. However, they are typically the most expensive and can be less stable.

  • Chloro-derivatives: Are generally the most cost-effective but their lower reactivity necessitates harsher conditions, higher catalyst loadings, and more specialized, electron-rich ligands to achieve comparable yields to their bromo counterparts.[4]

  • Bromo-derivatives: Frequently represent the optimal balance between reactivity and cost, undergoing efficient coupling under a broad range of standard conditions.[4]

This inherent reactivity difference allows for chemoselective functionalization in polyhalogenated systems, where a more reactive halogen can be addressed while leaving a less reactive one intact for subsequent transformations.[3]

Comparative Performance in Key Cross-Coupling Reactions

To provide a clear performance benchmark, we will compare this compound with a common, more economical alternative: 2,6-Dichloronicotinic acid . The comparison will focus on two of the most powerful and widely used C-C and C-N bond-forming reactions in drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[5][6]

Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[7] The choice of halide significantly impacts reaction efficiency.

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex (trans-R-Pd(II)-X-L2) Pd0->OxAdd Ar-X Transmetal Transmetalation Complex (trans-R-Pd(II)-R'-L2) OxAdd->Transmetal R'-B(OR)2 Base ReductElim R-R' Product Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Product_out Coupled Product (Ar-R') ArX Aryl Halide (Ar-X) Boronic Boronic Acid/Ester (R'-B(OR)2) caption Fig. 1: Generalized mechanism of the Suzuki-Miyaura coupling reaction.

Caption: Fig. 1: Generalized mechanism of the Suzuki-Miyaura coupling reaction.

Table 1: Performance Comparison in a Representative Suzuki-Miyaura Coupling

ParameterThis compound2,6-Dichloronicotinic acidRationale & Causality
Reactivity HighModerateThe weaker C-Br bond allows for faster oxidative addition compared to the C-Cl bond, which is often the rate-determining step.[2]
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(OAc)₂/XPhos, RuPhos, or other bulky, electron-rich phosphine ligands.The more challenging oxidative addition to the C-Cl bond requires more sophisticated and often more expensive catalyst systems to achieve high efficiency.[4]
Reaction Temp. 80-100 °C100-120 °CThe higher activation energy barrier for C-Cl bond cleavage necessitates more thermal energy to drive the reaction to completion.
Typical Yield Good to ExcellentModerate to Good (often lower than bromo- under identical conditions)The higher reactivity of the bromo-substrate generally translates to more efficient conversion and higher isolated yields.[4]
Relative Cost ModerateLowChloro-derivatives are typically less expensive to manufacture, making them attractive from a raw material cost perspective.
Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for introducing amine functionalities common in pharmaceuticals.[6]

Diagram: Generalized Buchwald-Hartwig Amination Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex (L-Pd(II)(Ar)(X)) Pd0->OxAdd Ar-X AmineCoord Amine Coordination & Deprotonation (L-Pd(II)(Ar)(NR2)) OxAdd->AmineCoord HNR2, Base ReductElim Ar-NR2 Product AmineCoord->ReductElim Reductive Elimination ReductElim->Pd0 Product_out Arylamine (Ar-NR2) ArX Aryl Halide (Ar-X) Amine Amine (HNR2) caption Fig. 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Caption: Fig. 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Table 2: Performance Comparison in a Representative Buchwald-Hartwig Amination

ParameterThis compound2,6-Dichloronicotinic acidRationale & Causality
Reactivity HighModerateSimilar to Suzuki coupling, the C-Br bond's susceptibility to oxidative addition makes it a more reactive substrate for amination.[8]
Base Selection NaOt-Bu, K₂CO₃, Cs₂CO₃Stronger, non-nucleophilic bases like LHMDS or KHMDS are often required.The choice of base is critical and must be strong enough to deprotonate the amine or the intermediate palladium complex without causing side reactions.[8]
Ligand Choice BINAP, dppfBulky biaryl phosphine ligands (e.g., Buchwald ligands) are often necessary.Less reactive aryl chlorides demand more activating ligands to facilitate the key steps of the catalytic cycle.[6]
Functional Group Tolerance GoodModerateThe harsher conditions (higher temperatures, stronger bases) required for aryl chlorides can limit the compatibility with sensitive functional groups on the coupling partners.
Overall Cost-Effectiveness Often SuperiorLower Raw Material CostWhile the initial cost of the chloro-starting material is lower, the need for more expensive catalysts/ligands and potentially lower yields can make the bromo-route more cost-effective overall.

Experimental Protocols: A Self-Validating System

The following protocols are representative examples and may require optimization for specific substrates. They are designed to serve as a reliable starting point for evaluating these building blocks in a laboratory setting.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established methodologies for the coupling of 2-bromopyridine derivatives.[5][9]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

  • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Wash the aqueous phase with ethyl acetate (2x) to remove non-polar impurities (like triphenylphosphine oxide).

  • Acidify the aqueous layer with 1M HCl to a pH of ~4 to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield the 2-aryl-6-fluoronicotinic acid derivative.

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start: Assemble Reagents setup Inert Atmosphere Setup (Evacuate/Backfill Ar/N2) start->setup reagents Add Catalyst & Solvents setup->reagents reaction Heat to 90°C (4-6 hours) reagents->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Cool & Quench (Add Water) monitor->workup Complete extraction Wash with Ethyl Acetate workup->extraction precipitation Acidify Aqueous Layer (1M HCl to pH ~4) extraction->precipitation isolation Filter & Dry Solid Product precipitation->isolation end_node End: Purified Product isolation->end_node caption Fig. 3: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Caption: Fig. 3: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Conclusion: A Strategic Choice Based on a Holistic Cost Analysis

The selection of a halogenated nicotinic acid building block should not be based solely on the price-per-kilogram of the starting material. A comprehensive, cost-effectiveness analysis must account for the total cost of the synthetic transformation.

  • This compound often proves to be the most cost-effective choice when factoring in its high reactivity, which allows for the use of less expensive catalysts, milder reaction conditions, shorter reaction times, and generally leads to higher and more reliable yields. This reduces costs associated with energy consumption, catalyst procurement, and downstream purification.

  • 2,6-Dichloronicotinic acid and other chloro-derivatives are viable, low-cost alternatives, particularly for large-scale syntheses where the raw material cost is a dominant factor. However, their use necessitates investment in more specialized and expensive catalyst systems and process optimization to overcome their inherent lower reactivity. The potential for lower yields and the harsher conditions required must be carefully weighed against the initial savings on the building block.

Ultimately, for researchers in discovery and process development, This compound provides a reliable, efficient, and robust starting point that often minimizes the hidden costs of troubleshooting and optimization, accelerating the path to the target molecule.

References

A Comparative Guide to Synthetic Strategies for 2-Bromo-6-fluoronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 2-Bromo-6-fluoronicotinic acid has emerged as a particularly valuable building block due to its dual-handle nature, offering two distinct and orthogonally reactive sites for molecular elaboration. The presence of a bromine atom at the 2-position, ideal for palladium-catalyzed cross-coupling, and a fluorine atom at the 6-position, activated for nucleophilic aromatic substitution (SNAr), provides a versatile platform for creating diverse molecular libraries.

This guide provides an in-depth comparison of the primary synthetic routes to functionalize the this compound core. We will explore the mechanistic underpinnings, compare performance with supporting data from analogous systems, and provide detailed experimental protocols to empower chemists in their synthetic design.

The Strategic Dichotomy: C-Br vs. C-F Reactivity

The core synthetic challenge and opportunity presented by this compound lies in the chemoselective functionalization of either the C2-Br or the C6-F bond. The pyridine ring, being electron-deficient, along with the electron-withdrawing carboxylic acid group, activates both positions. However, their reactivity profiles diverge significantly, allowing for controlled, stepwise elaboration.

  • C2-Br Bond: This carbon-bromine bond is the preferred site for palladium-catalyzed cross-coupling reactions . The general reactivity trend for halogens in the rate-determining oxidative addition step of these catalytic cycles is I > Br > Cl >> F.[1][2] Consequently, the C-Br bond can be selectively activated by a Pd(0) catalyst in the presence of the more robust C-F bond.

  • C6-F Bond: The carbon-fluorine bond is highly polarized and, being at a position activated by the ring nitrogen, is an excellent electrophilic site for Nucleophilic Aromatic Substitution (SNAr) . The reactivity of halogens as leaving groups in SNAr reactions follows the opposite trend: F > Cl > Br > I, due to the electronegativity of the halogen stabilizing the intermediate Meisenheimer complex.[3]

This differential reactivity is the key to the molecule's utility, enabling a synthetic strategy where one position is modified while the other is preserved for a subsequent transformation.

G cluster_0 Synthetic Crossroads Start This compound Pd_Coupling Palladium-Catalyzed Cross-Coupling Start->Pd_Coupling Targets C2-Br bond (I > Br > Cl > F) SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Targets C6-F bond (F > Cl > Br > I) Product_A 2-Substituted-6-fluoronicotinic Acid Derivatives Pd_Coupling->Product_A Product_B 6-Substituted-2-bromonicotinic Acid Derivatives SNAr->Product_B

Caption: Strategic choice of reaction type dictates selective functionalization.

Alternative 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)–C(sp²) bonds, making it ideal for synthesizing biaryl and heteroaryl derivatives. For this compound, this reaction selectively targets the C2-Br bond.[4]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, which is kinetically favored over the stronger C-F bond.[2] Following this, transmetalation with a boronic acid or ester and subsequent reductive elimination yields the C-C coupled product, regenerating the Pd(0) catalyst. The choice of ligand is critical; electron-rich, bulky phosphine ligands are often required for coupling electron-deficient heteroaryl halides as they facilitate the oxidative addition step.[5]

Comparative Performance Data (Analogous Systems)

While extensive data for this compound is sparse, performance can be reliably inferred from closely related 2-halopyridine systems.

Halopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-Bromo-6-methylisonicotinic acidPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90-100~85[6]
2-Chloro-6-methylisonicotinic acidPhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O110~70-80[1]
2-Bromo-6-fluoropyridineArylboronic estersPd(dppf)Cl₂Na₃PO₄Dioxane65-1005-89[6][7]
9-Benzyl-2,6-dichloropurinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene10077 (mono-6-Ph)[8]

Key Insights: The data confirms that the C-Br bond is significantly more reactive than C-Cl or C-F bonds under Suzuki conditions. For substrates like this compound, high yields are expected at the C2 position while leaving the C6-fluoro group intact for subsequent modification. The presence of the carboxylic acid may require the use of inorganic bases like K₂CO₃ or K₃PO₄.[4]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized starting point based on established methods for similar substrates and should be optimized for specific coupling partners.[4][9]

  • Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2–1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Solvent Addition: Add degassed solvent, typically a mixture such as 1,4-dioxane and water (4:1 v/v), via syringe to achieve a concentration of 0.1-0.2 M.

  • Reaction Execution: Heat the mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4–12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate.

  • Purification: Separate the aqueous layer and acidify with 1M HCl to a pH of ~4-5 to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. If the product is not a solid, extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_1 Suzuki Coupling Workflow A 1. Combine Reactants (Acid, Boronic Acid, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) A->B C 3. Add Pd Catalyst B->C D 4. Add Degassed Solvent C->D E 5. Heat and Stir (80-100°C, 4-12h) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Work-up & Acidification F->G Reaction Complete H 8. Isolate & Purify Product G->H

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Alternative 2: C-N Bond Formation via Buchwald-Hartwig Amination

For the introduction of nitrogen-based nucleophiles at the C2 position, the Buchwald-Hartwig amination is the premier method, offering broad substrate scope and high functional group tolerance where classical SNAr reactions at the C-Br bond would fail or require harsh conditions.[9][10]

Mechanistic Rationale: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of Pd(0) to the C-Br bond. The resulting palladium(II) complex coordinates the amine. A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is crucial for deprotonating the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex forms the C-N bond and regenerates the active Pd(0) catalyst.[9] The development of sterically hindered, electron-rich phosphine ligands (e.g., Xantphos, BINAP) was a critical breakthrough, enabling the efficient coupling of less reactive aryl halides and a wider range of amines.[9][11]

Comparative Performance Data (Analogous Systems)
Halopyridine SubstrateAmine PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOt-BuToluene8060[10]
2-BromopyridineVolatile AminesPd(OAc)₂ / dpppNaOt-BuToluene8055-98[10]
6-Bromo-2-chloroquinolineVarious AminesPd₂(dba)₃ / XantphosCs₂CO₃Dioxane11060-95[12]
4-Iodo-1-chlorobenzeneToluidineNi(acac)₂-Toluene10094[13]

Key Insights: The Buchwald-Hartwig reaction is highly effective for the amination of 2-bromopyridines. The chemoselectivity is excellent, with the reaction occurring exclusively at the C-Br position. A strong base and a suitable phosphine ligand are essential for high yields. This method provides a powerful alternative to SNAr, especially for less nucleophilic amines or when milder conditions are desired.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for 2-bromopyridines.[14]

  • Inert Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%), a suitable phosphine ligand (e.g., Xantphos, 8-16 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the this compound (1.0 eq) and the desired amine (1.2 eq).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80–110 °C. Monitor the reaction progress by TLC or LC-MS (typically 12–24 hours).

  • Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Alternative 3: C-N/C-O/C-S Bond Formation via Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction provides a metal-free alternative for installing heteroatom nucleophiles. On the this compound scaffold, this reaction selectively targets the C6-F bond due to the higher electronegativity of fluorine, which both activates the site for nucleophilic attack and makes fluoride a better leaving group than bromide in this context.[3]

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. A potent nucleophile (e.g., an amine, alkoxide, or thiolate) attacks the electron-deficient carbon at the C6 position, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. In the second, typically fast step, the leaving group (fluoride) is eliminated, restoring aromaticity and yielding the substituted product.[3]

Comparative Performance Data (Analogous Systems)
SubstrateNucleophileConditionsProductYield (%)Reference
2,6-DifluoropyridineAmmonium HydroxideH₂O, 105 °C, 15h2-Amino-6-fluoropyridine94[15]
2-Chloro-3-cyanopyridineMorpholine-2-Morpholinonicotinonitrile-[16]
2,4,6-TrinitrochlorobenzeneNaOHH₂O, RT2,4,6-TrinitrophenolHigh[3]
2-FluoropyridinesVarious N, O, S nucleophilesMild ConditionsSubstituted PyridinesGood[17]

Key Insights: The SNAr reaction is highly effective for displacing fluorine from activated pyridine rings. The synthesis of 2-amino-6-fluoropyridine from 2,6-difluoropyridine in 94% yield demonstrates the high propensity for amines to displace fluoride at an activated position.[15] This provides a powerful and often more economical, metal-free method for functionalizing the C6 position of this compound, leaving the C2-bromo site available for subsequent palladium catalysis.

Detailed Experimental Protocol: SNAr with an Amine

This protocol is based on the highly efficient amination of related fluoropyridines.[15]

  • Reagent Preparation: In a sealable pressure vessel, dissolve this compound (1.0 eq) in a suitable high-boiling polar aprotic solvent like DMSO or NMP, or directly in an excess of the amine if it is a liquid.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) to act as a proton scavenger.

  • Nucleophile Addition: Add the desired primary or secondary amine (2.0-5.0 eq).

  • Reaction Execution: Seal the vessel and heat to 100–150 °C. The reaction is typically faster than palladium-catalyzed couplings and can often be completed in 2–8 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water to precipitate the product or to prepare for extraction.

  • Purification: If a solid precipitates, filter, wash with water, and dry. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Conclusion and Strategic Recommendations

The synthetic utility of this compound lies in the strategic and selective functionalization of its two distinct halogenated positions. The choice of methodology is dictated entirely by the desired final structure.

G cluster_final Decision Workflow for Derivatization Target Desired Derivative? IsC2 Functionalization at C2? Target->IsC2 Yes IsC6 Functionalization at C6? Target->IsC6 Yes Method_Pd Use Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) on the C2-Br bond. IsC2->Method_Pd Method_SNAr Use Nucleophilic Aromatic Substitution (SNAr) on the C6-F bond. IsC6->Method_SNAr Preserve_F Preserves C6-F for subsequent SNAr Method_Pd->Preserve_F Preserve_Br Preserves C2-Br for subsequent Pd-coupling Method_SNAr->Preserve_Br

Caption: A logical workflow for selecting the appropriate synthetic route.

  • To functionalize the C2 position (C-C or C-N bonds): Employ palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. These methods are highly chemoselective for the C-Br bond and will leave the C-F bond untouched for potential future SNAr reactions.

  • To functionalize the C6 position (C-N, C-O, C-S bonds): Utilize Nucleophilic Aromatic Substitution (SNAr) . This metal-free approach takes advantage of the high reactivity of the activated C-F bond and preserves the C-Br bond for subsequent palladium-catalyzed transformations.

By understanding the orthogonal reactivity of this scaffold and selecting the appropriate synthetic methodology, researchers can efficiently and strategically access a wide array of novel derivatives for applications in drug discovery and materials science.

References

A Comparative Guide to the X-ray Crystallography of 2-Bromo-6-fluoronicotinic Acid and its Derivatives: A Structural Investigation for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the X-ray crystallographic analysis of 2-Bromo-6-fluoronicotinic acid, a key building block in modern medicinal chemistry. While a definitive crystal structure for this specific compound is not yet publicly available, this document outlines a robust experimental protocol for its determination. We present a comparative analysis of crystallographic data from closely related halogenated nicotinic acid derivatives to offer insights into the anticipated structural features of the title compound. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the subtle yet significant influence of halogen substitution on molecular conformation and crystal packing, which are critical parameters in rational drug design.

Introduction: The Significance of Halogenated Nicotinic Acids in Drug Discovery

Nicotinic acid, or vitamin B3, and its derivatives are fundamental scaffolds in the development of therapeutics. The strategic introduction of halogen atoms, particularly fluorine and bromine, can dramatically alter the physicochemical properties of these molecules. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while bromine can introduce specific intermolecular interactions, such as halogen bonding, that can be exploited in crystal engineering and drug-receptor binding.[1][2] this compound, with its unique substitution pattern, presents an intriguing candidate for the synthesis of novel bioactive compounds. A detailed understanding of its three-dimensional structure is paramount for predicting its behavior in biological systems and for designing next-generation pharmaceuticals.

Proposed Experimental Workflow for the Structural Elucidation of this compound

The determination of a novel crystal structure is a meticulous process that begins with the synthesis of high-purity material and culminates in the refinement of the crystallographic model.[3] The following protocol is a self-validating system designed to yield high-quality single crystals of this compound suitable for X-ray diffraction analysis.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, often starting from commercially available pyridine derivatives. A common strategy involves the electrophilic bromination of a fluorinated nicotinic acid precursor.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-fluoronicotinic acid (1.0 equivalent) in a suitable solvent such as glacial acetic acid.

  • Addition of Brominating Agent: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) (1.1 equivalents), portion-wise to the stirred solution at room temperature. The use of NBS is often preferred over liquid bromine for its safer handling.

  • Reaction Progression: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product may precipitate and can be collected by vacuum filtration.

  • Purification: The crude product should be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain high-purity crystals for the subsequent crystallization step.

Causality: The choice of a polar protic solvent like acetic acid facilitates the electrophilic substitution by stabilizing the reaction intermediates. Careful control of the stoichiometry of the brominating agent is crucial to minimize the formation of di-brominated byproducts.

Crystallization

The growth of single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.

Experimental Protocol:

  • Solvent Screening: Perform small-scale solubility tests with the purified this compound in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof) to identify a suitable solvent or solvent system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature.

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.

  • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature. Subsequently, the solution can be placed in a refrigerator (4°C) to promote crystal growth.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound inside a larger vial containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

Causality: Slow crystal growth is essential for minimizing defects in the crystal lattice, which is critical for obtaining high-quality diffraction data. Screening multiple crystallization techniques and solvent systems increases the probability of obtaining suitable single crystals.

X-ray Data Collection and Structure Refinement

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is typically cooled to a low temperature (e.g., 100-120 K) in a stream of cold nitrogen gas to minimize thermal vibrations of the atoms.[4] A modern X-ray diffractometer equipped with a sensitive detector is used to collect a series of diffraction images as the crystal is rotated.[3][5][6]

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Causality: Cryo-cooling enhances the quality of the diffraction data by reducing atomic motion. The refinement process iteratively adjusts the atomic positions and displacement parameters to achieve the best possible fit between the observed and calculated diffraction patterns, resulting in an accurate molecular structure.

Comparative Crystallographic Data of Halogenated Nicotinic Acid Derivatives

To provide a framework for what can be expected for the crystal structure of this compound, the following table summarizes key crystallographic parameters for some of its known halogenated derivatives.

CompoundCCDC NumberFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
6-Fluoronicotinic acid164516C₆H₄FNO₂MonoclinicP2₁/c7.1911.747.28112.45568.44[7][8]
5-Bromo-6-chloronicotinoyl chlorideN/A (Proposed)C₆H₂BrCl₂NO--------[4]
2-Chloropyridine-3-carboxylic acid-C₆H₄ClNO₂MonoclinicP2₁/c3.8614.7311.7596.88663.44[4]

Anticipated Structural Features and Impact of Halogen Substitution

The substitution pattern of this compound is expected to significantly influence its molecular conformation and intermolecular interactions in the solid state.

  • Molecular Planarity: The pyridine ring is inherently aromatic and thus planar. The carboxylic acid group may be twisted out of the plane of the ring to varying degrees depending on the steric hindrance imposed by the adjacent fluorine atom and the nature of the intermolecular hydrogen bonding.

  • Intramolecular Interactions: A potential intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring could influence the conformation. However, intermolecular hydrogen bonding is more commonly observed in nicotinic acid derivatives.

  • Intermolecular Interactions:

    • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly likely to form strong O-H···N or O-H···O hydrogen bonds, leading to the formation of dimers, chains, or more complex supramolecular assemblies.

    • Halogen Bonding: The bromine atom at the 2-position is a potential halogen bond donor. It may engage in attractive interactions with Lewis bases, such as the oxygen atoms of the carboxylic acid or the nitrogen atom of a neighboring molecule. The strength and directionality of these halogen bonds can play a crucial role in directing the crystal packing.[2][9][10][11]

    • π-π Stacking: The aromatic pyridine rings are likely to participate in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these various non-covalent interactions will ultimately determine the overall crystal packing, which in turn influences physical properties such as solubility and melting point.

Visualizations

Proposed Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography s1 Starting Material: 6-Fluoronicotinic Acid s2 Bromination (NBS, Acetic Acid) s1->s2 s3 Crude Product s2->s3 s4 Recrystallization s3->s4 s5 Pure this compound s4->s5 c1 Solvent Screening s5->c1 c2 Crystal Growth (Slow Evaporation/Cooling) c1->c2 c3 Single Crystals c2->c3 x1 Data Collection (Diffractometer) c3->x1 x2 Data Processing x1->x2 x3 Structure Solution & Refinement x2->x3 x4 Final Crystal Structure x3->x4

Caption: Proposed experimental workflow for the structural determination of this compound.

Hypothetical Molecular Structure Comparison

Caption: Hypothetical comparison of the molecular structures of halogenated nicotinic acids.

Conclusion

The determination of the single-crystal X-ray structure of this compound is a critical step towards unlocking its full potential as a versatile building block in drug discovery. The proposed experimental workflow provides a clear and robust pathway to achieving this goal. By comparing the anticipated structural features with those of known halogenated nicotinic acid derivatives, researchers can gain valuable insights into the subtle interplay of non-covalent interactions that govern crystal packing. This knowledge is indispensable for the rational design of new chemical entities with optimized solid-state properties and enhanced biological activity.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromo-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of specialized reagents like 2-Bromo-6-fluoronicotinic acid are paramount. This guide moves beyond mere procedural lists, offering a deep, technically-grounded framework for managing this compound's waste stream, ensuring the safety of personnel and adherence to regulatory standards.

Hazard Profile and Core Safety Principles

This compound (CAS No. 1214345-17-1) is a halogenated pyridine derivative.[1] Its structure, incorporating bromine and fluorine atoms, necessitates its classification as a halogenated organic compound.[2] Before any handling or disposal, a thorough understanding of its hazard profile is essential.

Based on data from analogous compounds and available Safety Data Sheets (SDS), this compound should be treated as a hazardous substance.[1][3] The primary hazards are summarized below.

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]Handle in a chemical fume hood or well-ventilated area. Avoid creating dust. Wash hands thoroughly after handling.[4][5]
Skin Corrosion/Irritation Causes skin irritation.[4][6]Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][6]Wear safety goggles with side shields or a face shield.[6]
Respiratory Irritation May cause respiratory irritation.[4][7]Avoid breathing dust or vapors.[4][6]

The foundational principle for managing this compound is waste minimization . Purchase quantities appropriate for your projected needs to avoid generating excess surplus material, as the cost of disposal can often exceed the initial purchase price.[2]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a suggestion but a regulatory requirement. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[3][4] Doing so can lead to environmental contamination and place your institution in violation of regulations such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8]

The logical workflow for disposal is outlined below.

DisposalWorkflow cluster_0 Step 1: Segregation & Collection cluster_1 Step 2: Labeling & Documentation cluster_2 Step 3: Storage & Pickup A Identify Waste: Pure Compound, Contaminated Labware, Aqueous/Solvent Solutions B Select Designated 'Halogenated Organic Waste' Container A->B C Transfer Waste to Container B->C D Securely Seal Container C->D E Label Container with: 'Hazardous Waste' 'this compound' Accumulation Start Date D->E F Maintain Waste Log (if required by institution) E->F G Store in a Secure, Ventilated, Secondary Containment Area F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Follow EHS Instructions for Waste Manifest and Transfer H->I

Caption: Disposal workflow for this compound.

  • Waste Segregation (The Critical First Step):

    • Why: Halogenated organic waste streams are often incinerated at high temperatures.[9] Mixing them with non-halogenated solvents can make the entire container unsuitable for solvent recovery, drastically increasing disposal costs and environmental impact.[2]

    • Action: Designate a specific, compatible, and clearly labeled waste container for "Halogenated Organic Waste."[2][10] This container should be used for:

      • Expired or unused this compound.

      • Aqueous or organic solvent solutions containing the compound.

      • Heavily contaminated items like pipette tips, weigh boats, and wipes.

  • Container Management and Labeling:

    • Why: Proper labeling is a legal requirement and ensures safe handling by all personnel, including EHS staff. It prevents dangerous chemical reactions from occurring due to the mixing of incompatible waste.

    • Action: The waste container must be kept closed except when adding waste.[11] Label it clearly with "Hazardous Waste," the full chemical name "this compound," and any other major components.[3]

  • Temporary Storage and Disposal Arrangement:

    • Why: Safe temporary storage minimizes the risk of spills and exposure.

    • Action: Store the sealed container in a designated satellite accumulation area that is well-ventilated and has secondary containment.[3] Do not accumulate large quantities. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.[3] They will provide the final transport and disposal in accordance with federal and local regulations.[11]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

SpillResponse cluster_spill Spill Response Protocol Spill Spill Occurs Alert Alert personnel Evacuate immediate area Spill->Alert PPE Don appropriate PPE: Gloves, Goggles, Lab Coat Alert->PPE Contain Contain the spill: Use inert absorbent (vermiculite, sand) for liquids or solutions PPE->Contain Collect Carefully sweep solid or collect absorbent material Contain->Collect Containerize Place into a sealed, labeled hazardous waste container Collect->Containerize Decon Decontaminate spill area (follow EHS guidance) Containerize->Decon Dispose Dispose of all contaminated materials as hazardous waste Decon->Dispose

Caption: Step-by-step workflow for managing a spill.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[10]

  • Assess and Equip: For small, manageable spills, ensure you are wearing the correct PPE before proceeding.[4] This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles.[4] For large spills, evacuate and contact your EHS emergency line immediately.[10]

  • Contain and Collect:

    • For Solids: Carefully sweep up the material, avoiding the creation of dust, and place it into a suitable, sealed container for disposal.[6][11]

    • For Liquids/Solutions: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[4][10]

  • Final Disposal: Collect the absorbed material and place it into the designated "Halogenated Organic Waste" container.[4][10] Clean the spill area as recommended by your EHS office and dispose of all cleaning materials as hazardous waste.

By adhering to these scientifically-grounded and procedurally sound guidelines, you contribute to a culture of safety, protect our environment, and ensure that your vital research can proceed without compromising personal or institutional integrity.

References

Mastering the Safe Handling of 2-Bromo-6-fluoronicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. Among these, halogenated pyridines such as 2-Bromo-6-fluoronicotinic acid represent a critical class of building blocks. Their reactivity, while essential for synthesis, necessitates a robust understanding of their handling and safety protocols. This guide moves beyond mere compliance, offering a deep dive into the causality behind safety measures, ensuring that every action in the laboratory is underpinned by scientific rationale. Our objective is to empower researchers with the knowledge to not only protect themselves but also to maintain the integrity of their work.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound, while not possessing acute, overt toxicity, presents hazards that demand respect and meticulous handling. Its primary risks, as identified in safety data sheets, are skin and eye irritation, and it is considered harmful if swallowed.[1][2][3] The acidic nature of the carboxylic acid group, combined with the presence of bromine and fluorine, contributes to its irritant properties.

A thorough risk assessment is the foundational step before any bench work commences. This involves not just acknowledging the hazards but also evaluating the specific experimental context. Consider the scale of the reaction, the potential for aerosolization, and the duration of exposure. A small-scale, solution-based reaction will have a different risk profile than a large-scale reaction involving the solid material.

Hazard Summary Table
Hazard ClassificationDescriptionPotential Consequences
Skin Corrosion/Irritation Causes skin irritation.[1][3]Redness, inflammation, and discomfort upon contact.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Pain, redness, and potential damage to eye tissue.
Acute Toxicity, Oral Harmful if swallowed.[4]May cause gastrointestinal irritation and other systemic effects.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][3]Coughing, sneezing, and irritation of the respiratory tract if inhaled as a dust or aerosol.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a carefully considered decision based on the specific hazards of the chemical and the procedure being performed. The following table outlines the recommended PPE for handling this compound, with an emphasis on the rationale behind each choice.

PPE Selection Guide
PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to EN166 or NIOSH standards.[1][4] A face shield should be worn over goggles when there is a significant splash risk.[5]Protects against accidental splashes of solutions or contact with airborne powder. A face shield offers a broader area of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[5] Gloves must be inspected before use and disposed of after contamination.[1][4]Nitrile gloves offer good resistance to a range of chemicals and are a common choice for laboratory work. Butyl rubber provides superior protection against many acids.[5] Proper glove removal technique is crucial to prevent skin contamination.
Body Protection A lab coat, buttoned and with sleeves rolled down. A chemically resistant apron can be worn over the lab coat for added protection during large-scale operations.Provides a barrier against accidental spills and splashes, protecting personal clothing and underlying skin.
Respiratory Protection Not typically required for small-scale use in a well-ventilated area. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95 for particulates) should be used.[5][6]Protects the respiratory system from irritation caused by inhaling fine particles of the solid compound.

Safe Handling and Operational Plan: A Step-by-Step Approach

A systematic approach to handling this compound minimizes the risk of exposure and ensures the experiment's smooth execution.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather and Inspect Materials prep_fumehood->prep_materials handle_weigh Weigh Solid in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer post_decontaminate Decontaminate Work Area handle_transfer->post_decontaminate Proceed to Post-Handling post_dispose Segregate and Dispose of Waste post_decontaminate->post_dispose post_remove_ppe Remove PPE Correctly post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash G spill Spill Occurs alert Alert Others in the Vicinity spill->alert ppe Don Additional PPE (if safe to do so) spill->ppe evacuate Evacuate Area if Necessary alert->evacuate contain Contain the Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.